Sandoz 58-035
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-[decyl(dimethyl)silyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47NOSi/c1-5-6-7-8-9-10-11-15-23-33(3,4)24-22-30(32)31-29(28-16-13-12-14-17-28)25-27-20-18-26(2)19-21-27/h12-14,16-21,29H,5-11,15,22-25H2,1-4H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYATBIMYLFITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](C)(C)CCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000145 | |
| Record name | 3-[Decyl(dimethyl)silyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78934-83-5 | |
| Record name | San 58035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078934835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[Decyl(dimethyl)silyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SA-58035 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZW7O5C9AG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sandoz 58-035 mechanism of action
An in-depth analysis of the available scientific literature reveals that Sandoz 58-035 is a potent and specific competitive inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. The inhibitory action of this compound on ACAT has been demonstrated in a variety of cell types and has been utilized as a research tool to investigate the role of cholesterol esterification in numerous physiological and pathological processes.[3][4][5][6]
Core Mechanism of Action
This compound functions as a competitive inhibitor of ACAT.[1][3][7] This means it directly competes with the substrates of the enzyme, acyl-coenzyme A and cholesterol, for binding to the active site. By occupying the active site, this compound prevents the formation of cholesteryl esters. This leads to a decrease in the intracellular pool of stored cholesteryl esters and a subsequent increase in the levels of free cholesterol.[8] This modulation of cholesterol metabolism has been shown to impact various cellular functions, including steroidogenesis, lipoprotein metabolism, and cell proliferation.[3][4][6]
The inhibition of ACAT by this compound has been shown to have several downstream effects. For instance, in ovarian granulosa cells, inhibition of ACAT by this compound leads to an amplification of hormone-stimulated progesterone production, suggesting that the partitioning of cholesterol into the ester pool is a key regulatory step in steroidogenesis.[3] In hepatocytes, the inhibition of cholesteryl ester formation by this compound results in an increased secretion of bile acids, indicating a redirection of the intracellular cholesterol pool towards bile acid synthesis.[5]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against ACAT has been quantified in several studies. The following table summarizes the available data:
| Cell/Tissue Type | Assay Type | Concentration Range | % Inhibition | Reference |
| Swine ovarian microsomes | ACAT activity assay | 0.1–3.5 µg/ml | >96% | [3] |
| Cultured swine granulosa cells | [3H]oleic acid incorporation | Not specified | >98% | [3] |
| Arterial smooth muscle cells in culture | Cholesterol esterification assay | Not specified | 95% |
Experimental Protocols
Inhibition of ACAT Activity in Swine Ovarian Microsomes
This protocol is based on the methodology described by Veldhuis JD, et al. (1985).[3]
1. Preparation of Ovarian Microsomes:
-
Ovaries are collected from swine and granulosa cells are harvested.
-
The cells are homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The resulting supernatant is then subjected to ultracentrifugation to pellet the microsomes.
-
The microsomal pellet is resuspended in a storage buffer and stored at -80°C until use.
2. ACAT Activity Assay:
-
The reaction mixture contains microsomal protein, a source of acyl-CoA (e.g., [1-14C]oleoyl-CoA), and a cholesterol substrate, in a suitable buffer.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the microsomal preparation and incubated at 37°C for a specific time.
-
The reaction is stopped by the addition of a mixture of isopropanol and heptane.
-
The lipids are extracted, and the cholesteryl ester fraction is separated by thin-layer chromatography (TLC).
-
The radioactivity incorporated into the cholesteryl ester band is quantified using a scintillation counter to determine the ACAT activity.
-
The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the activity in a control sample without the inhibitor.
Inhibition of Cholesterol Esterification in Cultured Cells
This protocol is a general method based on the principles described in the literature.[3]
1. Cell Culture:
-
Swine granulosa cells (or other cell types of interest) are cultured in a suitable medium supplemented with serum and antibiotics.
-
Cells are seeded in culture plates and allowed to adhere and grow to a desired confluency.
2. Treatment with this compound and Radiolabeling:
-
The culture medium is replaced with a medium containing this compound at the desired concentration.
-
A radiolabeled precursor for cholesterol esterification, such as [3H]oleic acid, is added to the medium.
-
The cells are incubated for a specific period to allow for the incorporation of the radiolabel into cholesteryl esters.
3. Lipid Extraction and Analysis:
-
After incubation, the cells are washed with a buffer to remove excess radiolabel.
-
The cellular lipids are extracted using a solvent system like hexane/isopropanol.
-
The lipid extract is dried and resuspended in a small volume of solvent.
-
The different lipid classes are separated by thin-layer chromatography (TLC).
-
The band corresponding to cholesteryl esters is scraped from the TLC plate, and the radioactivity is measured using a scintillation counter.
-
The amount of radiolabel incorporated into cholesteryl esters is used as a measure of cholesterol esterification.
-
The percentage of inhibition is determined by comparing the results from this compound-treated cells to untreated control cells.
Visualizations
Caption: Mechanism of action of this compound as a competitive inhibitor of ACAT (SOAT).
Caption: Experimental workflow for determining the inhibitory effect of this compound on ACAT activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolism of cholesteryl ester in monolayers of bovine adrenal cortical cells. Effect of an inhibitor of acyl-CoA: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of acyl-CoA: cholesterol acyltransferase in the metabolism of free cholesterol to cholesteryl esters or bile acids in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol-metabolism study suggests new diagnostic, treatment approach for aggressive prostate cancer - Purdue University [purdue.edu]
- 7. glpbio.com [glpbio.com]
- 8. academic.oup.com [academic.oup.com]
The Function of Sandoz 58-035: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sandoz 58-035 is a potent and specific competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[1] This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound effectively blocks this storage pathway, leading to a variety of downstream cellular effects that have been leveraged in numerous research contexts. This guide provides a comprehensive overview of the function of this compound, including its mechanism of action, effects in various cell types, and detailed experimental protocols for its use.
Core Mechanism of Action
This compound functions as a competitive inhibitor of ACAT.[2][3][4] This intracellular enzyme is responsible for the conversion of free cholesterol and a long-chain fatty acyl-CoA into a cholesteryl ester. This process is a key mechanism for cells to buffer excess free cholesterol, which can be cytotoxic. By competitively binding to ACAT, this compound prevents the enzyme from catalyzing this reaction, leading to a decrease in the synthesis and accumulation of cholesteryl esters and a subsequent increase in the intracellular pool of free cholesterol.[5][6][7]
Signaling Pathway of ACAT Inhibition
Caption: Mechanism of ACAT inhibition by this compound.
Quantitative Effects of this compound on Cholesterol Esterification
The inhibitory potency of this compound has been quantified in various cell types and experimental conditions.
| Cell Type/System | Parameter Measured | Concentration of this compound | Observed Inhibition | Citation(s) |
| Swine Ovarian Microsomes | ACAT Activity | 0.1-3.5 µg/mL | ≥96% | [8] |
| Cultured Swine Granulosa Cells | Hormonally Stimulated Cholesterol Esterification | Not Specified | >98% | [2][3][8] |
| Arterial Smooth Muscle Cells | Cholesterol Esterification | Not Specified | 95% | [5][9] |
| Human Monocyte-Derived Macrophages | Esterified Cholesterol Accumulation | 2 µg/mL | 91% | [10] |
| Hep3B Cells | Cholesteryl Ester Accumulation | 1 µg/mL | Significant prevention | [11] |
Cellular and Physiological Functions
The inhibition of ACAT by this compound has profound effects on various cellular processes, making it a valuable tool for studying cholesterol metabolism and its role in disease.
Atherosclerosis and Foam Cell Formation
In macrophages, the accumulation of cholesteryl esters is a hallmark of foam cell formation, a critical event in the development of atherosclerotic plaques. This compound has been shown to inhibit the accumulation of cholesteryl esters in macrophages, thereby retarding foam cell formation.[12] It achieves this by not only blocking esterification but also by promoting the efflux of free cholesterol from the cells.[12][13]
Steroidogenesis
In steroidogenic tissues such as the ovaries and adrenal glands, cholesteryl esters serve as a reservoir of cholesterol for the synthesis of steroid hormones. Studies using this compound have demonstrated that by preventing the sequestration of cholesterol into this storage pool, more free cholesterol is available for steroid hormone production.[8] For instance, in cultured swine granulosa cells with limited lipoprotein supply, this compound increased basal progesterone production and amplified the stimulatory effects of trophic hormones.[8] Similarly, in bovine adrenal cortical cells, it increased cortisol secretion under certain conditions.
Hepatic Cholesterol Metabolism
In hepatocytes, ACAT plays a role in regulating the fate of intracellular cholesterol, directing it towards either storage as cholesteryl esters or conversion to bile acids. Inhibition of ACAT with this compound in rat hepatocytes was found to decrease the secretion of cholesteryl esters while increasing the secretion of bile acids, particularly when the cells were supplied with a source of cholesterol.[14] More recent studies have also implicated SOAT (ACAT) activity in the formation of cholesterol crystals within hepatocyte lipid droplets, a process that can be prevented by this compound.[11]
Other Cellular Effects
-
Cytotoxicity: While a valuable research tool, high concentrations of ACAT inhibitors, including this compound, can lead to cytotoxicity. This is often correlated with a significant accumulation of free cholesterol in cellular membranes, which can disrupt their function.[12]
-
Unfolded Protein Response (UPR): this compound has been used to induce the simultaneous activation of the unfolded protein response and pattern recognition receptors in mouse peritoneal macrophages.[9]
Experimental Protocols
The following are generalized protocols for the use of this compound in cell culture experiments, based on methodologies described in the cited literature.
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][13]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL in ethanol or an appropriate concentration in DMSO).[13]
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Inhibition of ACAT in Cultured Cells
This protocol is a general guideline and should be optimized for the specific cell type and experimental question.
Caption: General experimental workflow for ACAT inhibition.
Detailed Steps:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates or flasks and allow them to adhere and proliferate.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µg/mL).[13] A vehicle control (medium with the same concentration of the solvent, e.g., DMSO) should always be included.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a period appropriate for the experiment, which can range from a few hours to several days, depending on the process being studied.[8][10]
-
Downstream Analysis: Following incubation, cells and/or media can be collected for various analyses, including:
-
Lipid Extraction: To quantify intracellular levels of free cholesterol and cholesteryl esters using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Cholesterol Efflux Assays: To measure the movement of cholesterol from the cells to an acceptor in the medium.
-
Hormone Assays: To quantify the production of steroid hormones.
-
Gene and Protein Expression Analysis: To assess changes in the expression of genes and proteins involved in cholesterol metabolism.
-
Conclusion
This compound is an indispensable tool for researchers investigating the intricacies of cholesterol metabolism. Its specific and potent inhibition of ACAT allows for the precise dissection of the role of cholesterol esterification in a wide array of physiological and pathophysiological processes, from steroidogenesis to the development of atherosclerosis. A thorough understanding of its mechanism of action and appropriate experimental design are crucial for obtaining reliable and insightful data.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. This compound 98 HPLC, powder 78934-83-5 [sigmaaldrich.com]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. This compound 98 HPLC, powder 78934-83-5 [sigmaaldrich.com]
- 10. ahajournals.org [ahajournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. The role of acyl-CoA: cholesterol acyltransferase in the metabolism of free cholesterol to cholesteryl esters or bile acids in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Sandoz 58-035: A Technical Guide to a Potent SOAT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sandoz 58-035 is a well-characterized small molecule inhibitor of Sterol O-acyltransferase (SOAT), also known as Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Dysregulation of this pathway is implicated in various pathologies, including atherosclerosis, certain cancers, and neurodegenerative diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, chemical properties, and detailed experimental protocols for its use in research settings. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important research tool.
Introduction
Cellular cholesterol levels are tightly regulated to ensure membrane integrity and normal cellular function while preventing the toxic effects of free cholesterol accumulation. A key enzyme in this process is Sterol O-acyltransferase (SOAT), which has two isoforms, SOAT1 and SOAT2. SOAT1 is ubiquitously expressed and is the primary isoform found in macrophages, steroidogenic tissues, and the brain. This compound acts as a competitive inhibitor of SOAT, effectively blocking the conversion of free cholesterol to cholesteryl esters. This inhibition leads to an increase in intracellular free cholesterol, which can have profound effects on various cellular processes, including lipid droplet formation, cholesterol efflux, and signaling pathways.
Chemical and Physical Properties
This compound is a potent and specific inhibitor of SOAT1. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 3-(Decyldimethylsilyl)-N-[2-(4-methylphenyl)-1-phenylethyl]propanamide |
| Molecular Formula | C₃₀H₄₇NOSi |
| Molecular Weight | 465.79 g/mol |
| CAS Number | 78934-83-5 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and ethanol |
| Purity | >98% (HPLC) |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action
This compound functions as a competitive inhibitor of SOAT1. It competes with the enzyme's natural substrate, long-chain fatty acyl-CoAs, thereby preventing the esterification of cholesterol.
An In-depth Technical Guide to Sandoz 58-035 (CAS 78934-83-5): An ACAT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
Sandoz 58-035, also known as SA 58-035, is a potent and selective competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.[1][2][3][4] By blocking this critical step in cholesterol metabolism, this compound has been instrumental as a research tool to investigate the roles of cholesterol esterification in various physiological and pathological processes, including steroidogenesis, foam cell formation in atherosclerosis, and cell cycle regulation.[5][6][7]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 78934-83-5 | [4] |
| Molecular Formula | C₃₀H₄₇NOSi | [4] |
| Molecular Weight | 465.79 g/mol | [4] |
| Purity | ≥98% | [4] |
| Appearance | White powder | |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C for long-term | [8] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the competitive inhibition of ACAT (also known as sterol O-acyltransferase, SOAT). ACAT catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is crucial for the storage of excess cholesterol within lipid droplets and for the assembly of lipoproteins.
By inhibiting ACAT, this compound leads to a decrease in intracellular cholesteryl ester levels and an increase in the pool of free cholesterol. This alteration in cholesterol homeostasis triggers a cascade of downstream cellular events.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies investigating the effects of this compound.
ACAT Inhibition
| Parameter | Value | Cell/System | Reference(s) |
| IC₅₀ | 0.4 ± 0.2 μM | Mouse Liver Microsomes | [1] |
| Inhibition of hormonally stimulated cholesterol esterification | >98% | Cultured Swine Granulosa Cells | [5][8] |
| Inhibition of cholesterol esterification | 95% | Arterial Smooth Muscle Cells | [3] |
Effects on Foam Cell Formation and Cholesterol Levels
| Parameter | Condition | Result | Cell Type | Reference(s) |
| Total Cholesterol (TC) Mass | 48h incubation with acLDL + 2 µg/mL this compound | ↓ 42% | Human Monocyte-Derived Macrophages (HMMs) | [9] |
| Esterified Cholesterol (EC) Mass | 48h incubation with acLDL + 2 µg/mL this compound | ↓ 91% | Human Monocyte-Derived Macrophages (HMMs) | [9] |
| acLDL Binding | Pre-incubation with acLDL + this compound | ↓ ~30% | Human Monocyte-Derived Macrophages (HMMs) | [9] |
| acLDL Uptake | Pre-incubation with acLDL + this compound | ↓ ~25% | Human Monocyte-Derived Macrophages (HMMs) | [9] |
| Cholesterol Efflux | 48h incubation with [¹²⁵I]cholesteryl oleate-acLDL + 5 µg/mL this compound | ↑ (Significant) | Human Monocyte-Derived Macrophages (HMMs) | [9] |
| Cholesteryl Ester Content | Incubation with AcLDL + this compound | ↓ 84% | Mouse Peritoneal Macrophages | [10] |
| Cholesteryl Ester Content | Incubation with OxLDL + this compound | ↓ 37% | Mouse Peritoneal Macrophages | [10] |
Experimental Protocols
In Vitro ACAT Inhibition Assay (Mouse Liver Microsomes)
This protocol is adapted from a study determining the IC₅₀ of this compound.[1]
-
Microsome Preparation: Isolate microsomes from mouse liver tissue via differential centrifugation.
-
Assay Mixture: Prepare a 200 μL assay mixture containing 0.1 M potassium phosphate buffer (pH 7.4), 2.5 mg/mL BSA, and 60 μg of microsomal proteins.
-
Inhibitor Pre-incubation: Add this compound (dissolved in methanol, final concentrations ranging from 0 to 20 μM) to the assay mixture and pre-incubate for 30 minutes at 37°C.
-
Reaction Initiation: Add [¹⁴C]oleoyl-CoA (0.5 μCi) to initiate the reaction and incubate for 5 minutes.
-
Reaction Termination and Extraction: Stop the reaction by adding 1.2 mL of chloroform/methanol (2:1 v/v) and extract the cholesteryl-[¹⁴C]oleate.
-
Quantification: Analyze the extracted lipids by thin-layer chromatography (TLC) and quantify the radioactivity of the cholesteryl oleate spots using a scintillation counter.
-
Data Analysis: Calculate the percentage of ACAT inhibition at each concentration of this compound and determine the IC₅₀ value.
Foam Cell Formation and Cholesterol Efflux Assay
This protocol is a generalized procedure based on studies investigating the effect of this compound on macrophage foam cell formation and cholesterol efflux.[9][11]
-
Cell Culture: Culture primary human monocyte-derived macrophages (HMMs) or a suitable macrophage cell line (e.g., J774) in appropriate media.
-
Foam Cell Induction: Incubate macrophages with acetylated low-density lipoprotein (acLDL; e.g., 50-100 µg/mL) in the presence or absence of this compound (e.g., 2-5 µg/mL) for 24-48 hours.
-
Lipid Extraction and Quantification (for foam cell formation):
-
Wash the cells with PBS.
-
Extract total lipids using a suitable solvent mixture (e.g., hexane:isopropanol, 3:2 v/v).
-
Quantify total cholesterol and cholesteryl ester content using gas-liquid chromatography or a commercial enzymatic assay.
-
-
Cholesterol Efflux Assay:
-
Label cells with a cholesterol tracer (e.g., [³H]cholesterol or a fluorescent analog) during the foam cell induction phase.
-
Wash the cells to remove excess label and acLDL.
-
Incubate the cells with a cholesterol acceptor (e.g., HDL, apoA-I, or serum) in the presence or absence of this compound for a defined period (e.g., 4-24 hours).
-
Collect the media and lyse the cells.
-
Measure the amount of tracer in the media and the cell lysate using a scintillation counter or fluorometer.
-
Calculate the percentage of cholesterol efflux as (tracer in media / (tracer in media + tracer in cells)) x 100.
-
Applications in Research
This compound is a valuable tool for a wide range of research applications, including:
-
Atherosclerosis Research: Studying the mechanisms of foam cell formation, cholesterol accumulation in the arterial wall, and the effects of ACAT inhibition on plaque development.[6]
-
Steroid Hormone Research: Investigating the role of cholesterol esterification in providing substrate for steroidogenesis in endocrine tissues.[5]
-
Cancer Biology: Exploring the link between cholesterol metabolism and cell proliferation, particularly the role of ACAT in cancer cell growth.
-
Neurobiology: Investigating the involvement of cholesterol esters in neurological disorders.
-
Virology: Recent studies have explored the role of cholesterol metabolism in viral entry and replication, including for SARS-CoV-2.
Conclusion
This compound is a well-characterized and potent inhibitor of ACAT that has significantly contributed to our understanding of cholesterol metabolism and its role in health and disease. Its specificity and efficacy make it an indispensable tool for researchers in various biomedical fields. This guide provides a comprehensive overview of its properties, mechanism of action, and application in key experimental settings, serving as a valuable resource for the scientific community.
References
- 1. AM-251 and SR144528 are acyl CoA:cholesterol acyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. abmole.com [abmole.com]
- 4. scbt.com [scbt.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Trypanosoma cruzi Epimastigotes Are Able to Manage Internal Cholesterol Levels under Nutritional Lipid Stress Conditions | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Sandoz 58-035: Discovery and Scientific Applications
This technical guide provides a comprehensive overview of Sandoz 58-035, a significant research compound. The guide details its discovery, mechanism of action, and applications in scientific research, with a focus on experimental data and methodologies. In light of potential ambiguity with other Sandoz-developed compounds, this document also clarifies the history and properties of Mazindol, another notable therapeutic agent from Sandoz.
Part 1: this compound (ACAT Inhibitor)
Discovery and History
This compound, also known as SA 58-035, is a chemical compound developed by Sandoz Pharmaceuticals, now part of Novartis.[1][2] It is recognized as a competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme also referred to as sterol O-acyltransferase (SOAT).[2][3] While the specific timeline and researchers behind its discovery are not extensively detailed in publicly available literature, research articles from the mid-1980s cite its use as a novel inhibitor, indicating its development during or prior to this period.[4] The compound was made available by Sandoz for research purposes, contributing to numerous studies on cholesterol metabolism.[1][5]
Mechanism of Action
This compound functions as a competitive inhibitor of ACAT.[3] ACAT is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, the storage form of cholesterol within cells.[6] By inhibiting ACAT, this compound blocks this conversion, leading to an accumulation of free cholesterol within the cell and a reduction in the formation of cholesteryl esters.[7] This mechanism has made it a valuable tool for investigating the role of cholesterol esterification in various biological processes.
Chemical Properties
| Property | Value |
| CAS Number | 78934-83-5[2] |
| Molecular Formula | C₃₀H₄₇NOSi[2] |
| Molecular Weight | 465.79 g/mol [2] |
| Purity | ≥98% (HPLC)[2] |
| Alternate Name | SA 58-035[2] |
Key Experimental Data
This compound has been demonstrated to be a potent inhibitor of ACAT in various cell types.
| Cell Type/System | Inhibition | Concentration/Dose | Reference |
| Swine Ovarian Microsomes | >96% inhibition of ACAT activity | 0.1–3.5 µg/ml | [4] |
| Cultured Swine Granulosa Cells | >98% suppression of hormonally stimulated cholesterol esterification | Not specified | [4] |
| Arterial Smooth Muscle Cells | 95% inhibition of cholesterol esterification | Not specified | |
| Isolated Rat Enterocytes | ~75% reduction in ACAT activity | 30 mg/kg (oral dose) | [8] |
| Human Monocyte-Derived Macrophages | 91% reduction in esterified cholesterol mass | 2 µg/mL | [1] |
Experimental Protocols
-
Objective: To determine the effect of this compound on total and esterified cholesterol mass in HMMs during foam cell formation.[1]
-
Methodology:
-
HMMs were incubated with acetylated low-density lipoprotein (acLDL) at a concentration of 500 µg protein per mL.[1]
-
This compound was added to the culture medium at a concentration of 2 µg/mL simultaneously with acLDL.[1]
-
The cells were incubated for 48 hours.[1]
-
Following incubation, cellular lipids were extracted, and the mass of total cholesterol and esterified cholesterol was determined.[1]
-
-
Results: A 42% reduction in total cholesterol and a 91% reduction in esterified cholesterol were observed in cells treated with this compound compared to controls.[1]
-
Objective: To evaluate the impact of ACAT inhibition on cholesterol efflux from macrophages.[5]
-
Methodology:
-
Macrophages were loaded with acetylated LDL (AcLDL) for 24 hours in the presence or absence of this compound (5 µg/mL).[5]
-
The cells were then washed and incubated with efflux medium containing a cholesterol acceptor (e.g., apolipoprotein A-I).[5]
-
The amount of cholesterol released from the cells into the medium was quantified to determine the efflux rate.[5]
-
-
Results: Inhibition of ACAT with this compound did not decrease, and in some cases slightly increased, cholesterol efflux, suggesting that the mobilization of cholesteryl esters is not the rate-limiting step in this process.[5]
Signaling Pathway and Experimental Workflow Visualization
Part 2: Mazindol (Sandoz Anorectic Agent)
Discovery and History
Mazindol, marketed under brand names such as Mazanor and Sanorex, is an appetite suppressant developed by Sandoz-Wander in the 1960s.[9] It was approved by the U.S. Food and Drug Administration (FDA) in June 1973 for the short-term treatment of obesity.[9] However, Novartis, the successor to Sandoz, discontinued the production of Mazindol in 1999 for reasons unrelated to its efficacy or safety.[9]
Mechanism of Action
Mazindol is a sympathomimetic amine that stimulates the central nervous system.[10] Its primary mechanism of action involves the inhibition of the reuptake of norepinephrine, dopamine, and serotonin, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[11] This modulation of neurotransmitters, particularly in the hypothalamus, leads to appetite suppression.[12]
Clinical Data
Clinical trials have demonstrated the efficacy of Mazindol in weight reduction.
| Study Design | Duration | Dosage | Key Findings | Reference |
| Double-blind, placebo-controlled | 12 weeks | Not specified | Effective adjunct to carbohydrate restriction in weight reduction. | [10] |
| Multicentre, double-blind, placebo-controlled | 6 weeks | Not specified | Statistically significant mean weight loss of 1 pound/patient/week. | [13] |
| Retrospective study in severely obese patients | >90 days | 0.5 mg | Significant body weight reduction, with efficacy increasing with the number of treatment cycles. | [14] |
| Prospective, open-label study | 6 months | 1 mg twice daily | Mean body weight reduction of 8.0% at 3 months and 10.7% at 6 months. | [11] |
Pharmacokinetics
| Parameter | Value | Reference |
| Maximum Concentration (Cmax) | 2.99 ± 0.73 ng/mL (after first dose in children) | [15] |
| Apparent Clearance | 27.9 L/h (in children) | [15] |
| Apparent Volume of Distribution | 234 L (in children) | [15] |
| Pharmacokinetic Model | One-compartment open model with first-order absorption and elimination | [16] |
Signaling Pathway and Logical Relationships
References
- 1. ahajournals.org [ahajournals.org]
- 2. scbt.com [scbt.com]
- 3. glpbio.com [glpbio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Cholesterol metabolism: from lipidomics to immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Esterification and absorption of cholesterol: in vitro and in vivo observations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mazindol - Wikipedia [en.wikipedia.org]
- 10. AN 448 Sandoz (Mazindol) in the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined First Month Body Weight Loss and Development of Tolerance as Predictors of 6-Month Efficacy of Mazindol in Mild and Moderate Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical studies with mazindol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A multicentre study comparing mazindol and placebo in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kitasenri-maeda-cl.com [kitasenri-maeda-cl.com]
- 15. Pilot Phase II study of mazindol in children with attention deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics study of mazindol in plasma, oral fluid, and urine of volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Sandoz 58-035: A Technical Guide for Cholesterol Esterification Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandoz 58-035, also known as SA 58-035, is a potent and widely utilized competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a critical intracellular enzyme responsible for the esterification of cholesterol.[1][2] This process converts free cholesterol into cholesteryl esters, which are then stored in cytoplasmic lipid droplets. By blocking this key step, this compound serves as an invaluable pharmacological tool for investigating cholesterol homeostasis, the formation of foam cells in atherosclerosis, and the role of cholesterol in various cellular processes.[3] This guide provides a comprehensive overview of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental application.
Core Mechanism of Action
This compound acts as a competitive inhibitor of ACAT (also known as Sterol O-acyltransferase or SOAT).[1][4] The enzyme ACAT catalyzes the transfer of a fatty acid from acyl-CoA to the hydroxyl group of cholesterol, forming a cholesteryl ester. This reaction is central to managing cellular levels of free cholesterol, which can be toxic in excess. By inhibiting ACAT, this compound prevents the formation of cholesteryl esters, leading to an accumulation of intracellular free cholesterol.[3] This alteration of the free-to-esterified cholesterol ratio has profound effects on cellular functions, including lipoprotein metabolism, cholesterol efflux, and gene regulation.[5][6]
Quantitative Data Summary
The efficacy of this compound in inhibiting cholesterol esterification has been quantified across various cell types and experimental conditions. The following tables summarize these findings.
Table 1: Inhibition of ACAT Activity and Cholesterol Esterification
| Cell Type/System | This compound Concentration | Observed Effect | Citation(s) |
| Swine Ovarian Microsomes | 0.1-3.5 µg/mL | ≥96% inhibition of ACAT activity | [7][8] |
| Cultured Swine Granulosa Cells | Not specified | ≥98% suppression of hormonally stimulated cholesterol esterification | [1][7][8] |
| Arterial Smooth Muscle Cells | Not specified | 95% inhibition of cholesterol esterification | [9] |
| J774 Macrophages | Dose-dependent | Inhibition of ACAT activity paralleled down-regulation of the LDL receptor | [5] |
Table 2: Effects on Cellular Cholesterol Mass in Macrophages
| Cell Type | Treatment Conditions | Total Cholesterol (TC) | Esterified Cholesterol (EC) | Unesterified (Free) Cholesterol (UC) | Citation(s) |
| Human Monocyte-Derived Macrophages (HMMs) | acLDL + this compound | ↓ 23% | ↓ 55% | ↑ 11% | [10] |
| AcLDL-loaded Mouse Macrophages | 24-hour loading + this compound | Similar to control | ↓ 81.6% (18.4% of control) | ↑ | [11] |
| AcLDL-loaded Mouse Macrophages | 24h load + 4h chase with this compound | Not specified | ↓ 95% (5% of control) | ↑ | [11] |
| AcLDL-loaded Mouse Macrophages | 24h load + 28h chase with this compound | Not specified | ↓ 99.5% (0.5% of control) | ↑ | [11] |
| OxLDL-loaded Mouse Macrophages | This compound | Similar to control | ↓ 37% | ↑ 16.5% | [11] |
Table 3: Effects on Cellular Processes
| Cell Type | Process Studied | Treatment Conditions | Observed Effect | Citation(s) |
| AcLDL-loaded Mouse Macrophages | Cholesterol Efflux | This compound | Slightly increased efflux (48.9% vs 41.5% without inhibitor) | [11] |
| Human Monocyte-Derived Macrophages (HMMs) | acLDL Uptake & Degradation | Preincubation with acLDL + this compound | Significantly lower binding, uptake, and degradation of ¹²⁵I-acLDL | [6][10] |
| PC-3 Prostate Cancer Cells | Cell Migration & Invasion | This compound | Markedly suppressed | [12] |
| PC-3 Xenograft Mice | Tumor Growth | 15 mg/kg this compound daily | Inhibited tumor growth | [12] |
Visualizations: Pathways and Workflows
Mechanism of Action in Cholesterol Metabolism
The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism and the point of intervention for this compound.
Caption: this compound blocks ACAT, preventing free cholesterol esterification and storage.
Experimental Workflow: Cholesterol Esterification Assay
This diagram outlines a typical experimental protocol to measure the effect of this compound on cholesterol esterification using a radiolabeled precursor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Inhibition of acyl coenzyme A:cholesterol acyl transferase in J774 macrophages enhances down-regulation of the low density lipoprotein receptor and 3-hydroxy-3-methylglutaryl-coenzyme A reductase and prevents low density lipoprotein-induced cholesterol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel effects of the acyl-coenzyme A:Cholesterol acyltransferase inhibitor 58-035 on foam cell development in primary human monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. academic.oup.com [academic.oup.com]
- 9. abmole.com [abmole.com]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Cholesteryl Ester Accumulation Induced by PTEN Loss and PI3K/AKT Activation Underlies Human Prostate Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
Sandoz 58-035: A Technical Guide to its Applications in Lipidology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandoz 58-035, also known as SA 58-035, is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of cholesterol.[1][2] This critical function places this compound at the center of numerous lipidology research applications, enabling detailed investigation into cholesterol metabolism, foam cell formation, and the development of atherosclerotic plaques. This technical guide provides an in-depth overview of the research applications of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound competitively inhibits ACAT (also known as sterol O-acyltransferase or SOAT), which catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver.[3] By blocking this enzymatic reaction, this compound effectively reduces the intracellular pool of cholesteryl esters and consequently increases the concentration of free cholesterol within the cell. This modulation of cholesterol homeostasis has profound effects on various cellular processes, including cholesterol efflux, uptake, and the formation of lipid droplets and cholesterol crystals.
Quantitative Data
The inhibitory effects of this compound on ACAT activity and its downstream consequences on cellular lipid profiles have been quantified in numerous studies. The following tables summarize key quantitative data from research utilizing this inhibitor.
| Parameter | Cell Type/System | Value | Reference |
| IC50 | Mouse liver microsomes | 0.4 ± 0.2 μM | [2] |
| IC50 | PC-3 (prostate cancer) cells | 17.2 μM | [4] |
Table 1: IC50 Values of this compound
| Cell Type | Treatment | Effect on Cholesteryl Esters (CE) | Effect on Unesterified Cholesterol (UC) | Effect on Total Cholesterol (TC) | Reference |
| Human Monocyte-Derived Macrophages (HMMs) | acLDL (500 µg/mL) + 58-035 (2 µg/mL) for 48h | 91% lower | No significant change | 42% lower | [5] |
| HMMs | acLDL (500 µg/mL) + 58-035 (5 µg/mL) for 48h | 69% lower | 25% increase (at 12h) | 23% lower | [5][6] |
| J774 Macrophages | 20 µg/mL cholesterol + 0.5-2.0 µg/mL 58-035 for >4h | Undetectable | - | - | [7][8] |
| Arterial Smooth Muscle Cells | - | 95% inhibition of esterification | - | - | [6] |
Table 2: Effects of this compound on Cellular Cholesterol Content
| Cell Type | Treatment | Effect on Cholesterol Efflux | Reference |
| AcLDL-loaded Macrophages | 58-035 | Slightly greater release (48.9% vs 41.5%) | [9] |
| HMMs | acLDL (500 µg/mL) + 58-035 (5 µg/mL) for 48h | Significantly increased UC efflux | [5][6] |
Table 3: Effects of this compound on Cholesterol Efflux
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols involving this compound.
Cholesterol Esterification Assay in Cultured Cells
This protocol is designed to measure the rate of cholesterol esterification by quantifying the incorporation of a labeled fatty acid into cholesteryl esters.
-
Cell Culture: Plate cells (e.g., macrophages, hepatocytes) in a multi-well plate and grow to desired confluency.
-
Pre-incubation with Inhibitor: Treat cells with this compound (typically 1-10 µg/mL, dissolved in a suitable solvent like DMSO) for a specified period (e.g., 1 hour) to ensure inhibition of ACAT.
-
Labeling: Add a labeled fatty acid, such as [¹⁴C]oleate, complexed to bovine serum albumin (BSA) to the culture medium.
-
Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) to allow for the incorporation of the labeled oleate into cholesteryl esters.
-
Lipid Extraction: Wash the cells with PBS and extract the total lipids using a solvent mixture like chloroform:methanol (2:1).
-
Analysis: Separate the lipid classes using thin-layer chromatography (TLC). Scrape the spots corresponding to cholesteryl esters and quantify the radioactivity using liquid scintillation counting.
Macrophage Cholesterol Efflux Assay
This assay measures the capacity of macrophages to release cholesterol to an acceptor, such as Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).
-
Cell Labeling: Incubate macrophages (e.g., J774 or primary human macrophages) with a labeled form of cholesterol (e.g., [³H]cholesterol or a fluorescent analog like BODIPY-cholesterol) and an ACAT inhibitor like this compound (e.g., 2 µg/mL) for 24 hours.[1] The inhibitor prevents the esterification of the labeled cholesterol.
-
Equilibration: Wash the cells and incubate in serum-free medium, often containing an agent like cAMP (for mouse macrophages) to upregulate the cholesterol transporter ABCA1, for approximately 16-18 hours.[1][10]
-
Efflux: Replace the equilibration medium with a medium containing the cholesterol acceptor (e.g., ApoA-I, HDL, or apoB-depleted serum) and incubate for a defined period (e.g., 4 hours).
-
Quantification: Collect the medium and lyse the cells. Measure the amount of labeled cholesterol in both the medium and the cell lysate using liquid scintillation counting or fluorescence measurement.
-
Calculation: Cholesterol efflux is typically expressed as the percentage of the labeled cholesterol released into the medium relative to the total labeled cholesterol (medium + cells).
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental procedures discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Musculoskeletal Key [musculoskeletalkey.com]
- 4. researchgate.net [researchgate.net]
- 5. "In Vitro Exploration of ACAT Contributions to Lipid Droplet Formation " by Yuyan Zhu, Chih-Yu Chen et al. [docs.lib.purdue.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. Sterol O-acyltransferase (SOAT/ACAT) activity is required to form cholesterol crystals in hepatocyte lipid droplets - Mendeley Data [data.mendeley.com]
- 8. karger.com [karger.com]
- 9. In vitro exploration of ACAT contributions to lipid droplet formation during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sandoz 58-035 in Steroidogenesis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandoz 58-035, a potent and specific competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), has been a pivotal tool in elucidating the intricate role of cholesterol esterification in the biosynthesis of steroid hormones. By selectively blocking the intracellular esterification of cholesterol, this compound allows researchers to investigate the dynamics of free cholesterol availability and its subsequent utilization for steroidogenesis. This technical guide provides a comprehensive overview of the key findings, experimental methodologies, and signaling pathways associated with the use of this compound in steroidogenesis research, with a focus on foundational studies in ovarian and adrenal models.
Data Presentation
The following tables summarize the key quantitative data from seminal studies investigating the effects of this compound on ACAT activity and steroid hormone production.
Table 1: Inhibition of ACAT Activity by this compound
| Cell/Tissue Type | This compound Concentration | Percent Inhibition of ACAT Activity | Reference |
| Swine Ovarian Microsomes | 0.1 - 3.5 µg/mL | ≥ 96% | [1] |
| Cultured Swine Granulosa Cells | Not specified | ≥ 98% (hormonally stimulated) | [1] |
Table 2: Effect of this compound on Steroidogenesis
| Cell Type | Treatment Conditions | Duration | Effect on Steroid Production | Reference |
| Cultured Swine Granulosa Cells | Basal (limited serum) | 2 - 6 days | Significant increase in progesterone production | [1] |
| Cultured Swine Granulosa Cells | Trophic hormones (Estradiol, FSH, Insulin) | 2 - 6 days | 2- to 10-fold amplification of stimulated progesterone production | [1] |
| Cultured Swine Granulosa Cells | Acute treatment | 2 - 20 hours | No alteration in progesterone biosynthesis | [1] |
| Bovine Adrenal Cortical Cells | Unstimulated, limited lipoprotein supply | Not specified | Increase in cortisol secretion | [2] |
| Bovine Adrenal Cortical Cells | ACTH-stimulated | Not specified | No effect on cortisol synthesis | [2] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the competitive inhibition of ACAT, an enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. In steroidogenic cells, the availability of free cholesterol is a rate-limiting step for steroid hormone synthesis. By blocking ACAT, this compound increases the intracellular pool of free cholesterol that can be trafficked to the mitochondria for conversion to pregnenolone, the precursor for all steroid hormones.
Caption: this compound inhibits ACAT, increasing free cholesterol for steroidogenesis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound's role in steroidogenesis.
ACAT Activity Assay in Swine Ovarian Microsomes
This protocol is based on the methodology described by Veldhuis et al. (1985).[1]
a. Preparation of Microsomes:
-
Excise swine ovaries and harvest granulosa cells from medium-sized follicles.
-
Homogenize the cells in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 20 minutes) to remove nuclei and mitochondria.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomes.
-
Resuspend the microsomal pellet in the homogenization buffer.
b. ACAT Assay:
-
Prepare a reaction mixture containing the microsomal protein, a source of cholesterol (e.g., cholesterol in a detergent like Triton WR-1339), and buffer.
-
Add this compound at various concentrations (0.1-3.5 µg/mL) to the reaction tubes.
-
Initiate the reaction by adding a radiolabeled fatty acyl-CoA substrate, such as [1-¹⁴C]oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol, 2:1 v/v).
-
Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesteryl ester formed using liquid scintillation counting.
Caption: Workflow for the in vitro ACAT activity assay.
Progesterone Production in Cultured Swine Granulosa Cells
This protocol is based on the cell culture experiments described by Veldhuis et al. (1985).[1]
a. Cell Culture:
-
Isolate granulosa cells from swine ovaries and plate them in culture dishes with a suitable medium (e.g., Medium 199) supplemented with fetal calf serum.
-
Allow the cells to attach and grow for a specified period (e.g., 24-48 hours).
-
For long-term studies, switch to a serum-free or low-serum medium to minimize exogenous cholesterol sources.
b. Experimental Treatment:
-
Treat the cells with this compound at the desired concentration.
-
For stimulated conditions, add trophic hormones such as Follicle-Stimulating Hormone (FSH), estradiol, or insulin to the culture medium.
-
Incubate the cells for the desired duration (e.g., 2-6 days for long-term studies).
c. Progesterone Measurement:
-
Collect the culture medium at the end of the incubation period.
-
Measure the concentration of progesterone in the medium using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Caption: Experimental workflow for progesterone production assay.
Cortisol Production in Bovine Adrenal Cortical Cells
This protocol is based on the study by Jamal et al. (1985).[2]
a. Cell Culture:
-
Isolate adrenocortical cells from bovine adrenal glands.
-
Establish monolayer cultures in a suitable medium supplemented with serum.
-
Prior to the experiment, maintain the cells in a medium with a limited supply of cholesterol (e.g., low lipoprotein concentration).
b. Experimental Treatment:
-
Treat the cells with this compound.
-
For stimulated conditions, add Adrenocorticotropic hormone (ACTH) to the culture medium.
-
Incubate the cells for the desired duration.
c. Cortisol Measurement:
-
Collect the culture medium.
-
Measure the concentration of cortisol in the medium using a specific and validated assay, such as radioimmunoassay (RIA).
Conclusion
This compound has proven to be an invaluable pharmacological tool for dissecting the role of cholesterol esterification in steroidogenesis. The research utilizing this inhibitor has clearly demonstrated that blocking ACAT can significantly enhance steroid hormone production, particularly under conditions of limited cholesterol availability, by increasing the pool of free cholesterol for the steroidogenic pathway. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the regulation of steroidogenesis and the therapeutic potential of modulating intracellular cholesterol metabolism.
References
- 1. The role of cholesterol esterification in ovarian steroidogenesis: studies in cultured swine granulosa cells using a novel inhibitor of acyl coenzyme A: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of cholesteryl ester in monolayers of bovine adrenal cortical cells. Effect of an inhibitor of acyl-CoA: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Sandoz 58-035 on Cellular Free Cholesterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sandoz 58-035 is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound effectively blocks this storage pathway, leading to a significant increase in the cellular pool of free cholesterol. This technical guide provides an in-depth overview of the effects of this compound on cellular free cholesterol, including quantitative data from various cell lines, detailed experimental protocols for cholesterol measurement, and a summary of the key signaling pathways involved.
Mechanism of Action
This compound acts as a competitive inhibitor of ACAT (also known as sterol O-acyltransferase, SOAT). ACAT is located in the endoplasmic reticulum and catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is crucial for preventing the accumulation of excessive free cholesterol, which can be toxic to cells. By binding to ACAT, this compound prevents the esterification of cholesterol, causing free cholesterol that would otherwise be stored to remain in the cellular environment.
Quantitative Effects on Cellular Cholesterol Pools
The inhibition of ACAT by this compound leads to a significant redistribution of cellular cholesterol, primarily characterized by a decrease in cholesteryl esters and a corresponding increase in free cholesterol. The magnitude of this effect varies depending on the cell type, the concentration of this compound used, and the duration of treatment.
Table 1: Effect of this compound on Cholesterol Pools in Human Monocyte-Derived Macrophages (HMMs)
| Treatment Condition | Total Cholesterol (µg/mg protein) | Esterified Cholesterol (µg/mg protein) | Unesterified (Free) Cholesterol (µg/mg protein) | Reference |
| acLDL (500 µg/mL) for 48h | 112.7 ± 4 | 60.2 ± 3.5 | 52.5 ± 1.5 | [1] |
| acLDL (500 µg/mL) + this compound (2 µg/mL) for 48h | 81.8 ± 4 | 27.1 ± 2.1 | 54.7 ± 2.9 | [1] |
Table 2: Effect of this compound on Cholesterol Pools in J774 Macrophages and Fu5AH Hepatoma Cells
| Cell Type | Treatment Condition | Esterified Cholesterol (% of Control) | Free Cholesterol (% of Control) | Reference |
| J774 Macrophages | This compound (1 µg/mL) for 24h | 15 ± 5 | 120 ± 10 | [2] |
| Fu5AH Hepatoma Cells | This compound (1 µg/mL) for 24h | 20 ± 8 | 115 ± 12 | [2] |
Table 3: Effect of this compound on Cholesterol Distribution in Proliferating 3T3 Fibroblasts
| Treatment Condition | Change in Free Cholesterol | Reference |
| This compound (4 µM) for 18h | Widespread increase | [3] |
Experimental Protocols
Cell Culture and Treatment
A variety of cell lines have been used to study the effects of this compound. Common examples include:
-
Human Monocyte-Derived Macrophages (HMMs): Isolated from peripheral blood and differentiated in culture.
-
J774 Macrophages: A murine macrophage-like cell line.
-
3T3 Fibroblasts: A mouse embryonic fibroblast cell line.
-
Fu5AH Hepatoma Cells: A rat hepatoma cell line.
General Treatment Protocol:
-
Plate cells at a desired density and allow them to adhere and grow.
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (typically ranging from 1 to 10 µg/mL or 2 to 20 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 18 to 48 hours).
-
For cholesterol loading experiments, cells can be co-incubated with acetylated low-density lipoprotein (acLDL).
Measurement of Cellular Free Cholesterol
Filipin is a fluorescent polyene antibiotic that binds specifically to free cholesterol. This method allows for the qualitative and semi-quantitative visualization of free cholesterol distribution within cells.
Protocol:
-
Cell Fixation:
-
Wash cells grown on coverslips twice with phosphate-buffered saline (PBS).
-
Fix the cells with 3.7% paraformaldehyde in PBS for 30-60 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Quenching:
-
Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes to quench any remaining paraformaldehyde.
-
-
Staining:
-
Prepare a fresh staining solution of 0.05 mg/mL filipin in PBS.
-
Incubate the cells with the filipin solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
-
Microscopy:
-
Visualize the cells using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-465 nm). Filipin fluorescence is susceptible to photobleaching, so images should be acquired promptly.
-
LC-MS provides a highly sensitive and specific method for the absolute quantification of cellular free cholesterol and cholesteryl esters.
Protocol Outline:
-
Cell Lysis and Lipid Extraction:
-
Wash cells with PBS and scrape them into a solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Include an internal standard (e.g., deuterated cholesterol) for accurate quantification.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).
-
-
LC-MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a mass spectrometer.
-
Separate the lipids using a suitable column (e.g., C18).
-
Detect and quantify free cholesterol and cholesteryl esters based on their specific mass-to-charge ratios and fragmentation patterns.
-
Signaling Pathways and Experimental Workflows
The accumulation of cellular free cholesterol induced by this compound triggers several downstream signaling events.
ACAT Inhibition and Cholesterol Trafficking
Inhibition of ACAT by this compound directly prevents the conversion of free cholesterol to cholesteryl esters, leading to its accumulation in the endoplasmic reticulum and other cellular membranes.
References
Methodological & Application
Application Notes and Protocols for Sandoz 58-035 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sandoz 58-035 is a potent and specific inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2][3] By inhibiting ACAT, this compound effectively blocks this process, leading to an accumulation of free cholesterol within the cell and preventing the formation of cholesteryl esters.[3][4] This property makes it a valuable tool for studying cholesterol metabolism, lipid droplet dynamics, and the cellular processes influenced by cholesterol homeostasis.[5] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including its effects on cell viability, migration, and signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various cell culture experiments.
Table 1: IC50 Values of this compound in Prostate Cancer Cells
| Cell Line | IC50 (µM) | Assay | Reference |
| PC-3 | 17.2 | Cell Viability Assay | [6] |
Table 2: Effects of this compound on Cholesterol Dynamics in Human Monocyte-Derived Macrophages (HMMs)
Cells were incubated with acetylated LDL (acLDL; 500 µg/mL) for 48 hours in the presence or absence of this compound (2 µg/mL).
| Parameter | acLDL Alone (µg/mg cell protein) | acLDL + this compound (µg/mg cell protein) | % Change | Reference |
| Total Cholesterol | 112.7 ± 4 | 81.8 ± 4 | -27.4% | [7] |
| Esterified Cholesterol | Not specified | Not specified | -55% (p<0.00002) | [7] |
| Unesterified Cholesterol | Not specified | Not specified | +11% (p<0.04) | [7] |
Table 3: Inhibition of Cholesterol Esterification
| Cell Type | Inhibition of Cholesterol Esterification | Reference |
| Arterial Smooth Muscle Cells | >95% | [2] |
| Swine Granulosa Cells | >98% (hormonally stimulated) | [1] |
Experimental Protocols
1. General Guidelines for Preparing this compound Stock Solution
-
Solubility: this compound is soluble in DMSO (e.g., 16 mg/mL). It is insoluble in water.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.66 mg of this compound (MW: 465.79 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
2. Protocol for Cell Viability Assay (Based on Prostate Cancer Cell Studies)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
-
Materials:
-
PC-3 cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (DMSO only).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[6]
-
3. Protocol for Transwell Migration and Invasion Assay
This protocol assesses the impact of this compound on the migratory and invasive capabilities of cancer cells.
-
Materials:
-
PC-3 cells (or other motile cell line)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Crystal violet staining solution
-
-
Procedure:
-
For Invasion Assay: Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Resuspend the starved cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add 5 x 10^4 to 1 x 10^5 cells to the upper chamber of the transwell insert.
-
Fill the lower chamber with complete medium containing a chemoattractant.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Compare the number of migrated cells between the this compound-treated and control groups.[6]
-
4. Protocol for Cholesterol Efflux Assay
This protocol is used to measure the capacity of cells to efflux cholesterol to an acceptor, a process that can be influenced by the intracellular free cholesterol pool modulated by this compound.
-
Materials:
-
J774 macrophage cells (or other suitable cell line)
-
DMEM/F-12 medium
-
BODIPY-cholesterol
-
This compound
-
Cholesterol acceptor (e.g., Apolipoprotein A1 (ApoA1) or HDL)
-
RIPA lysis buffer
-
96-well black fluorescence plate
-
Fluorescence plate reader
-
-
Procedure:
-
Cell Plating: Seed J774 cells in a 96-well plate and grow to confluence.
-
Cholesterol Loading:
-
Prepare a loading medium containing DMEM/F-12, BODIPY-cholesterol, and this compound (e.g., 2 µg/mL).[8] The inclusion of this compound prevents the esterification of the fluorescent cholesterol analog.
-
Aspirate the culture medium and add the loading medium to the cells.
-
Incubate for a defined period (e.g., 6 hours) to allow for cholesterol uptake.
-
-
Equilibration:
-
Efflux:
-
Remove the equilibration medium and add fresh medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA1) and this compound.
-
Incubate for a specified time (e.g., 4-8 hours).
-
-
Measurement:
-
Transfer the medium from each well to a 96-well black fluorescence plate.
-
Lyse the cells in the original plate with RIPA buffer.
-
Measure the fluorescence of the BODIPY-cholesterol in the medium and the cell lysate using a plate reader (excitation ~482 nm, emission ~515 nm).[8]
-
-
Calculation: Calculate the percentage of cholesterol efflux as (fluorescence in medium / (fluorescence in medium + fluorescence in cell lysate)) x 100.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
This compound directly inhibits the ACAT enzyme, preventing the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters. This leads to an increase in the intracellular pool of free cholesterol, which can trigger several downstream signaling events.
Caption: Mechanism of this compound as an ACAT inhibitor.
ERK1/2 Signaling Pathway Modulation
In vascular smooth muscle cells (VSMCs), the inhibition of cholesterol esterification by this compound has been shown to suppress serum-induced DNA synthesis. This effect is associated with the inhibition of the ERK1/2 mitogenic signaling pathway, leading to a downregulation of Cyclin D1 and an arrest of the cell cycle in the G1 phase.[10]
Caption: this compound inhibits the ERK1/2 pathway in VSMCs.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a general workflow for investigating the cellular effects of this compound.
Caption: General workflow for cell-based this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 98 HPLC, powder 78934-83-5 [sigmaaldrich.com]
- 3. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Cholesteryl Ester Accumulation Induced by PTEN Loss and PI3K/AKT Activation Underlies Human Prostate Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sandoz 58-035 in Macrophage Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sandoz 58-035, a potent and well-characterized inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), in macrophage research. ACAT, also known as Sterol O-acyltransferase (SOAT), is a key enzyme responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound serves as an invaluable tool to investigate the multifaceted roles of cholesterol metabolism in macrophage biology, particularly in the context of atherosclerosis, inflammation, and cellular signaling.
Mechanism of Action
This compound is a competitive inhibitor of ACAT, effectively blocking the conversion of free cholesterol to cholesteryl esters.[1] This inhibition leads to an accumulation of unesterified cholesterol within the cell, which can have profound effects on various cellular processes.[2] Its primary application in macrophage studies is to prevent the formation of foam cells, which are macrophages laden with cholesteryl ester-rich lipid droplets and are a hallmark of atherosclerotic lesions.[3][4]
Key Applications in Macrophage Research
-
Inhibition of Foam Cell Formation: Preventing the esterification of cholesterol, thereby reducing the accumulation of cholesteryl esters and the transformation of macrophages into foam cells.[2][3][4]
-
Cholesterol Efflux Studies: Investigating the pathways of reverse cholesterol transport by promoting the accumulation of free cholesterol, the substrate for efflux transporters.[2][4]
-
Apoptosis and Cytotoxicity Studies: Examining the consequences of free cholesterol loading on macrophage viability and programmed cell death.[2][5]
-
Inflammasome Activation: Elucidating the role of cholesterol trafficking and ACAT activity in the activation of inflammatory signaling platforms like the NLRP3 inflammasome.[6]
-
Signal Transduction and Gene Regulation: Studying how alterations in intracellular cholesterol homeostasis impact signaling pathways and the expression of genes involved in lipid metabolism and inflammation.[3][7]
-
Unfolded Protein Response (UPR) Induction: this compound has been used to induce the simultaneous activation of the UPR and pattern recognition receptors (PRRs) in macrophages.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on macrophage cholesterol metabolism and function.
Table 1: Effect of this compound on Macrophage Cholesterol Content
| Cell Type | Treatment | This compound Concentration | Duration | Effect on Total Cholesterol (TC) | Effect on Cholesteryl Esters (CE) | Reference |
| Human Monocyte-Derived Macrophages (HMMs) | acLDL (500 µg/mL) | 5 µg/mL | 24 hours | ↓ (54.5±1 vs 73.1±5 µg/mg protein) | Not specified, but TC reduction is primarily due to decreased CE | [4] |
| Human Monocyte-Derived Macrophages (HMMs) | acLDL (500 µg/mL) | 5 µg/mL | 48 hours | ↓ (72.9±9 vs 109.2±5 µg/mg protein) | Not specified, but TC reduction is primarily due to decreased CE | [4] |
| J774 Macrophages | LDL | Not specified | Not specified | Prevented accumulation | Prevented accumulation | [3] |
| THP-1 Derived Foam Cells | acLDL (50 µg/mL) | 5 µM | 48 hours | No significant effect on Free Cholesterol (FC) | Not specified, but used as an ACAT1 inhibitor control | [10] |
Table 2: Effect of this compound on Macrophage Functions
| Cell Type | Assay | Treatment | This compound Concentration | Duration | Outcome | Reference |
| P388D1 Macrophages | Apoptosis (Caspase-3 activity) | 7-ketocholesterol (10 µg/mL) | 10 µg/mL | 16 hours | ↓ Apoptosis | [5] |
| Mouse Peritoneal Macrophages | Apoptosis (TUNEL) | 7-ketocholesterol (10 µg/mL) | 10 µg/mL | 24 hours | ↓ Apoptosis | [2] |
| Mouse Peritoneal Macrophages | Apoptosis (TUNEL) | Oxidized LDL (50 µg/mL) | 10 µg/mL | 24-48 hours | ↓ Apoptosis | [5] |
| Human Monocyte-Derived Macrophages (HMMs) | Cholesterol Efflux | [3H]cholesteryl oleate-acLDL | 5 µg/mL | 24-48 hours | ↑ Unesterified Cholesterol (UC) efflux | [4] |
| J774 Macrophages | LDL Receptor Down-regulation | LDL | Not specified | Not specified | ↑ Down-regulation | [3] |
| RAW 264.7 Macrophages | Cholesterol Crystal Formation | acLDL (50 µg/mL) | 1 µg/mL | 24-48 hours | Blocked crystal formation | [11] |
Experimental Protocols
Protocol 1: Inhibition of Foam Cell Formation in Human Monocyte-Derived Macrophages (HMMs)
This protocol is adapted from studies investigating the effect of this compound on foam cell development.[4]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
Acetylated Low-Density Lipoprotein (acLDL)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for cholesterol quantification (e.g., enzymatic colorimetric assay kit)
-
Cell lysis buffer
Procedure:
-
Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing in RPMI-1640 with 10% FBS and M-CSF for 7-10 days.
-
Cell Plating: Seed the differentiated HMMs into multi-well plates at a desired density and allow them to adhere overnight.
-
Treatment:
-
Prepare treatment media containing acLDL (e.g., 50 µg/mL) with or without this compound (e.g., 1-10 µg/mL). Include a vehicle control (DMSO) for the this compound condition.
-
Aspirate the culture medium from the cells and replace it with the treatment media.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Lipid Extraction:
-
After incubation, wash the cells three times with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Extract lipids from the cell lysates.
-
-
Cholesterol Quantification: Measure the total cholesterol and free cholesterol content in the lipid extracts using an enzymatic colorimetric assay. Calculate the cholesteryl ester content by subtracting the free cholesterol from the total cholesterol.
Protocol 2: Assessment of Macrophage Apoptosis Induced by Oxidized Lipids
This protocol is based on studies examining the role of ACAT in oxysterol-induced macrophage apoptosis.[5]
Materials:
-
Mouse peritoneal macrophages or a macrophage cell line (e.g., P388D1)
-
7-ketocholesterol (7KC) or Oxidized LDL (OxLDL)
-
This compound (stock solution in DMSO)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Apoptosis detection kit (e.g., TUNEL assay or Caspase-3 activity assay)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture macrophages in appropriate multi-well plates or on coverslips.
-
Pre-treatment with this compound:
-
Pre-incubate the cells with culture medium containing this compound (e.g., 10 µg/mL) or vehicle (DMSO) for 1 hour.
-
-
Induction of Apoptosis:
-
Add 7KC (e.g., 10 µg/mL) or OxLDL (e.g., 50 µg/mL) to the respective wells.
-
-
Incubation: Incubate the cells for 16-48 hours at 37°C in a 5% CO2 incubator.
-
Apoptosis Assay:
-
After incubation, wash the cells with PBS.
-
Perform the apoptosis assay according to the manufacturer's instructions (e.g., TUNEL staining for DNA fragmentation or a fluorometric assay for Caspase-3 activity).
-
-
Analysis: Quantify the percentage of apoptotic cells (for TUNEL) or the level of caspase activity.
Protocol 3: Cholesterol Efflux Assay in J774 Macrophages
This protocol is a generalized procedure based on principles from cholesterol efflux studies.[12]
Materials:
-
J774 macrophage cell line
-
DMEM with 10% FBS
-
[³H]-cholesterol or a stable isotope-labeled cholesterol (e.g., [3,4-¹³C]cholesterol)
-
This compound (stock solution in DMSO)
-
Bovine Serum Albumin (BSA)
-
Cholesterol acceptors (e.g., HDL, ApoA1)
-
Scintillation fluid and counter (for [³H]-cholesterol) or LC-MS/MS (for stable isotopes)
Procedure:
-
Cell Plating: Seed J774 cells in multi-well plates and grow to confluence.
-
Cholesterol Labeling:
-
Incubate the cells with medium containing [³H]-cholesterol or stable isotope-labeled cholesterol (e.g., 20 µg/mL) and this compound (e.g., 0.5 µg/mL) for 6-24 hours to label the intracellular cholesterol pool. The presence of this compound ensures that the label remains primarily as free cholesterol.
-
-
Equilibration: Wash the cells and incubate with serum-free medium containing BSA for a short period to allow for equilibration.
-
Efflux:
-
Incubate the labeled cells with serum-free medium containing the cholesterol acceptor (e.g., HDL) for 4-8 hours.
-
-
Quantification:
-
Collect the medium (containing effluxed cholesterol) and lyse the cells.
-
Measure the amount of labeled cholesterol in the medium and the cell lysate using liquid scintillation counting or LC-MS/MS.
-
Calculate the percentage of cholesterol efflux as: (counts in medium / (counts in medium + counts in cells)) * 100.
-
Visualizations
Signaling Pathway of ACAT Inhibition
Caption: Mechanism of this compound action in macrophages.
Experimental Workflow for Foam Cell Inhibition Assay
Caption: Workflow for studying foam cell inhibition.
Logical Relationship in Apoptosis Studies
Caption: Role of ACAT in oxysterol-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of acyl coenzyme A:cholesterol acyl transferase in J774 macrophages enhances down-regulation of the low density lipoprotein receptor and 3-hydroxy-3-methylglutaryl-coenzyme A reductase and prevents low density lipoprotein-induced cholesterol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Acyl-coenzyme A: cholesterol acyltransferase promotes oxidized LDL/oxysterol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Reducing Macrophage Proteoglycan Sulfation increases Atherosclerosis and Obesity through Enhanced Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. This compound 98 HPLC, powder 78934-83-5 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. karger.com [karger.com]
Sandoz 58-035 solubility in DMSO and other solvents
Application Note and Protocol: Sandoz 58-035
Audience: Researchers, scientists, and drug development professionals.
Topic: Solubility, Handling, and Mechanism of Action of the ACAT Inhibitor this compound.
Introduction
This compound is a potent and competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT)[1][2][3][4]. With a molecular weight of 465.79 g/mol and a chemical formula of C₃₀H₄₇NOSi, its CAS number is 78934-83-5[1]. ACAT is a critical enzyme in cellular cholesterol homeostasis, responsible for the esterification of free cholesterol into cholesteryl esters for storage within lipid droplets[5]. By inhibiting this process, this compound effectively blocks the accumulation of cholesteryl esters, making it a valuable tool for studying lipid metabolism, atherosclerosis, and certain cancers[3][5]. This document provides detailed information on the solubility of this compound in various solvents, protocols for its use, and a summary of its mechanism of action.
Solubility of this compound
The solubility of this compound has been reported in several common laboratory solvents. The data indicates high solubility in Dimethyl Sulfoxide (DMSO), while it is insoluble in water[6]. There is a notable range in the reported solubility values for DMSO, which may be attributed to factors such as the purity and water content of the solvent, temperature, and the use of physical methods like sonication or warming to facilitate dissolution.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Reported Solubility | Molar Concentration (approx.) | Conditions & Remarks | Source(s) |
| DMSO | 100 mg/mL | 214.7 mM | Requires sonication. Hygroscopic DMSO can significantly impact solubility; use of newly opened solvent is recommended. | [1] |
| 16 mg/mL | 34.4 mM | Requires sonication and warming. | [2][6][7][8] | |
| 15 mg/mL | 32.2 mM | - | [3] | |
| >5 mg/mL | >10.7 mM | - | [6] | |
| 2 mg/mL | 4.3 mM | Resulted in a clear solution. | [6] | |
| Water | Insoluble | - | - | [6] |
Mechanism of Action: ACAT Inhibition
This compound exerts its effect by inhibiting the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT)[4]. This enzyme is located in the endoplasmic reticulum and catalyzes the formation of cholesteryl esters from free cholesterol and long-chain fatty acyl-CoA[5]. These esters are then stored in lipid droplets. Inhibition of ACAT by this compound leads to a decrease in stored cholesteryl esters and a subsequent accumulation of free cholesterol within the cell[9]. This disruption of cholesterol homeostasis can induce cellular responses such as the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress, which have been exploited in various research contexts[6][9].
Caption: this compound inhibits the ACAT enzyme, blocking cholesterol esterification.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for cell culture experiments.
Materials:
-
This compound powder (MW: 465.79 g/mol )
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: To prepare a 10 mM stock solution, add 214.7 µL of high-purity DMSO to the vial containing 1 mg of the compound[2]. It is crucial to use newly opened or anhydrous DMSO, as its hygroscopic nature can negatively affect solubility[1].
-
Dissolution: Tightly cap the vial and vortex thoroughly for 30-60 seconds.
-
Sonication/Warming: If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes[1][2]. Gentle warming to 37°C can also aid dissolution[2]. Visually inspect the solution to ensure no particulates are present.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles[3].
-
Long-term Storage: For long-term storage, keep the aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month)[1][3].
Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound[10][11].
Materials:
-
This compound powder
-
Chosen solvent (e.g., DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or agitator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation: Add an excess amount of this compound solid to a known volume of the test solvent in a glass vial. The presence of undissolved solid is necessary to ensure a saturated solution is achieved.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for an extended period (typically 24-48 hours) to allow the system to reach equilibrium[10].
-
Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes)[10].
-
Filtration: Carefully collect the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) into a clean vial. This step removes any remaining microscopic particles[10].
-
Quantification: Prepare a series of dilutions of the clear filtrate. Determine the concentration of this compound in the filtrate using a validated analytical method, such as HPLC with a UV detector, by comparing the result against a standard curve of known concentrations[10].
-
Reporting: The calculated concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. Report the value in units such as mg/mL or mM[10].
Caption: Workflow for the shake-flask method of determining equilibrium solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. abmole.com [abmole.com]
- 4. scbt.com [scbt.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. This compound 98 HPLC, powder 78934-83-5 [sigmaaldrich.com]
- 7. 78934-83-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
Application Notes and Protocols: Sandoz 58-035 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and storage of stock solutions of Sandoz 58-035, a competitive inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] Proper preparation and storage are critical to ensure the stability and efficacy of the compound in experimental settings.
Product Information and Solubility
This compound is a widely used research compound that effectively inhibits the esterification of cholesterol by targeting the ACAT enzyme.[2] Its molecular weight is 465.79 g/mol .[2][3] Understanding its solubility is the first step in preparing a stable stock solution.
Table 1: Solubility Data for this compound
| Solvent | Solubility | Notes |
| DMSO | ≥2.5 mg/mL to 16 mg/mL[1][2][4] | Ultrasonic warming may be required for dissolution. |
| Water | Insoluble | - |
| Corn Oil | Used as a vehicle for in vivo studies.[1] | A DMSO stock is typically diluted into corn oil.[1] |
Experimental Protocols
2.1. Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO), the most common solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous/molecular grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
-
Optional: Ultrasonic water bath
Procedure:
-
Equilibrate: Allow the this compound powder vial to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.66 mg of the compound (Molecular Weight = 465.79).
-
Solvent Addition: Add the calculated volume of DMSO to the powder. To continue the example, add 1 mL of DMSO to the 4.66 mg of powder.
-
Dissolution: Vortex the solution thoroughly to dissolve the compound. If the compound does not fully dissolve, heat the tube to 37°C and use an ultrasonic bath for a short period to aid dissolution.
-
Aliquot: Once a clear solution is obtained, dispense it into smaller, single-use aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.[1][3] This is crucial for maintaining the compound's stability.
-
Storage: Store the aliquots at the appropriate temperature as detailed in Table 3.
Table 2: Quick Reference for Stock Solution Preparation
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.47 mg | 2.33 mg | 4.66 mg |
| 5 mM | 2.33 mg | 11.65 mg | 23.29 mg |
| 10 mM | 4.66 mg | 23.29 mg | 46.58 mg |
| 25 mg/mL | 25 mg | 125 mg | 250 mg |
Calculations are based on a molecular weight of 465.79 g/mol .
2.2. Protocol for Preparing a Working Solution for In Vivo Studies
For animal studies, a stock solution is often diluted into a carrier vehicle like corn oil.
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 2.1.[1]
-
To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.[1]
-
Mix the solution thoroughly until it is evenly dispersed.
Storage and Stability
Proper storage is essential to prevent degradation of the compound and its stock solutions.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years[2][5] | Keep in a tightly sealed container. |
| 4°C | 2 years[2][5] | Suitable for shorter-term storage. | |
| Stock Solution | -80°C | 6 months[1][2][5] | Preferred for long-term storage. Use within 6 months.[1] |
| -20°C | 1 month[1][2][5] | Suitable for short-term storage. Use within 1 month.[1] |
Key Stability Advice:
-
Information on the stability of this compound in solution is limited, so following these general guidelines is highly recommended.[3]
-
Crucially, avoid repeated freeze-thaw cycles , which can degrade the compound.[3] Storing the solution in single-use aliquots is the best practice.[1]
Visualized Workflows and Pathways
4.1. Experimental Workflow: Stock Solution Preparation
The following diagram outlines the standard procedure for preparing and storing this compound stock solutions.
Caption: Workflow for this compound stock solution preparation and storage.
4.2. Signaling Pathway: ACAT Inhibition
This compound acts by inhibiting the ACAT enzyme, which is responsible for converting free cholesterol into cholesteryl esters for storage within the cell.
Caption: this compound inhibits the ACAT-mediated esterification of cholesterol.
Safety and Handling
-
Handle this compound in accordance with good laboratory practices.
-
Use personal protective equipment (PPE), including gloves and eye protection.
-
Avoid inhalation of the powder by working in a well-ventilated area or fume hood.[5]
-
For detailed safety information, refer to the Safety Data Sheet (SDS).[4][5] The compound is incompatible with strong acids, alkalis, and oxidizing/reducing agents.[5]
References
Optimal In Vitro Applications of Sandoz 58-035: A Detailed Guide for Researchers
Introduction: Sandoz 58-035 is a potent and specific inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] By inhibiting ACAT, this compound effectively blocks this storage process, leading to an accumulation of free cholesterol within the cell. This property makes it a valuable tool for in vitro studies investigating cholesterol metabolism, foam cell formation, and related cellular processes. This document provides detailed application notes and protocols for the optimal use of this compound in a research setting.
Mechanism of Action
This compound acts as a competitive inhibitor of ACAT.[2] This inhibition prevents the conversion of intracellular free cholesterol to cholesteryl esters, the stored form of cholesterol. The accumulation of free cholesterol can have various downstream effects, including the modulation of signaling pathways and cellular functions related to cholesterol trafficking and efflux.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The optimal working concentration of this compound varies depending on the cell type and the specific experimental goals. The following tables summarize effective concentrations reported in the literature.
Table 1: Effective Concentrations of this compound in Various Cell Types
| Cell Type | Concentration | Treatment Duration | Observed Effect | Reference |
| Arterial Smooth Muscle Cells | 5 µg/mL | Up to 96 hours | 95% inhibition of cholesterol esterification. | [3] |
| Human Monocyte-Derived Macrophages | 2 - 5 µg/mL | 48 hours | Reduced acetylated LDL-mediated accumulation of total cholesterol. | [4] |
| Mouse Peritoneal Macrophages | 10 µg/mL | 1 - 48 hours | Suppressed 7-ketocholesterol-induced and oxidized LDL-induced apoptosis. | [5] |
| 3T3 Fibroblasts | 4 µM | 18 hours | Widespread increase of free cholesterol. | [6] |
| Primary Cortical Astrocytes | 2 µg/mL | Overnight (~16 hours) | Inhibition of cholesteryl ester formation in a cholesterol efflux assay. | [7] |
| Hep3B Cells | 1 µg/mL | 48 hours | Prevention of cholesterol crystal formation. | [8] |
| RAW 264.7 Macrophages | 0.5 - 2.0 µg/mL | 4 - 12 hours | Effective inhibition of cholesteryl ester formation. | [9] |
| NCI-H295R Adrenocortical Carcinoma Cells | Not specified | Not specified | Did not inhibit mitochondrial respiration, unlike other SOAT inhibitors. |
Table 2: IC50 Values for this compound
| System | IC50 | Reference |
| Microsomal ACAT activity | ~0.4 µM | [3] |
Experimental Protocols
Protocol 1: Inhibition of Cholesterol Esterification in Macrophages
This protocol is adapted from studies on foam cell formation and apoptosis in macrophages.[5]
Materials:
-
Macrophage cell line (e.g., RAW 264.7, J774) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Loading agent (e.g., acetylated LDL, oxidized LDL, or 7-ketocholesterol)
-
Phosphate-buffered saline (PBS)
-
Reagents for assessing cholesterol esterification (e.g., [14C]oleic acid) or apoptosis (e.g., TUNEL assay kit)
Procedure:
-
Cell Seeding: Plate macrophages at a suitable density in multi-well plates and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 µg/mL). A vehicle control (DMSO) should be run in parallel. Incubate for 1 hour.[5]
-
Induction of Cholesterol Loading/Apoptosis: Add the loading agent (e.g., 50 µg/mL oxidized LDL) to the wells containing this compound or vehicle.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Assessment:
-
For cholesterol esterification: During the last few hours of incubation, add [14C]oleic acid to the medium. After incubation, wash the cells with PBS and extract the lipids. Separate the cholesteryl esters by thin-layer chromatography and quantify the radioactivity.
-
For apoptosis: At the end of the incubation, assess apoptosis using a suitable method, such as a TUNEL assay or caspase activity assay, following the manufacturer's instructions.
-
Caption: Workflow for inhibiting cholesterol esterification.
Protocol 2: In Vitro ACAT Activity Assay using Microsomes
This protocol is based on a method for directly measuring ACAT activity in isolated microsomes.[3]
Materials:
-
Isolated liver or intestinal microsomes
-
This compound (stock solution in DMSO or methanol)
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
Bovine serum albumin (BSA)
-
[14C]oleoyl-CoA
-
Chloroform/methanol solution (2:1 v/v)
-
Scintillation counter
Procedure:
-
Assay Mixture Preparation: In a microcentrifuge tube, prepare a 200 µL assay mixture containing:
-
0.1 M potassium phosphate buffer (pH 7.4)
-
2.5 mg/mL BSA
-
60 µg of microsomal protein
-
-
Inhibitor Addition: Add this compound to the desired final concentration (e.g., in a range to determine IC50). For controls, add the same volume of vehicle.
-
Pre-incubation: Pre-incubate the mixture for 30 minutes at 37°C.
-
Reaction Initiation: Add [14C]oleoyl-CoA (0.5 µCi) to initiate the reaction.
-
Incubation: Incubate for 5 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 1.2 mL of chloroform/methanol (2:1 v/v).
-
Lipid Extraction: Extract the cholesteryl-[14C]oleate using a standard lipid extraction method (e.g., Bligh-Dyer).
-
Quantification: Quantify the radioactivity in the cholesteryl ester fraction using a scintillation counter.
Caption: Steps for in vitro ACAT activity assay.
Concluding Remarks
This compound is a well-characterized and effective tool for the in vitro inhibition of ACAT. The optimal working concentration and experimental duration are cell-type and assay-dependent, and therefore, pilot experiments are recommended to determine the ideal conditions for your specific research question. The protocols provided here serve as a starting point for designing experiments to investigate the role of cholesterol esterification in various cellular processes.
References
- 1. ahajournals.org [ahajournals.org]
- 2. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AM-251 and SR144528 are acyl CoA:cholesterol acyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Enhanced acyl-CoA:cholesterol acyltransferase activity increases cholesterol levels on the lipid droplet surface and impairs adipocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. karger.com [karger.com]
- 9. Acyl-coenzyme A: cholesterol acyltransferase promotes oxidized LDL/oxysterol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sandoz 58-035 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of Sandoz 58-035, a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The protocols and data presented are intended to guide researchers in designing and executing experiments to study cholesterol esterification and its role in various cellular processes.
This compound is a competitive inhibitor of ACAT, an enzyme responsible for the esterification of cholesterol to form cholesteryl esters for storage in lipid droplets.[1] By inhibiting ACAT, this compound effectively blocks the accumulation of cholesteryl esters, leading to an increase in free cholesterol within the cell.[2] This property makes it a valuable tool for investigating the consequences of altered cholesterol metabolism in diverse fields such as atherosclerosis, cancer, and infectious diseases.
Quantitative Data Summary
The following table summarizes the various treatment durations and concentrations of this compound used in a range of in vitro experiments. This data can serve as a starting point for optimizing experimental conditions.
| Cell Line | Concentration | Treatment Duration | Experimental Context | Reference |
| Hep3B | 1 µg/ml | 48 hours | Inhibition of cholesterol crystal formation | [3] |
| RAW 264.7 Macrophages | 1 µg/ml | 48 hours | Inhibition of acetylated LDL-induced cholesterol crystal formation | [3] |
| 3T3 Fibroblasts | 4 µM | 18 hours | Study of lipid droplet composition and free cholesterol distribution | [4][5] |
| Primary Human Monocyte-Derived Macrophages (HMMs) | 5 µg/mL | 24 or 48 hours | Measurement of cholesterol efflux | [6][7] |
| Primary Human Monocyte-Derived Macrophages (HMMs) | 2 or 5 µg/mL | 48 hours | Assessment of foam cell development and acLDL uptake | [6][7] |
| VeroE6/TMPRSS2 | 30 µM | 16 hours (pre-treatment), then 1 hour | Investigating the role of cholesterol esterification in viral entry | [8] |
| HEK293 cells expressing NTCP or OCT1 | 12.5 µg/mL | 24 hours | Investigating the effect of ACAT inhibition on transporter function | [9] |
| Arterial smooth muscle cells | Not specified | Not specified | Inhibition of cholesterol esterification (95% inhibition) |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in the cholesterol esterification pathway.
Caption: Mechanism of this compound action.
Experimental Protocols
Protocol 1: Inhibition of Cholesterol Crystal Formation in Hep3B Cells
This protocol is adapted from a study investigating the role of SOAT (ACAT) activity in cholesterol crystal formation.[3]
1. Cell Culture and Seeding:
-
Culture Hep3B cells in appropriate growth medium.
-
Seed 4x10^5 Hep3B cells in 3.5 cm glass-bottom poly-D-lysine coated dishes and allow them to adhere overnight.
2. Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
The following day, treat the cells with cholesterol-containing medium or control medium.
-
In parallel, treat a set of cholesterol-loaded cells with 1 µg/ml this compound or vehicle (DMSO).
-
Incubate the cells for 48 hours. Provide fresh media and treatments every 24 hours.
3. Visualization and Quantification:
-
After 48 hours, visualize the cells using microscopy to observe cholesterol crystal formation.
-
Quantify the number of cholesterol crystals per cell or per field of view.
Protocol 2: Cholesterol Efflux Assay in Primary Human Monocyte-Derived Macrophages (HMMs)
This protocol is based on a method to measure the impact of ACAT inhibition on cholesterol efflux.[6][7]
1. Cell Culture and Labeling:
-
Isolate and culture primary human monocyte-derived macrophages.
-
Incubate HMMs with [1,2-³H]cholesteryl oleate-labeled acetylated LDL (acLDL) at a concentration of 500 µg protein per mL.
-
Concurrently, treat the cells with or without 5 µg/mL of this compound.
-
Incubate for 24 or 48 hours.
2. Sample Collection:
-
At each time point (24 and 48 hours), collect the culture medium.
-
Centrifuge the collected medium at 500g to pellet any floating cells.
3. Measurement of Cholesterol Efflux:
-
Extract lipids from the supernatant using a suitable method (e.g., chloroform/methanol).
-
Measure the amount of [1,2-³H]unesterified cholesterol (UC) that has been effluxed into the medium using liquid scintillation counting.
-
Cell-associated radioactivity can also be measured to determine the percentage of cholesterol efflux.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for studying the effects of this compound in vitro.
Caption: General in vitro experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. atvb.ahajournals.org [atvb.ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Inhibition Mechanism of SARS-CoV-2 Infection by a Cholesterol Derivative, Nat-20(S)-yne [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Sandoz 58-035 in Ovarian Granulosa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sandoz 58-035, a competitive inhibitor of Acyl Coenzyme A:cholesterol acyltransferase (ACAT), in the context of ovarian granulosa cell function. The provided protocols and data are based on foundational studies and are intended to guide further research into steroidogenesis and cholesterol metabolism.
Introduction
This compound, chemically identified as 3-(decyldimethyl-silyl)N-[2-(4-methyl-phenyl)1-phenylethyl propanamide, is a potent and specific competitive inhibitor of ACAT (also known as sterol O-acyltransferase, SOAT).[1][2][3][4][5] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets. In steroidogenic cells like ovarian granulosa cells, the availability of free cholesterol is a rate-limiting step for the synthesis of steroid hormones, such as progesterone. By inhibiting ACAT, this compound prevents the storage of cholesterol, thereby increasing the intracellular pool of free cholesterol available for steroidogenesis.
Mechanism of Action in Ovarian Granulosa Cells
In ovarian granulosa cells, steroidogenesis is a hormonally regulated process that relies on a steady supply of cholesterol. This compound's primary mechanism of action is the inhibition of ACAT, which leads to a redirection of intracellular cholesterol from storage towards steroid hormone production.[1][2][3] Studies in cultured swine granulosa cells have demonstrated that under conditions of limited cholesterol availability, inhibiting cholesterol esterification with this compound significantly enhances progesterone biosynthesis.[1][2][3] This suggests that the esterification pathway competes with the steroidogenic pathway for the available cholesterol substrate.
Signaling Pathway: The Effect of this compound on Progesterone Synthesis
Caption: Mechanism of this compound in granulosa cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on ACAT activity and progesterone production in swine ovarian granulosa cells.
Table 1: Inhibition of ACAT Activity by this compound
| Parameter | Concentration Range (µg/mL) | Level of Inhibition | Cell System |
| ACAT Activity | 0.1 - 3.5 | ≥ 96% | Swine Ovarian Microsomes[1][2][3] |
| Hormonally Stimulated Cholesterol Esterification | Not specified | ≥ 98% | Cultured Swine Granulosa Cells[1][2][3] |
Table 2: Effect of this compound on Progesterone Production
| Treatment Condition | Duration | Effect on Progesterone Production |
| Long-term (in limited serum) | 2 - 6 days | 2- to 10-fold amplification of hormone-stimulated production[1][2][3] |
| Acute | 2 - 20 hours | No alteration in progesterone biosynthesis[1][2] |
Experimental Protocols
Protocol 1: Culture of Swine Ovarian Granulosa Cells
Objective: To establish primary cultures of granulosa cells from swine ovaries for subsequent treatment with this compound.
Materials:
-
Swine ovaries
-
McCoy's 5a medium (or other suitable culture medium)
-
Fetal bovine serum (FBS)
-
Antibiotics (e.g., penicillin-streptomycin)
-
Trypsin-EDTA
-
Collagenase
-
DNase I
-
Sterile phosphate-buffered saline (PBS)
-
Culture plates
Procedure:
-
Aseptically collect swine ovaries and transport them to the laboratory on ice.
-
Wash the ovaries multiple times with sterile PBS containing antibiotics.
-
Using a syringe, aspirate follicular fluid containing granulosa cells from medium-sized follicles (3-5 mm).
-
Pool the follicular aspirates and centrifuge to pellet the cells.
-
Wash the cell pellet with culture medium to remove follicular fluid.
-
Treat the cells with a mild enzymatic digestion (e.g., collagenase and DNase I) to obtain a single-cell suspension.
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Seed the cells in culture plates at a desired density in McCoy's 5a medium supplemented with 10% FBS and antibiotics.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
After 24-48 hours, wash the cells to remove non-adherent cells and replace the medium. For experiments requiring limited serum, reduce the FBS concentration as needed.
Experimental Workflow: Granulosa Cell Culture and Treatment
Caption: Workflow for granulosa cell experiments.
Protocol 2: this compound Treatment of Cultured Granulosa Cells
Objective: To treat cultured granulosa cells with this compound to assess its impact on steroidogenesis.
Materials:
-
Cultured swine granulosa cells (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium with reduced or no serum
-
Hormones for stimulation (e.g., FSH, Estradiol, Insulin)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Once the granulosa cells are established in culture, replace the medium with fresh medium containing the desired concentration of serum (e.g., low serum or serum-free).
-
Prepare working solutions of this compound by diluting the stock solution in the culture medium to the final desired concentrations (e.g., 0.1 - 3.5 µg/mL).
-
Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
For hormone stimulation, add the respective hormones to the culture medium along with this compound.
-
Incubate the cells for the desired duration (e.g., 2-6 days for long-term studies).
-
At the end of the incubation period, collect the culture medium for progesterone analysis and lyse the cells for protein or other downstream analyses.
Protocol 3: ACAT Activity Assay in Ovarian Microsomes
Objective: To measure the enzymatic activity of ACAT in ovarian microsomes and assess the inhibitory effect of this compound.
Materials:
-
Swine ovarian tissue
-
Homogenization buffer
-
Ultracentrifuge
-
[¹⁴C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)
-
Bovine serum albumin (BSA)
-
This compound
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Microsome Preparation:
-
Homogenize swine ovarian tissue in a cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in an appropriate buffer.
-
-
ACAT Activity Assay:
-
Pre-incubate the microsomal protein with various concentrations of this compound or vehicle control.
-
Initiate the enzymatic reaction by adding the substrate, [¹⁴C]Oleoyl-CoA, and cholesterol (usually complexed with BSA).
-
Incubate the reaction mixture at 37°C for a specific time.
-
Stop the reaction by adding a mixture of isopropanol and heptane.
-
Extract the lipids into the heptane phase.
-
Separate the cholesteryl esters from other lipids using TLC.
-
Scrape the spots corresponding to cholesteryl esters from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the ACAT activity based on the amount of radiolabeled cholesteryl ester formed and express it as a percentage of the control.
-
Protocol 4: Cholesterol Esterification Assay in Cultured Granulosa Cells
Objective: To measure the rate of cholesterol esterification in intact granulosa cells and determine the effect of this compound.
Materials:
-
Cultured swine granulosa cells
-
[³H]Oleic acid
-
This compound
-
Hormones for stimulation
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
TLC plates
-
Scintillation counter
Procedure:
-
Culture granulosa cells as described in Protocol 1.
-
Treat the cells with this compound and/or hormones as described in Protocol 2.
-
During the last few hours of the treatment period, add [³H]Oleic acid to the culture medium.
-
After the incubation with the radiolabel, wash the cells with cold PBS.
-
Lyse the cells and extract the total lipids using a suitable solvent system.
-
Separate the cholesteryl esters from other lipids by TLC.
-
Visualize the lipid spots (e.g., with iodine vapor).
-
Scrape the spots corresponding to cholesteryl esters and measure the incorporated radioactivity by scintillation counting.
-
Normalize the results to the total protein content of the cell lysate.
Protocol 5: Progesterone Measurement by Radioimmunoassay (RIA)
Objective: To quantify the amount of progesterone secreted into the culture medium by granulosa cells.
Materials:
-
Culture medium collected from treated and control cells
-
Progesterone RIA kit (containing progesterone antibody, [³H]progesterone tracer, and standards)
-
Charcoal-dextran solution
-
Scintillation counter
Procedure:
-
Collect the culture medium from the experimental wells at the end of the treatment period.
-
Set up the RIA according to the kit manufacturer's instructions. This typically involves:
-
Pipetting standards, controls, and unknown samples (culture medium) into assay tubes.
-
Adding the progesterone antibody to each tube.
-
Adding the [³H]progesterone tracer to each tube.
-
Incubating the tubes to allow for competitive binding between the labeled and unlabeled progesterone for the antibody.
-
-
Separate the antibody-bound progesterone from the free progesterone by adding a charcoal-dextran solution and centrifuging. The charcoal binds the free progesterone.
-
Decant the supernatant (containing the antibody-bound [³H]progesterone) into scintillation vials.
-
Add scintillation fluid and count the radioactivity.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the progesterone standards.
-
Determine the progesterone concentration in the unknown samples by interpolating their percentage of bound tracer on the standard curve.
Logical Relationship: Experimental Endpoints
Caption: Input, effects, and outputs of this compound treatment.
***35 treatment.
References
- 1. The role of cholesterol esterification in ovarian steroidogenesis: studies in cultured swine granulosa cells using a novel inhibitor of acyl coenzyme A: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
Application Notes and Protocols for In Vivo Administration of Sandoz 58-035 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Sandoz 58-035, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), in various animal models. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in preclinical settings.
Introduction
This compound is a competitive inhibitor of ACAT (also known as sterol O-acyltransferase, SOAT), an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets.[1] By inhibiting ACAT, this compound effectively reduces the accumulation of cholesteryl esters and increases the levels of free cholesterol within cells.[2][3] This mechanism has been explored for its therapeutic potential in various diseases, including cancer and atherosclerosis.[3][4] In vivo studies in animal models have demonstrated the efficacy of this compound in suppressing tumor growth and modulating cholesterol metabolism, with negligible toxicity reported at effective doses.[2][3]
Mechanism of Action
This compound primarily functions by inhibiting the ACAT enzyme, which is a key regulator of cellular cholesterol homeostasis. In the context of cancer, particularly aggressive forms of prostate cancer, tumor cells often exhibit an aberrant accumulation of cholesteryl esters.[2][3] This accumulation is linked to the loss of the tumor suppressor PTEN and the subsequent activation of the PI3K/AKT signaling pathway.[2][3] By blocking ACAT, this compound depletes the storage of cholesteryl esters, which in turn impairs cancer cell proliferation, migration, and invasion.[2][4]
Signaling Pathway of this compound in Prostate Cancer
Caption: this compound inhibits ACAT1, blocking cholesterol esterification and tumor progression.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from preclinical studies on the in vivo administration of this compound.
Table 1: Efficacy of this compound in a PC-3 Human Prostate Cancer Xenograft Mouse Model[2]
| Parameter | Control Group | This compound (15 mg/kg) | Fold Change |
| Relative Tumor Volume | |||
| Day 21 | 1.0 | ~0.5 | ~2-fold decrease |
| Tumor Weight (g) at Day 21 | ~1.2 | ~0.6 | ~2-fold decrease |
| Animal Body Weight | No significant change | No significant change | - |
Data are approximated from graphical representations in the cited literature and presented to illustrate the magnitude of the effect.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol is adapted from commercially available product information and is suitable for intraperitoneal and oral administration in mice.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[6]
-
Prepare the working solution: On the day of administration, dilute the DMSO stock solution with corn oil to the final desired concentration. A common formulation is 10% DMSO and 90% corn oil.[5]
-
Example: To prepare 1 mL of a working solution for a 15 mg/kg dose in a 25g mouse (requiring 0.375 mg in a typical injection volume of 100 µL), you would need a final concentration of 3.75 mg/mL. To achieve this in a 10% DMSO/90% corn oil vehicle, you would mix 100 µL of a 37.5 mg/mL DMSO stock with 900 µL of corn oil.
-
-
Ensure solubility: Vortex the working solution thoroughly to ensure a homogenous suspension. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]
-
Administration: Use the freshly prepared working solution for in vivo administration.
Protocol for a Prostate Cancer Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound, based on methodologies described in the literature.[2]
Animal Model:
-
Athymic nude mice (e.g., BALB/c nude) are commonly used.
Experimental Workflow:
Caption: Workflow for a prostate cancer xenograft study with this compound.
Detailed Steps:
-
Cell Culture: Culture human prostate cancer cells (e.g., PC-3) under standard conditions.
-
Cell Implantation:
-
Harvest and resuspend the cancer cells in a suitable medium (e.g., a 1:1 mixture of Matrigel and serum-free medium).
-
Subcutaneously inject the cell suspension (e.g., 1-2 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions using calipers (length and width) and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 15 mg/kg) or the vehicle control (10% DMSO, 90% corn oil) daily via intraperitoneal (IP) injection.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be processed for further analysis (e.g., histology, Western blotting, lipid analysis).
-
Intraperitoneal (IP) Injection Protocol for Mice
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The injection should be administered in the lower right or left abdominal quadrant to avoid hitting the bladder or cecum.
-
Injection Technique:
-
Use a 25-27 gauge needle.
-
Tilt the mouse with its head slightly downward.
-
Insert the needle at a 10-20 degree angle, bevel up.
-
Aspirate to ensure no fluid (urine or blood) is drawn back, then slowly inject the solution.
-
-
Post-injection Monitoring: Monitor the animal briefly after injection for any signs of distress.
Concluding Remarks
The in vivo administration of this compound has shown promise in preclinical animal models, particularly in the context of cancers with altered cholesterol metabolism. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic applications of this ACAT inhibitor. Careful consideration of the experimental design, including appropriate animal models, dosage, and administration routes, is crucial for obtaining reliable and reproducible results. As with all in vivo studies, all procedures should be conducted in accordance with approved institutional animal care and use guidelines.
References
- 1. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesteryl Ester Accumulation Induced by PTEN Loss and PI3K/AKT Activation Underlies Human Prostate Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol-metabolism study suggests new diagnostic, treatment approach for aggressive prostate cancer - Purdue University [purdue.edu]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes: Sandoz 58-035 for Inhibition of Cholesterol Ester Accumulation
Introduction
Sandoz 58-035 is a potent and specific competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3][4] By blocking this enzymatic activity, this compound effectively prevents the accumulation of cholesteryl esters within cells. This property makes it an invaluable tool for researchers studying cholesterol metabolism, foam cell formation in atherosclerosis, steroidogenesis, and other cellular processes where the regulation of free cholesterol levels is critical.[4][5]
Mechanism of Action
Acyl-CoA:cholesterol acyltransferase (ACAT) is located in the endoplasmic reticulum and catalyzes the transfer of a fatty acid from acyl-CoA to the hydroxyl group of cholesterol, forming a cholesteryl ester. This process is a primary mechanism for cells to buffer excess free cholesterol, which can be cytotoxic. In pathological conditions such as atherosclerosis, the accumulation of cholesteryl esters in macrophages leads to the formation of "foam cells."
This compound acts as a competitive inhibitor, binding to the ACAT enzyme and preventing it from processing its substrates (cholesterol and acyl-CoA). This inhibition leads to a decrease in the synthesis and subsequent accumulation of cholesteryl esters.[1][4] Consequently, intracellular free cholesterol levels may rise, leading to various downstream regulatory effects, such as the down-regulation of the LDL receptor and 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[5]
Data Presentation
Table 1: Efficacy of this compound in Various Cell Models
| Cell Type | Experimental Condition | This compound Conc. | Observed Effect | Reference |
| Swine Granulosa Cells | Hormonally Stimulated | Not specified | >98% inhibition of cholesterol esterification | [1][3][6] |
| Swine Ovarian Microsomes | Dose-dependent study | 0.1–3.5 µg/mL | >96% inhibition of ACAT activity | [4][6] |
| Arterial Smooth Muscle Cells | Cell Culture | Not specified | 95% inhibition of cholesterol esterification | [2][7] |
| J774 Macrophages | LDL Incubation | Not specified | Prevention of cholesteryl ester and total cholesterol accumulation | [5] |
| Human Monocyte-Macrophages | acLDL (500 µg/mL) for 48h | 5 µg/mL | Reduced total cholesterol from ~109 µg/mg to ~75 µg/mg protein | [8] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cholesterol Esterification in Cultured Macrophages
This protocol provides a general method to assess the efficacy of this compound in preventing cholesterol ester accumulation in a macrophage cell line (e.g., J774) upon loading with aggregated LDL (acLDL).
Materials:
-
J774 macrophage cell line
-
DMEM with 10% FBS, Penicillin-Streptomycin
-
Aggregated LDL (acLDL)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol 3:2)
-
Cholesterol quantification kit
Procedure:
-
Cell Plating: Seed J774 macrophages in 24-well plates at a density that allows for 80-90% confluency at the end of the experiment. Culture overnight in a 37°C, 5% CO₂ incubator.
-
Pre-treatment: Aspirate the culture medium. Add fresh serum-free DMEM containing the desired concentration of this compound (e.g., 2-5 µg/mL) or a vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
Cholesterol Loading: To the this compound-containing medium, add acLDL to a final concentration of 50-100 µg/mL.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C and 5% CO₂.
-
Cell Lysis and Lipid Extraction: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add lipid extraction solvent to each well and incubate for 30 minutes. c. Collect the solvent and evaporate to dryness under nitrogen.
-
Quantification: Re-dissolve the lipid extract in an appropriate solvent. Measure the levels of free cholesterol and total cholesterol using an enzymatic assay kit. Cholesteryl ester content is calculated as (Total Cholesterol - Free Cholesterol).
Protocol 2: Cholesterol Efflux Assay Using BODIPY-Cholesterol
This protocol is used to measure the capacity of cholesterol acceptors (like Apolipoprotein A1) to promote efflux of cholesterol from cells. This compound is critically used to prevent the intracellular re-esterification of the fluorescent cholesterol analog, ensuring that the measured efflux represents the movement of free cholesterol.[9][10]
Materials:
-
Primary astrocytes or other suitable cell line
-
Black, clear-bottom 96-well plates
-
DMEM/F-12 medium
-
BODIPY-cholesterol (TopFluor Cholesterol)
-
This compound
-
Cholesterol acceptor (e.g., Apolipoprotein A1)
-
Cell lysis buffer
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and grow to confluency.
-
BODIPY-Cholesterol Loading: a. Prepare a loading medium of DMEM/F-12 containing BODIPY-cholesterol and 2 µg/mL this compound.[9] b. Aspirate the culture medium from the cells and add 250 µL of the loading medium to each well. c. Incubate for 4-6 hours at 37°C.
-
Equilibration: a. Remove the loading medium and rinse the cells twice with DMEM/F-12 containing 2 µg/mL this compound.[9] b. Add 250 µL of equilibration medium (e.g., DMEM/F-12 with 0.2% BSA and 2 µg/mL this compound) to each well. c. Incubate overnight (approx. 16 hours) at 37°C.[9]
-
Efflux Measurement: a. Prepare the efflux medium: DMEM/F-12 containing 2 µg/mL this compound, with or without the cholesterol acceptor (e.g., 10 µg/mL ApoA1).[10] b. Aspirate the equilibration medium and add 250 µL of the efflux medium to the appropriate wells. Include wells without an acceptor as a baseline control. c. Incubate for 4 hours at 37°C.
-
Fluorescence Reading: a. After incubation, carefully transfer the supernatant (medium) from each well to a new black 96-well plate. b. Add cell lysis buffer to the remaining cells in the original plate. c. Read the fluorescence of both the supernatant plate and the cell lysate plate in a plate reader.
-
Calculation: Percent efflux is calculated as: (Fluorescence of supernatant) / (Fluorescence of supernatant + Fluorescence of cell lysate) x 100.
Protocol 3: Preparation of this compound for In Vivo Administration
This protocol describes the solubilization of this compound for administration in animal models, such as by oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile tubes
Procedure:
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Prepare Dosing Solution: For the final working solution, add the solvents sequentially. To prepare a solution with a final composition of 10% DMSO and 90% Corn Oil, follow this example for 1 mL: a. Add 900 µL of Corn Oil to a sterile tube. b. Add 100 µL of the 25 mg/mL DMSO stock solution to the corn oil.[1] c. Mix thoroughly by vortexing until a clear, homogenous solution is achieved. This yields a final concentration of 2.5 mg/mL.[1]
-
Administration: The working solution should be prepared fresh on the day of use for optimal results.[1] Administer to animals based on the required dosage (mg/kg).
Storage and Solubility
-
Powder: Store at 2-8°C.
-
Stock Solutions: Prepare stock solutions in DMSO. Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1][3]
-
Solubility: Soluble in DMSO at concentrations up to 16 mg/mL (may require warming and sonication).[3] Insoluble in water.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. glpbio.com [glpbio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of acyl coenzyme A:cholesterol acyl transferase in J774 macrophages enhances down-regulation of the low density lipoprotein receptor and 3-hydroxy-3-methylglutaryl-coenzyme A reductase and prevents low density lipoprotein-induced cholesterol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. This compound - LabNet Biotecnica [labnet.es]
- 8. ahajournals.org [ahajournals.org]
- 9. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Sandoz 58-035: Application and Protocols in SARS-CoV-2 Research
A Tool for Elucidating Cholesterol-Dependent Viral Entry Mechanisms
Abstract
Sandoz 58-035 is a potent and competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.[1][2][3] While not a direct antiviral agent against SARS-CoV-2, this compound has emerged as a critical research tool for investigating the role of host cell cholesterol metabolism in viral infection. Specifically, it is instrumental in dissecting the mechanism of action of potential antiviral compounds that modulate cholesterol pathways, such as 25-hydroxycholesterol (25HC). These notes provide detailed protocols for the use of this compound in SARS-CoV-2 research, focusing on its application in cell-to-cell fusion and pseudovirus entry assays.
Introduction
The entry of SARS-CoV-2 into host cells is a complex process that relies on the interaction of the viral spike protein with the ACE2 receptor and the subsequent fusion of viral and cellular membranes. Host cell lipid composition, particularly the availability of cholesterol in the plasma membrane, is a critical factor for efficient viral entry.[4] Some interferon-stimulated genes, such as cholesterol 25-hydroxylase (CH25H), exhibit antiviral activity by producing 25-hydroxycholesterol (25HC), which depletes accessible membrane cholesterol.[5][6]
This compound serves as a key reagent to validate the mechanism of cholesterol-depleting antiviral compounds. By inhibiting ACAT, this compound prevents the esterification and subsequent storage of cholesterol, thereby counteracting the effects of ACAT activators like 25HC.[5][6] Its use in conjunction with such compounds helps to confirm that their antiviral activity is indeed dependent on the ACAT-mediated depletion of plasma membrane cholesterol.
Mechanism of Action
This compound competitively inhibits ACAT, which is primarily located in the endoplasmic reticulum. ACAT catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA. These cholesteryl esters are then stored in lipid droplets. In the context of SARS-CoV-2 research, the antiviral compound 25HC activates ACAT, leading to a reduction in accessible cholesterol at the plasma membrane, which is required for viral fusion. By inhibiting ACAT, this compound prevents this cholesterol depletion, thereby restoring the conditions permissive for viral entry and fusion.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. >98% (HPLC), powder, acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 98 HPLC, powder 78934-83-5 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cholesterol 25‐Hydroxylase inhibits SARS‐CoV‐2 and other coronaviruses by depleting membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sandoz 58-035 cytotoxicity and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Sandoz 58-035, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] By inhibiting ACAT, this compound effectively blocks this storage process, leading to an accumulation of free cholesterol within the cell.
Q2: What is the primary cause of this compound-induced cytotoxicity?
The primary driver of this compound's cytotoxic effects is the intracellular accumulation of unesterified (free) cholesterol.[2][3] This buildup disrupts cellular homeostasis, leading to endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[4][5]
Q3: In which cell types is this compound cytotoxicity most pronounced?
Cytotoxicity is particularly evident in cholesterol-loaded cells, such as macrophages, which are often used in atherosclerosis research.[2][3] However, various cancer cell lines have also shown susceptibility. The degree of cytotoxicity can depend on the cell type's intrinsic cholesterol metabolism and its ability to handle excess free cholesterol.
Q4: How can I avoid or mitigate this compound cytotoxicity in my experiments?
The key to mitigating cytotoxicity is to facilitate the removal of excess free cholesterol from the cells. This can be achieved by:
-
Using Extracellular Cholesterol Acceptors: Including acceptors like serum, High-Density Lipoprotein (HDL), or cyclodextrins in the cell culture medium can promote the efflux of free cholesterol from the cells, thereby reducing the intracellular burden.[3]
-
Blocking Intracellular Cholesterol Transport: Inhibitors of intracellular cholesterol transport, such as progesterone or U18666A, have been shown to block the toxic effects of ACAT inhibitors by preventing the trafficking of free cholesterol to sensitive cellular compartments.[3]
-
Optimizing Concentration and Incubation Time: Using the lowest effective concentration of this compound and minimizing the incubation time can help reduce off-target effects and cytotoxicity.
Q5: Are there any alternatives to this compound with potentially lower cytotoxicity?
Yes, other ACAT inhibitors are available, and their cytotoxic profiles may differ. Some alternatives include:
-
Avasimibe (CI-1011): This is another well-characterized ACAT inhibitor. Some studies suggest it may have a more favorable safety profile in certain contexts.[5]
-
CP-113,818: This is another potent ACAT inhibitor that has been studied alongside this compound.[1][3]
-
K-604: A newer ACAT1-specific inhibitor.
It is important to note that the cytotoxicity of any ACAT inhibitor is highly dependent on the experimental conditions and the cell type being used. A direct comparison of cytotoxicity between different inhibitors in your specific model system is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at desired inhibitory concentration. | Intracellular accumulation of free cholesterol leading to toxicity. | 1. Incorporate a cholesterol acceptor: Supplement your culture medium with 2-10% Fetal Bovine Serum (FBS), 10-50 µg/mL HDL, or 0.1-1 mM methyl-β-cyclodextrin. Optimize the concentration for your specific cell type. 2. Reduce incubation time: Perform a time-course experiment to determine the minimum time required to achieve the desired ACAT inhibition without significant cell death. 3. Lower the concentration: Conduct a dose-response curve to identify the lowest effective concentration of this compound for your experimental goals. |
| Inconsistent results between experiments. | 1. Variability in cell health and confluency. 2. Degradation of this compound stock solution. | 1. Standardize cell culture conditions: Ensure consistent seeding density, passage number, and confluency at the time of treatment. 2. Prepare fresh working solutions: Dilute your this compound stock solution immediately before each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Unexpected off-target effects observed. | This compound may have effects independent of ACAT inhibition at high concentrations. | 1. Perform control experiments: Include a control group with a structurally similar but inactive compound if available. 2. Use a secondary ACAT inhibitor: Confirm your findings using a different ACAT inhibitor with a distinct chemical structure (e.g., Avasimibe) to ensure the observed effects are due to ACAT inhibition. |
| Difficulty dissolving this compound. | The compound has low aqueous solubility. | Dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. |
Data Presentation: this compound Cytotoxicity
| Cell Line | Assay | Concentration | Effect | Reference |
| PC-3 (Prostate Cancer) | Cell Viability | 17.2 µM | IC50 | [1] |
| NCI-H295 (Adrenocortical Carcinoma) | Cell Viability (WST-1) | 100 µM | 33.9% decrease in viability | [5] |
| Mouse Peritoneal Macrophages | Adenine Release | up to 2 µg/mL | ~2-fold increase in adenine release | [3] |
| Human Monocyte-Derived Macrophages (HMMs) | LDH Release | 5 µg/mL | ~2-fold increase in LDH release | |
| J774 (Macrophage-like) | MTS Assay | 0.5 µg/mL with 20 µg/mL cholesterol | No effect on cell viability |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol provides a general framework for assessing cell viability upon treatment with this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell type to achieve 70-80% confluency after 24 hours.
-
Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the detection of apoptosis and necrosis using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Signaling Pathways and Experimental Workflows
This compound-Induced Cytotoxicity Signaling Pathway
Caption: this compound inhibits ACAT, leading to free cholesterol accumulation, ER stress, and apoptosis.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating this compound cytotoxicity using various cell-based assays.
Workflow for Mitigating Cytotoxicity with Cholesterol Acceptors
Caption: Experimental workflow to test the efficacy of cholesterol acceptors in reducing this compound cytotoxicity.
References
- 1. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]
- 3. Cell toxicity induced by inhibition of acyl coenzyme A:cholesterol acyltransferase and accumulation of unesterified cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Reversing Sandoz 58-035 Induced Cell Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ACAT inhibitor Sandoz 58-035. The information is designed to help users understand and reverse the cellular toxicity associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound and why does it cause cell toxicity?
A1: this compound is a competitive inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT is responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, this compound leads to the accumulation of unesterified (free) cholesterol within the cell. This buildup of free cholesterol, particularly in the endoplasmic reticulum (ER), disrupts cellular homeostasis, induces ER stress, and can ultimately trigger apoptosis (programmed cell death), leading to cytotoxicity.[2][3]
Q2: What are the primary strategies to reverse or mitigate this compound induced cell toxicity?
A2: There are three main strategies to counteract the cytotoxic effects of this compound:
-
Intracellular Cholesterol Sequestration: Using agents like progesterone or U18666A to block the transport of free cholesterol to sensitive cellular compartments.[2]
-
Extracellular Cholesterol Efflux: Employing extracellular cholesterol acceptors, such as High-Density Lipoprotein (HDL) or Bovine Serum Albumin (BSA), to promote the removal of excess free cholesterol from the cell.[4][5]
-
Modulation of Downstream Signaling: Targeting the ER stress and apoptotic pathways that are activated by free cholesterol accumulation.
Q3: Are there any known off-target effects of this compound that I should be aware of?
A3: While this compound is primarily known as an ACAT inhibitor, some studies suggest it may have other activities. For instance, it has been shown to cause the formation of lamellar bodies derived from lipid droplets.[6] It is always advisable to include appropriate controls in your experiments to account for potential off-target effects.
Q4: How can I measure the levels of free and esterified cholesterol in my cell cultures?
A4: You can measure free and esterified cholesterol levels using a combination of thin-layer chromatography (TLC) and enzymatic assays. This method allows for the separation of esterified cholesterol from free cholesterol, followed by their individual quantification.[7][8] Commercial kits are also available for the colorimetric or fluorometric measurement of total and free cholesterol.
Troubleshooting Guides
Issue 1: High levels of cell death are observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High intrinsic sensitivity of the cell line to free cholesterol accumulation. | 1. Perform a dose-response curve to determine the EC50 of this compound for your specific cell line. 2. Consider using a less sensitive cell line if possible. 3. Proactively co-treat with a rescue agent (e.g., progesterone or an extracellular cholesterol acceptor) from the start of the experiment. |
| Pre-existing high levels of cellular cholesterol. | 1. Culture cells in lipoprotein-depleted serum for 24-48 hours prior to this compound treatment to reduce baseline cholesterol levels. |
| Incorrect solvent or final solvent concentration. | 1. Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Perform a solvent-only control. |
Issue 2: The rescue agent (Progesterone, U18666A, or cholesterol acceptor) is not effectively reversing toxicity.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of the rescue agent. | 1. Perform a dose-response experiment for the rescue agent to find the optimal concentration for your cell type and experimental conditions. |
| Inappropriate timing of rescue agent addition. | 1. For progesterone and U18666A, pre-incubation before or co-incubation with this compound is often necessary. 2. For extracellular acceptors, continuous presence in the medium during this compound treatment is generally required. |
| The chosen rescue agent is not suitable for the cell line. | 1. Different cell types may have varying efficiencies in intracellular cholesterol trafficking and efflux. Try an alternative rescue strategy (e.g., if progesterone fails, try an extracellular acceptor like HDL). |
| Degradation of the rescue agent. | 1. Prepare fresh solutions of rescue agents for each experiment. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell density or confluency. | 1. Ensure that cells are seeded at a consistent density and are at a similar confluency at the start of each experiment. |
| Inconsistent incubation times. | 1. Strictly adhere to the optimized incubation times for both this compound and the rescue agents. |
| Lot-to-lot variability of this compound or rescue agents. | 1. If possible, use the same batch of reagents for a series of related experiments. Qualify new batches before use. |
| Variability in lipoprotein content of serum. | 1. Use lipoprotein-depleted serum for consistency, especially when studying cholesterol metabolism. |
Data Presentation
Table 1: Quantitative Effects of this compound on Cell Viability and Cholesterol Levels
| Cell Type | This compound Concentration (µM) | Treatment Duration (hours) | Change in Cell Viability (%) | Change in Free Cholesterol | Change in Cholesteryl Esters | Reference |
| NCI-H295 | 100 | 72 | ↓ 33.9 ± 3.2 | ↑ | ↓ | [9] |
| Mouse Peritoneal Macrophages | ~4.3 | up to 48 | Increased adenine release (~2-fold) | ↑ | ↓ | [2] |
Table 2: Efficacy of Rescue Agents in Reversing ACAT Inhibitor-Induced Toxicity
| Rescue Agent | Cell Type | Rescue Agent Concentration | Reversal of Toxicity | Effect on Free Cholesterol | Reference |
| Progesterone | Mouse Peritoneal Macrophages | Not specified | Blocked toxic effect | Sequesters intracellularly | [2] |
| U18666A | Mouse Peritoneal Macrophages | Not specified | Blocked toxic effect | Blocks intracellular transport | [2] |
| Extracellular Acceptors (e.g., HDL) | Mouse Peritoneal Macrophages | Not specified | Decreased cytotoxic effects | Promotes efflux | [2] |
Experimental Protocols
Protocol 1: Induction of this compound Toxicity and Rescue with Progesterone
-
Cell Plating: Plate cells (e.g., mouse peritoneal macrophages) in a suitable culture vessel and allow them to adhere overnight.
-
Cholesterol Loading (Optional but Recommended): To sensitize cells to this compound, incubate them with acetylated LDL (acLDL) at a concentration of 50-100 µg/mL for 24-48 hours.
-
Progesterone Pre-treatment: Prepare a stock solution of progesterone in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solution in culture medium to the desired final concentration (typically in the range of 1-10 µM). Pre-incubate the cells with the progesterone-containing medium for 1-2 hours.
-
This compound Treatment: Add this compound to the progesterone-containing medium to the desired final concentration (e.g., 1-10 µg/mL).
-
Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours).
-
Assessment of Toxicity: Measure cell viability using a standard assay such as MTT, LDH release, or by counting viable cells.
-
Controls: Include the following controls:
-
Untreated cells
-
Cells treated with this compound only
-
Cells treated with progesterone only
-
Vehicle control (solvent for progesterone and this compound)
-
Protocol 2: Reversal of this compound Toxicity using an Extracellular Cholesterol Acceptor (HDL)
-
Cell Plating: Plate cells as described in Protocol 1.
-
Cholesterol Loading (Optional): As described in Protocol 1.
-
Treatment: Prepare a medium containing this compound at the desired concentration and supplement it with a cholesterol acceptor such as HDL (e.g., 50 µg/mL).
-
Incubation: Add the treatment medium to the cells and incubate for the desired duration (e.g., 24-48 hours).
-
Assessment of Toxicity: Measure cell viability as described in Protocol 1.
-
Controls:
-
Untreated cells
-
Cells treated with this compound only
-
Cells treated with HDL only
-
Mandatory Visualization
Caption: Signaling pathway of this compound induced cytotoxicity and reversal mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Serum albumin acts as a shuttle to enhance cholesterol efflux from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method | Springer Nature Experiments [experiments.springernature.com]
- 9. academic.oup.com [academic.oup.com]
Sandoz 58-035 precipitation in cell culture media
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of Sandoz 58-035 in cell culture media. It is intended for researchers, scientists, and drug development professionals.
Critical Clarification: Identifying Your Compound
The designation "this compound" has been associated with two distinct chemical compounds. Before troubleshooting, it is crucial to identify which compound you are using, as their properties and mechanisms of action differ significantly. Please check the CAS number provided by your supplier.
| Feature | Compound A: ACAT Inhibitor | Compound B: Ferroptosis Inhibitor |
| Common Name | This compound | Liproxstatin-1 |
| CAS Number | 78934-83-5[1] | 950455-15-9[2][3] |
| Molecular Formula | C₃₀H₄₇NOSi[1] | C₁₉H₂₁ClN₄[2][3] |
| Mechanism of Action | Inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT)[4] | Potent inhibitor of ferroptosis, a form of iron-dependent cell death[5][6] |
This guide will provide solubility data for both compounds, but troubleshooting principles are largely applicable to any hydrophobic compound used in aqueous cell culture environments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound / Liproxstatin-1?
Both compounds are practically insoluble in water and should be dissolved in an organic solvent to prepare a concentrated stock solution.[2][7] Dimethyl sulfoxide (DMSO) is the most commonly used solvent.[2][3] For Liproxstatin-1, ethanol and dimethyl formamide can also be used.[3]
Q2: What are the reported solubility limits for these compounds?
Solubility can vary between batches and is affected by solvent purity. It is highly recommended to use fresh, anhydrous-grade DMSO, as absorbed moisture can reduce solubility.[2]
Table 1: Solubility of this compound (ACAT Inhibitor, CAS 78934-83-5)
| Solvent | Reported Solubility |
| DMSO | >5 - 16 mg/mL |
| Water | Insoluble |
Table 2: Solubility of Liproxstatin-1 (Ferroptosis Inhibitor, CAS 950455-15-9)
| Solvent | Reported Solubility |
| DMSO | 10.5 - 68 mg/mL[2][7] |
| Ethanol | 5 - 34 mg/mL (warming may be required)[2][3][8] |
| Dimethyl Formamide | ~25 mg/mL[3] |
| Water | Insoluble[2][7] |
Q3: What are typical working concentrations for cell culture experiments?
-
This compound (ACAT Inhibitor): Working concentrations often range from 0.5 to 10 µg/mL.[9][10]
-
Liproxstatin-1: As a potent ferroptosis inhibitor, it is effective at much lower concentrations, typically in the nanomolar range. The IC50 for inhibiting ferroptosis is approximately 22 nM, with effective concentrations in studies ranging from 50 to 200 nM.[2][5]
Q4: How should I store my stock solution?
Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[11] Store aliquots at -20°C or -80°C. Manufacturer datasheets suggest stability for at least one to six months at these temperatures.[4]
Troubleshooting Guide: Precipitation Issues
Q5: My compound precipitated immediately after I added the DMSO stock to my cell culture medium. Why?
This is the most common form of precipitation and is typically caused by "solvent shock."[12] Many compounds are highly soluble in 100% DMSO but crash out of solution when rapidly diluted into the aqueous environment of the culture medium.[12]
Solutions:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[11]
-
Slow, dropwise addition: Add the stock solution slowly, drop-by-drop, to the vortex of the medium while gently swirling or vortexing.[12] This helps disperse the compound quickly.
-
Avoid high concentrations: Do not exceed the compound's maximum solubility in the final medium. If you need a high concentration, you may need to tolerate a fine suspension, but be aware this can affect experimental reproducibility.
-
Limit final DMSO concentration: Keep the final concentration of DMSO in your culture medium below 0.5% (ideally ≤0.1%) to minimize solvent effects and toxicity.
Q6: The media in my incubator turned cloudy or hazy hours after I added the compound. What happened?
Precipitation that occurs over time is often due to the compound's instability under culture conditions or interactions with media components.
Potential Causes:
-
Temperature and pH shifts: The 37°C and CO₂ environment of an incubator can alter compound solubility and the pH of the medium, leading to precipitation.[11]
-
Interaction with media components: The compound may bind to proteins in fetal bovine serum (FBS) or interact with salts in the medium, causing it to fall out of solution.[11]
-
Compound degradation: The compound may not be stable at 37°C for the duration of your experiment.
Solutions:
-
Check for contamination: First, examine a sample under a microscope to rule out bacterial or fungal contamination, which can also cause turbidity.[13]
-
Reduce serum concentration: If experimentally feasible, try reducing the serum percentage during the treatment period.
-
Test stability: Perform a preliminary test by incubating the compound in your specific cell culture medium at 37°C for the planned duration of your experiment and visually inspect for precipitation.
-
Use buffered media: For compounds sensitive to pH changes, using a medium buffered with HEPES can help maintain a stable pH.[12]
Q7: I thawed my frozen stock solution and it looks cloudy. What should I do?
The compound may have precipitated out of the DMSO during the freeze-thaw cycle.[11]
-
Gently warm the vial to 37°C for 10-15 minutes.[14]
-
Vortex thoroughly to try and redissolve the precipitate.
-
Using an ultrasonic bath for a short period can also help.[7][14]
-
If the precipitate does not redissolve, it is best to prepare a fresh stock solution. Aliquoting stocks is the best way to prevent this issue.[11]
Caption: A troubleshooting flowchart for addressing compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a high-concentration stock solution of this compound / Liproxstatin-1 in DMSO.
Materials:
-
This compound / Liproxstatin-1 powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vial
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10-20 mM for Liproxstatin-1 or 10 mg/mL for the ACAT inhibitor).
-
Weigh the appropriate amount of compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 10-15 minutes and vortex again.[14] A brief sonication can also be used to aid dissolution.[14]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration in Your Medium
Objective: To empirically determine the highest concentration of your compound that remains soluble in your specific cell culture medium under your experimental conditions.[11]
Materials:
-
Prepared compound stock solution (from Protocol 1)
-
Your specific cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes or a sterile 96-well plate
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare a series of dilutions of your compound directly in the pre-warmed medium. It is best to perform serial dilutions (e.g., 2-fold) starting from a concentration known to cause precipitation.
-
Include two controls: a "no compound" control (medium + DMSO equivalent to the highest concentration) and a "medium only" control.
-
Dispense the dilutions into a 96-well plate or microcentrifuge tubes.
-
Visually inspect for immediate precipitation (cloudiness, particles).
-
Incubate the plate/tubes under your standard experimental conditions (37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48 hours).
-
Observe the solutions for any precipitate formation at various time points. You can inspect visually and by pipetting the solution up and down to feel for particulates.
-
The highest concentration that remains clear and free of precipitate is the maximum working concentration you should use for your experiments.
Signaling Pathway
The following diagram illustrates the simplified mechanism of action for Liproxstatin-1 (Ferroptosis Inhibitor) , which acts as a radical-trapping antioxidant to halt the lipid peroxidation cascade central to ferroptosis.[6]
References
- 1. scbt.com [scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mhy1485.com [mhy1485.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apexbt.com [apexbt.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. karger.com [karger.com]
- 10. Cyclodextrin overcomes deficient lysosome-to-endoplasmic reticulum transport of cholesterol in Niemann-Pick type C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Culture Academy [procellsystem.com]
- 14. apexbt.com [apexbt.com]
Technical Support Center: Sandoz 58-035 Experiments
Welcome to the technical support center for Sandoz 58-035. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide standardized protocols for experiments involving this ACAT inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1] Its primary function is to block the esterification of cholesterol into cholesteryl esters, a key step in cellular cholesterol metabolism and storage.[2][1] By inhibiting ACAT, this compound leads to an accumulation of free cholesterol within the cell.[3]
Q2: What are the common research applications of this compound?
This compound is widely used in research to:
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Inhibit the formation of foam cells, which are critical in the development of atherosclerosis.[3][4]
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Study the role of cholesterol esterification in cell cycle progression and proliferation, particularly in vascular smooth muscle cells.[5]
-
Investigate its potential as an anti-cancer agent by observing its effects on cell viability and invasion in cancer cell lines, such as prostate cancer.[6]
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Elucidate the pathways of cholesterol efflux and reverse cholesterol transport.[7][8]
-
Serve as a tool in studies of steroidogenesis.[9]
Q3: How should this compound be stored?
Proper storage is crucial to maintain the stability and activity of this compound.
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
Source: AbMole BioScience, MedchemExpress.com [1][10]
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][10]
Q4: What is the recommended solvent and solubility of this compound?
The recommended solvent is DMSO. The solubility in DMSO is approximately 15-16 mg/mL.[2][1] For in vivo experiments, a stock solution in DMSO can be further diluted in corn oil.[10]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in experiments using this compound can arise from various factors, from compound handling to experimental design. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Low or no inhibitory activity observed | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from powder. Aliquot and store at -80°C for long-term use and -20°C for short-term use.[1][10] |
| Inadequate Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental setup. Concentrations can range from µM to low mM.[6] | |
| Precipitation in Media: The compound may precipitate when diluted into aqueous cell culture media. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. Visually inspect the media for any signs of precipitation after adding the compound. | |
| High Cell Toxicity/Death | Excessive Free Cholesterol Accumulation: Inhibition of ACAT leads to an increase in free cholesterol, which can be toxic to cells, potentially destabilizing the plasma membrane.[3] | Reduce the concentration of this compound or the incubation time. Co-treatment with agents that sequester free cholesterol in intracellular pools, like progesterone or U18666A, can mitigate toxicity.[3] |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Use a minimal concentration of DMSO in your final culture medium. Always include a vehicle control (media with the same concentration of DMSO without this compound) in your experiments. | |
| Variability between experiments | Inconsistent Cell Conditions: Cell passage number, confluency, and overall health can significantly impact experimental outcomes. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in a logarithmic growth phase at the start of the experiment. |
| Inconsistent Compound Handling: Differences in the preparation and dilution of this compound can lead to variability. | Standardize the protocol for preparing and diluting the compound. Ensure complete dissolution in the solvent before further dilution into the media. | |
| Unexpected off-target effects | Complex Biological System: The observed effects may be downstream consequences of ACAT inhibition rather than a direct off-target effect. For example, ACAT inhibition can influence signaling pathways like ERK1/2.[5] | Carefully review the literature for known downstream effects of ACAT inhibition. Consider using another ACAT inhibitor with a different chemical structure to confirm that the observed effects are due to ACAT inhibition. |
Experimental Protocols & Methodologies
General Protocol for In Vitro Inhibition of Cholesterol Esterification
This protocol provides a general workflow for treating cultured cells with this compound to inhibit cholesterol esterification.
General experimental workflow for in vitro studies with this compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL or a specific molarity).[1] Store as aliquots at -80°C.[10]
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the appropriate confluency.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. For control wells, use medium containing the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 18-48 hours), depending on the specific assay.[4][11]
-
Analysis: After incubation, proceed with the specific downstream analysis, such as measuring cholesterol ester levels, assessing cell viability, or analyzing protein expression.
Signaling Pathway Affected by this compound
Inhibition of cholesterol esterification by this compound in vascular smooth muscle cells has been shown to suppress serum-induced DNA synthesis by causing cell cycle arrest in the G1 phase. This effect is associated with the inhibition of the ERK1/2 mitogenic signaling pathway and subsequent downstream effects.[5]
Signaling pathway affected by this compound in vascular smooth muscle cells.
References
- 1. abmole.com [abmole.com]
- 2. This compound 98 HPLC, powder 78934-83-5 [sigmaaldrich.com]
- 3. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesteryl Ester Accumulation Induced by PTEN Loss and PI3K/AKT Activation Underlies Human Prostate Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol efflux. [bio-protocol.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Optimizing Sandoz 58-035 concentration for minimal toxicity
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Sandoz 58-035 (Amiperone). The focus is on optimizing its concentration to minimize toxicity while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Amiperone)?
This compound, also known as Amiperone, is primarily recognized as a potent dopamine D2 receptor antagonist. Its high affinity for D2 receptors allows it to block the binding of dopamine, thereby inhibiting downstream signaling pathways. This antagonistic action has been demonstrated through its ability to prevent the inhibitory effects of dopamine and various agonists on prolactin secretion in pituitary cell cultures.
Q2: I am observing high levels of cell death in my experiments. What are the potential causes when using this compound?
High cytotoxicity can stem from several factors:
-
Concentration-Dependent Toxicity: Like many pharmacologically active compounds, Amiperone can induce toxicity at higher concentrations. It is crucial to determine the optimal therapeutic window for your specific cell type.
-
Off-Target Effects: While a potent D2 antagonist, Amiperone may interact with other receptors or cellular targets at higher concentrations, leading to unintended toxic effects.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially at higher final concentrations. Ensure the solvent concentration is consistent across all experimental conditions and is below the known toxic threshold for your cell line (typically <0.5%).
-
Prolonged Exposure: Continuous exposure to the compound may lead to cumulative toxicity. Consider optimizing the incubation time.
Q3: How can I determine the optimal, non-toxic working concentration of this compound for my cell line?
A systematic concentration-response (dose-response) experiment is essential. This typically involves treating your cells with a wide range of this compound concentrations and assessing cell viability after a defined exposure period. A standard approach is to use a logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) to identify the concentration that effectively antagonizes the D2 receptor without significantly impacting cell viability.
Troubleshooting Guide
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Concentration | Ensure thorough mixing of the compound in the culture medium before adding it to the cells. Prepare a fresh stock solution if precipitation is observed. |
| Cell Seeding Density | Plate cells at a consistent density across all wells. Uneven cell numbers can lead to variability in the response to the compound. |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of multi-well plates as they are more prone to evaporation, which can concentrate the compound. Fill outer wells with sterile PBS or medium. |
Issue 2: Lack of Expected Pharmacological Effect
| Potential Cause | Troubleshooting Step |
| Sub-optimal Concentration | The concentration used may be too low to effectively antagonize the D2 receptors in your specific experimental system. Refer to your dose-response data to select a more appropriate concentration. |
| Compound Degradation | This compound may be unstable under your experimental conditions (e.g., prolonged exposure to light or high temperatures). Prepare fresh solutions and minimize exposure to harsh conditions. |
| Low D2 Receptor Expression | The cell line you are using may not express the dopamine D2 receptor at a high enough level to observe a significant effect. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound
This protocol outlines the use of an MTT assay to measure the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound (Amiperone)
-
Appropriate cell line (e.g., GH3 cells, which express D2 receptors)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell viability is lost).
Data Presentation: Example Cytotoxicity Data
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 85.3 ± 6.2 |
| 50 | 52.1 ± 7.3 |
| 100 | 25.8 ± 5.9 |
Note: This is example data and will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Workflow for determining the cytotoxic concentration of this compound.
Caption: Antagonistic action of this compound on the D2 receptor pathway.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Technical Support Center: Sandoz 58-035 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sandoz 58-035 in cellular assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT)[1]. This enzyme is responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound leads to a decrease in intracellular cholesteryl ester levels and an accumulation of free cholesterol.
Q2: What are the known off-target or downstream effects of this compound in cellular assays?
Beyond its primary role as an ACAT inhibitor, this compound can induce several downstream cellular effects, including:
-
Cytotoxicity: At higher concentrations, it can lead to reduced cell viability.
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Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR): It has been shown to induce the UPR.
-
Apoptosis: It can modulate programmed cell death pathways.
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Alterations in Steroidogenesis: It can affect the production of steroid hormones like progesterone and cortisol.
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Changes in Gene Expression: It can influence the expression of genes involved in lipid metabolism, such as SREBP-1 and the LDL receptor.
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Modulation of Lipid Droplet Formation: It impacts the formation and composition of lipid droplets.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability
Question: I'm observing significant cell death in my cultures after treatment with this compound. How can I troubleshoot this?
Answer:
Unexpected cytotoxicity can be a concern. Here are some steps to identify and mitigate the issue:
-
Concentration Optimization: The cytotoxic effects of this compound are often dose-dependent. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. For example, in PC-3 prostate cancer cells, the IC50 for cell viability after a 3-day treatment was found to be 17.2 μM[2]. In NCI-H295 adrenocortical carcinoma cells, a 33.9% decrease in viability was observed at 100μM[3].
-
Positive Controls for Cytotoxicity: Include a known cytotoxic agent as a positive control in your viability assay to ensure the assay is performing correctly.
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (commonly DMSO) is not causing toxicity at the final concentration used in your experiments. Run a vehicle-only control.
-
Monitor Free Cholesterol Accumulation: The cytotoxicity of ACAT inhibitors is often linked to the accumulation of unesterified (free) cholesterol. You can assess this by staining cells with filipin, a fluorescent dye that binds to free cholesterol.
-
Assess Apoptosis: To determine if cell death is occurring via apoptosis, you can perform assays such as Annexin V/Propidium Iodide staining followed by flow cytometry or a TUNEL assay.
Issue 2: Inconsistent or No Effect on Cholesteryl Ester Levels
Question: I am not observing the expected decrease in cholesteryl ester levels after treating my cells with this compound. What could be the reason?
Answer:
If you are not seeing the desired on-target effect, consider the following:
-
Compound Integrity and Storage: Ensure your this compound stock is not degraded. It should be stored as a powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month[1].
-
Cellular Cholesterol Loading: The effect of ACAT inhibition is most pronounced when cells are actively esterifying cholesterol. Consider pre-loading your cells with a source of cholesterol, such as acetylated LDL (acLDL), to stimulate ACAT activity before adding the inhibitor.
-
Assay Sensitivity: Verify that your method for measuring cholesteryl esters is sensitive enough to detect changes. This can be done using thin-layer chromatography (TLC) with radiolabeled oleate or by mass spectrometry.
-
ACAT Isoform Expression: Mammalian cells have two ACAT isoforms, ACAT1 and ACAT2. While this compound is a broad inhibitor, the predominant isoform in your cell line could influence the observed effect.
Quantitative Data Summary
| Cell Line | Effect | Concentration | Duration | Result | Reference |
| PC-3 | Cell Viability (IC50) | 17.2 μM | 3 days | 50% reduction in cell viability | [2] |
| NCI-H295 | Cell Viability | 100 μM | Not specified | 33.9 ± 3.2% decrease in viability | [3] |
| NCI-H295 | Cortisol Synthesis | 100 μM | 72 hours | Decrease from 6.4-fold to 3.7-fold | [3] |
| NCI-H295 | CHOP mRNA Expression | 50 μM | Not specified | 2.6 ± 0.1-fold increase | [3] |
| NCI-H295 | CHOP mRNA Expression | 100 μM | Not specified | 2.6 ± 0.2-fold increase | [3] |
| NCI-H295 | XBP1 mRNA Splicing | 50 μM | Not specified | 2.0 ± 0.4-fold increase | [3] |
| NCI-H295 | XBP1 mRNA Splicing | 100 μM | Not specified | 1.8 ± 0.1-fold increase | [3] |
| Swine Granulosa Cells | Progesterone Production | 0.1-3.5 µg/ml | 2-6 days | 2- to 10-fold amplification of hormone-stimulated production | [4] |
Experimental Protocols
Cytotoxicity Assay ([U-14C]Adenine Release)
This assay measures the release of radiolabeled adenine from cells as an indicator of cell membrane damage and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in multi-well plates and allow them to adhere.
-
Radiolabeling: Rinse cells with serum-free medium and then incubate with medium containing [U-14C]adenine (e.g., 0.5 μCi/mL) for 2 hours to allow for incorporation into the cellular nucleotide pool.
-
Treatment: Aspirate the labeling medium, rinse the cells, and then add fresh medium containing this compound at the desired concentrations, along with appropriate vehicle and positive controls.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 48 hours).
-
Sample Collection: Collect aliquots of the culture medium.
-
Measurement: Measure the amount of released [U-14C]adenine in the medium using a liquid scintillation counter.
-
Normalization: Normalize the released radioactivity to the total cell protein in each well.
Western Blot for ER Stress Markers
This protocol is for detecting the expression of key UPR proteins such as CHOP.
Methodology:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your ER stress marker of interest (e.g., anti-CHOP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound inhibits ACAT, blocking cholesterol esterification.
Caption: Troubleshooting workflow for this compound experiments.
Caption: this compound can induce ER stress and the UPR.
References
Technical Support Center: Sandoz 58-035 & ACAT Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sandoz 58-035 as an ACAT inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit ACAT?
This compound is a competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] It functions by competing with the substrate, long-chain fatty acyl-CoA, for the active site of the ACAT enzyme. This inhibition prevents the esterification of cholesterol into cholesteryl esters, leading to an accumulation of free cholesterol within the cell.[3] ACAT1 is found in various tissues and is the primary isoform in macrophages, while ACAT2 is predominantly expressed in the liver and intestines.[4]
Q2: What are the expected effects of this compound in a cell-based assay?
Successful inhibition of ACAT by this compound should result in a dose-dependent decrease in the formation of cholesteryl esters.[5] Consequently, there will be an increase in the intracellular concentration of free cholesterol.[3] This can be measured by quantifying the reduction of radiolabeled oleate incorporation into cholesteryl esters or by observing a decrease in the fluorescent signal from cholesteryl ester-specific probes.
Q3: What is the recommended storage and handling for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years. Once in solution, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to make aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide: Why is my this compound not inhibiting ACAT?
Here are some common reasons why you might not be observing the expected inhibitory effect of this compound in your ACAT assay, along with troubleshooting steps.
Problem 1: No or low inhibition of ACAT activity.
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify the calculations for your working solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values can vary between cell types. |
| Inhibitor Degradation | Ensure that the inhibitor has been stored correctly and has not expired. Prepare fresh working solutions from a new aliquot of the stock solution. |
| Inhibitor Precipitation | This compound is soluble in DMSO and ethanol.[6] Ensure that the final concentration of the solvent in your cell culture medium is not toxic to the cells and that the inhibitor remains in solution. Visually inspect for any precipitation. |
| Insufficient Incubation Time | The inhibitor may require a longer incubation period to effectively penetrate the cells and inhibit the enzyme. Optimize the incubation time (e.g., 2, 6, 12, 24 hours).[5] |
| Low ACAT Activity in Control Cells | Your control cells may have very low basal ACAT activity, making it difficult to detect a significant reduction. Consider stimulating ACAT activity with acetylated LDL (acLDL) to increase the dynamic range of the assay.[5] |
| Assay-Related Issues | Review the experimental protocol for any potential errors in reagent preparation or procedural steps. Ensure that all buffers are at the correct pH and temperature.[7] |
Problem 2: High variability between replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells, as cell confluence can affect ACAT activity. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents, especially for small volumes. |
| Edge Effects in Multi-well Plates | To minimize evaporation from the outer wells of a microplate, which can concentrate reagents, consider not using the outermost wells or filling them with sterile PBS. |
| Incomplete Cell Lysis (for microsomal assays) | Ensure complete cell lysis to release all microsomal fractions containing the ACAT enzyme. |
Problem 3: Cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | High concentrations of this compound can lead to an excessive accumulation of free cholesterol, which can be toxic to cells.[3] Determine the optimal, non-toxic concentration through a dose-response and cytotoxicity assay (e.g., LDH release or MTS assay). |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Prolonged Incubation | Extended exposure to the inhibitor, even at non-toxic concentrations, might induce cellular stress. Optimize the incubation time to achieve inhibition without significant cytotoxicity. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay Type | IC50 Value | Reference |
| PC-3 (Human Prostate Cancer) | Cell Viability | 17.2 µM | [8] |
| Raw 264.7 (Mouse Macrophage) | Cholesterol Esterification | Less potent than AM-251 and SR144528 | [9] |
| Mouse Liver Microsomes | ACAT Activity | 0.4 ± 0.2 μM | [9] |
Experimental Protocols
1. Cell-Based ACAT Inhibition Assay using [3H]Oleate Incorporation
This protocol is adapted from methodologies described in the literature.[10]
Materials:
-
Cells of interest (e.g., macrophages, hepatocytes)
-
This compound
-
[3H]Oleic acid complexed to bovine serum albumin (BSA)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Hexane/Isopropanol (3:2, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel G)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Plate cells in multi-well plates and allow them to reach the desired confluency.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) in serum-free medium for a predetermined time (e.g., 2 hours).
-
Labeling: Add [3H]oleic acid-BSA complex to each well and incubate for the desired labeling period (e.g., 2-4 hours).
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with cold PBS.
-
Add hexane/isopropanol (3:2) to each well to lyse the cells and extract the lipids.
-
Collect the lipid extract and dry it under a stream of nitrogen.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1).
-
Spot the samples onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate cholesteryl esters from other lipids.
-
-
Quantification:
-
Identify the cholesteryl ester bands (co-migrate with a cholesteryl oleate standard).
-
Scrape the silica corresponding to the cholesteryl ester bands into scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control.
2. Microsomal ACAT Activity Assay
This protocol is based on established methods for measuring ACAT activity in isolated microsomes.[11]
Materials:
-
Cell or tissue homogenates
-
Microsome isolation buffer
-
This compound
-
[14C]Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
Cholesterol
-
Chloroform/Methanol (2:1, v/v)
-
TLC plates and solvent system
-
Scintillation cocktail and counter
Procedure:
-
Microsome Isolation: Isolate microsomal fractions from cell or tissue homogenates by differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the microsomal preparation (e.g., using a BCA assay).
-
Assay Reaction:
-
In a microfuge tube, combine the microsomal protein (e.g., 50 µg), BSA, and cholesterol.
-
Add this compound or vehicle control and pre-incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding [14C]Oleoyl-CoA and incubate for 10 minutes at 37°C.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding chloroform/methanol (2:1).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under nitrogen.
-
Proceed with TLC and scintillation counting as described in the cell-based assay protocol.
-
Visualizations
Caption: ACAT Inhibition Signaling Pathway.
References
- 1. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. DAMP, an acidotropic pH indicator, can be used as a tool to visualize non-esterified cholesterol in cells [sciengine.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. researchgate.net [researchgate.net]
- 11. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Sandoz 58-035 efficacy in experiments
Welcome to the technical support center for Sandoz 58-035. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving this potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[1][2][3] ACAT is a crucial intracellular enzyme that catalyzes the esterification of cholesterol into cholesteryl esters for storage in lipid droplets.[4][5] By inhibiting ACAT, this compound blocks this process, leading to an accumulation of free cholesterol within the cell.[4][6] This mechanism is fundamental to its use in various research applications, including the study of atherosclerosis, cholesterol metabolism, and norovirus replication.[7][8]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at 2-8°C.[3] Stock solutions can be prepared in DMSO.[2] For short-term storage (up to one month), stock solutions can be kept at -20°C. For long-term storage (up to six months), it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
Q3: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[2] For in vivo studies, it can be prepared in a vehicle such as corn oil.
Troubleshooting Guide
Issue 1: Reduced or No Inhibitory Effect
Q: I am not observing the expected inhibition of cholesterol esterification in my cell culture experiment. What could be the cause?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Inadequate Concentration: The effective concentration of this compound can vary significantly between cell types and experimental conditions.[9][10] Refer to the table below for reported effective concentrations. It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific system.
-
Compound Instability: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions in culture media for each experiment.
-
Cellular Health: The physiological state of your cells can impact the inhibitor's effectiveness. Ensure cells are healthy and not overly confluent.
-
Assay Sensitivity: Verify that your method for measuring cholesterol esterification is sensitive enough to detect changes.
Issue 2: Observed Cytotoxicity
Q: My cells are showing signs of toxicity (e.g., detachment, apoptosis) after treatment with this compound. How can I mitigate this?
A: Cytotoxicity is a known side effect of ACAT inhibition, primarily due to the accumulation of high levels of free cholesterol, which can be toxic to cells.[1][6]
-
Optimize Concentration and Incubation Time: High concentrations and prolonged exposure can exacerbate cytotoxicity.[6] Use the lowest effective concentration for the shortest duration necessary to achieve the desired biological effect. A time-course experiment can help determine the optimal window. In J774 macrophages, 0.5 µg/ml of this compound for 6 hours was found to be effective without causing toxicity.[9]
-
Cholesterol Loading: Cytotoxicity is more pronounced in cells that have been pre-loaded with cholesterol.[1][6] If your protocol involves cholesterol enrichment, consider reducing the cholesterol load or the duration of loading.
-
Provide a Cholesterol Acceptor: The presence of a cholesterol acceptor, such as high-density lipoprotein (HDL) or apolipoprotein A-I, in the culture medium can help reduce intracellular free cholesterol levels and mitigate toxicity.[6]
-
Monitor Cell Viability: Routinely perform cell viability assays (e.g., MTS, LDH release) to monitor the health of your cells during the experiment.[11]
Issue 3: Inconsistent or Variable Results
Q: I am observing high variability in my experimental results with this compound. What are the potential sources of this inconsistency?
A: Inconsistent results can stem from several experimental variables:
-
Stock Solution Preparation: Ensure accurate and consistent preparation of stock solutions. Given its potency, small variations in concentration can lead to different outcomes.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all influence cellular cholesterol metabolism and the response to ACAT inhibition.
-
Timing of Treatment: The timing of this compound addition in relation to other treatments (e.g., cholesterol loading) is critical and should be kept consistent across experiments.
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Cell Culture
| Cell Type | Application | Effective Concentration | Reference |
| J774 Macrophages | Inhibition of cholesteryl ester formation | 0.5 µg/mL | [9] |
| Mouse Peritoneal Macrophages | Inhibition of cholesteryl ester accumulation | 5 µg/mL | [8] |
| Human Monocyte-Derived Macrophages | Reduction of total cholesterol mass | 2 µg/mL and 5 µg/mL | [11] |
| HG23 (Norovirus replicon-bearing) Cells | Reduction of viral RNA | 15 µM (ED₅₀) | [7] |
| Human Fibroblasts | Cholesterol efflux studies | 2 µg/mL | [12] |
| HEK293 Cells | Inhibition of cholesterol esterification | 12.5 µg/mL | [10] |
Experimental Protocols
Protocol 1: Inhibition of Cholesteryl Ester Formation in Macrophages
This protocol is adapted from studies on J774 macrophages.[9]
-
Cell Seeding: Plate J774 macrophages in 12-well plates at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Cholesterol Loading and Inhibition:
-
Prepare your cholesterol loading medium (e.g., DMEM with 2% FBS and your desired concentration of cholesterol).
-
Prepare a fresh dilution of this compound in the loading medium to a final concentration of 0.5 µg/mL.
-
Remove the existing medium from the cells and add the this compound containing loading medium.
-
Incubate the cells for 6 hours at 37°C.
-
-
Cholesterol Efflux (Optional):
-
After the loading/inhibition period, wash the cells with phosphate-buffered saline (PBS).
-
Add a serum-free medium containing a cholesterol acceptor (e.g., HDL).
-
Incubate for the desired efflux period (e.g., 4-8 hours).
-
-
Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract lipids using an appropriate method (e.g., hexane/isopropanol).
-
Analyze the levels of free cholesterol and cholesteryl esters using a suitable technique such as HPLC or a fluorescent cholesterol assay kit.
-
Protocol 2: Assessment of Cytotoxicity
This protocol outlines a method to assess cytotoxicity using an LDH release assay, as described in studies with human monocyte-derived macrophages.[11]
-
Cell Treatment: Culture your cells with the desired concentrations of this compound and/or cholesterol for the intended experimental duration (e.g., 48 hours). Include appropriate positive and negative controls.
-
Sample Collection: At the end of the incubation period, carefully collect the cell culture medium.
-
LDH Assay:
-
Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
Follow the manufacturer's instructions to measure the amount of LDH released into the medium.
-
-
Data Analysis: Compare the LDH levels in the medium from treated cells to those from control cells to determine the extent of cytotoxicity.
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting cholesterol esterification.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 98 HPLC, powder 78934-83-5 [sigmaaldrich.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. scbt.com [scbt.com]
- 6. Cell toxicity induced by inhibition of acyl coenzyme A:cholesterol acyltransferase and accumulation of unesterified cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. ahajournals.org [ahajournals.org]
- 9. karger.com [karger.com]
- 10. Effects of Chronic Elevation in Plasma Membrane Cholesterol on the Function of Human Na+/Taurocholate Cotransporting Polypeptide (NTCP) and Organic Cation Transporter 1 (OCT1) | MDPI [mdpi.com]
- 11. ahajournals.org [ahajournals.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sandoz 58-035 & Cell Viability Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Sandoz 58-035 in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT)[1][2]. ACAT is an intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound prevents this esterification process, leading to a decrease in cellular cholesteryl ester levels and a subsequent accumulation of free cholesterol within the cell[3][4].
Q2: How does this compound affect cell viability?
The accumulation of unesterified (free) cholesterol resulting from ACAT inhibition can lead to cytotoxicity in certain cell types, particularly in cells that are already enriched with cholesterol, such as macrophages[3][4]. This buildup of free cholesterol is thought to destabilize cellular membranes, including the plasma membrane, ultimately inducing cell death[3]. However, the cytotoxic effects of this compound can be cell-type dependent. For instance, it has been shown to reduce cell viability in adrenocortical carcinoma cells[5].
Q3: I am observing conflicting results with different cell viability assays when using this compound. Why might this be happening?
Conflicting results between different cell viability assays (e.g., MTT, XTT, LDH) are a known challenge when working with compounds like this compound. The discrepancies can arise from several factors:
-
Different biological principles: Assays measure different indicators of cell health. Tetrazolium-based assays (MTT, XTT, MTS) measure metabolic activity, while LDH release assays measure membrane integrity[6][7]. A compound might affect metabolic function before causing membrane rupture, leading to different results depending on the assay and incubation time.
-
Assay interference: The chemical properties of this compound or its solvent could potentially interfere with the enzymatic reactions or colorimetric readouts of certain assays.
-
Cell-type specific responses: The mechanism of cytotoxicity induced by this compound is linked to cholesterol accumulation, and the susceptibility of cells can vary based on their cholesterol metabolism and content[3][4].
Q4: Can this compound interfere with tetrazolium-based assays like MTT or XTT?
While direct, conclusive evidence of interference is not prevalent in the reviewed literature, it is a possibility for any test compound. Researchers have reported both minimal and significant effects on cell viability using tetrazolium-based assays, suggesting that the observed effects are likely biological rather than direct chemical interference[5][8][9][10]. However, it is always good practice to include appropriate controls to rule out assay interference.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability with this compound in an MTT/XTT Assay
-
Possible Cause 1: Genuine Cytotoxicity. this compound can be cytotoxic due to the accumulation of free cholesterol[3][4]. This is a plausible biological effect.
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) might be present at a toxic concentration.
-
Troubleshooting Step: Run a vehicle control with the same concentration of the solvent used in the experimental wells. If the vehicle control also shows decreased viability, the solvent concentration should be lowered.
-
-
Possible Cause 3: Assay Interference. The compound may be directly interacting with the assay reagents.
-
Troubleshooting Step: Perform a cell-free assay control. Add this compound to the assay medium without cells and proceed with the addition of the MTT/XTT reagent. A change in color in the absence of cells indicates direct interference.
-
Issue 2: No Significant Effect on Cell Viability Observed with this compound
-
Possible Cause 1: Cell-Type Resistance. The cell line you are using may not be sensitive to the cytotoxic effects of this compound at the tested concentrations, possibly due to low levels of cholesterol loading[3].
-
Possible Cause 2: Insufficient Incubation Time or Concentration. The concentration of this compound may be too low, or the incubation time may be too short to induce a cytotoxic effect.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for observing an effect.
-
-
Possible Cause 3: Assay Insensitivity. The chosen assay may not be sensitive enough to detect the specific type of cellular stress induced by this compound.
-
Troubleshooting Step: Try a more sensitive or mechanistically different assay. For example, if an endpoint assay like MTT shows no effect, a real-time cytotoxicity assay might reveal more subtle changes.
-
Quantitative Data Summary
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| NCI-H295 Adrenocortical Carcinoma | WST-1 | 100 µM | 72 hours | 33.9 ± 3.2% decrease in viability | [5] |
| Mouse Peritoneal Macrophages (cholesterol-enriched) | Adenine Release | up to 2 µg/ml | up to 48 hours | ~2-fold increase in adenine release (cytotoxicity) | [4] |
| Human Monocyte-Derived Macrophages (HMMs) | Adenine Release | 5 µg/mL | 48 hours | No significant increase in adenine release compared to acLDL alone | [6][11] |
| Human Monocyte-Derived Macrophages (HMMs) | LDH Release | 5 µg/mL | 48 hours | No significant increase in LDH release compared to acLDL alone | [6][11] |
| J774 Macrophages | MTS | 0.5 µg/ml | 6 hours | No effect on cell viability | [7][12] |
| THP-1 Macrophages | XTT | Not specified | Not specified | No effect on cell viability | [8] |
| PC-3 Prostate Cancer | MTT | Not specified | Not specified | Minimal cytotoxic effects | [9] |
| ARPE-19 | MTT | Various | 24 hours | Minimal cytotoxic effects | [10] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control). Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Plate and treat cells with this compound as described for the MTT assay. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol (typically 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after correcting for background levels.
Visualizations
Caption: Mechanism of this compound induced cytotoxicity.
Caption: General workflow for a cell viability experiment.
Caption: Troubleshooting decision tree for viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell toxicity induced by inhibition of acyl coenzyme A:cholesterol acyltransferase and accumulation of unesterified cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. karger.com [karger.com]
- 8. The Effect of Unsaturated Fatty Acids on Molecular Markers of Cholesterol Homeostasis in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesteryl Ester Accumulation Induced by PTEN Loss and PI3K/AKT Activation Underlies Human Prostate Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic high-density lipoprotein nanoparticles delivering rapamycin for the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel effects of the acyl-coenzyme A:Cholesterol acyltransferase inhibitor 58-035 on foam cell development in primary human monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Long-term stability of Sandoz 58-035 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Sandoz 58-035 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: How should I store this compound powder?
A2: this compound powder is stable under recommended storage conditions.[1][4] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[4] Other suppliers recommend storage at 2-8°C.[3][5]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For this compound stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4][6] Once a solution is prepared, it should be stored in separate aliquots to avoid repeated freeze-thaw cycles.[2]
Q4: Can I store this compound stock solutions at room temperature?
A4: Shipping at room temperature is acceptable for short periods (less than 2 weeks).[4] However, for long-term stability, it is crucial to adhere to the recommended storage temperatures of -20°C or -80°C.
Q5: What should I do if I observe precipitation in my this compound stock solution after thawing?
A5: If you observe precipitation, you can warm the tube to 37°C and sonicate it in an ultrasonic bath for a short period to help redissolve the compound.[2] To avoid this, ensure the stock solution is prepared at an appropriate concentration according to the solubility information. The solubility in DMSO is 16 mg/mL (34.35 mM), and may require ultrasonic warming to fully dissolve.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution due to improper storage. | Prepare fresh stock solutions from powder. Ensure proper storage conditions (-20°C for up to 1 month, -80°C for up to 6 months) and aliquot to avoid freeze-thaw cycles.[2][4][6] |
| Precipitate formation in stock solution | The solution may be supersaturated or has been stored improperly. | Warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2] Consider preparing a fresh, less concentrated stock solution if the issue persists. |
| Low inhibitory activity observed | Incorrect concentration of the working solution or degraded stock solution. | Verify the dilution calculations and the concentration of the stock solution. Use a fresh aliquot of the stock solution or prepare a new one. |
Data on Storage and Stability
The following tables summarize the recommended storage conditions for this compound.
Table 1: Storage of this compound Powder
| Storage Temperature | Duration | Source |
| -20°C | 3 years | [4] |
| 4°C | 2 years | [4] |
| 2-8°C | Not specified | [3][5] |
Table 2: Storage of this compound Stock Solutions
| Storage Temperature | Duration | Source |
| -80°C | 6 months | [2][4][6] |
| -20°C | 1 month | [2][4][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene tubes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Based on the desired stock concentration and the molecular weight of this compound (465.79 g/mol ), calculate the required mass of the powder.[2]
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is fully dissolved.
-
If necessary, warm the solution to 37°C and sonicate in an ultrasonic bath to ensure complete dissolution.[2]
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Visualizations
Mechanism of Action of this compound
This compound is a competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[2][6][7] ACAT is an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, this compound blocks this process, leading to a decrease in the accumulation of cholesteryl esters.[8]
Caption: this compound inhibits ACAT, blocking cholesterol esterification.
Experimental Workflow for Preparing Stock Solutions
The following diagram illustrates the recommended workflow for preparing stable this compound stock solutions for use in experiments.
Caption: Workflow for preparing and storing this compound stock solutions.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | 78934-83-5 [m.chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aksci.com [aksci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sterol O-acyltransferase (SOAT/ACAT) activity is required to form cholesterol crystals in hepatocyte lipid droplets | bioRxiv [biorxiv.org]
- 8. ahajournals.org [ahajournals.org]
Validation & Comparative
Validating ACAT Inhibition by Sandoz 58-035 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Sandoz 58-035, a well-characterized inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), with other alternative inhibitors. The information presented herein is supported by experimental data from various studies to assist researchers in selecting the appropriate tools for their in vitro validation of ACAT inhibition.
Comparative Efficacy of ACAT Inhibitors
The inhibitory potency of this compound and other notable ACAT inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. These values are highly dependent on the experimental conditions, including the cell type or enzyme source, the specific isoform of ACAT being assayed (ACAT1 or ACAT2), and the assay methodology.
| Compound | Target(s) | IC50 Value | Cell Line / Enzyme Source | Assay Type |
| This compound | ACAT | ~17.2 µM | PC-3 cells | Cell-based |
| Avasimibe (CI-1011) | ACAT1 | 24 µM | Recombinant Human ACAT1 | Enzyme Assay |
| ACAT2 | 9.2 µM | Recombinant Human ACAT2 | Enzyme Assay | |
| ACAT | 7.3 µM | PC-3 cells | Cell-based | |
| ACAT | 11.18 µM | T24 bladder cancer cells | Cell-based viability | |
| ACAT | 12.03 µM | 5637 bladder cancer cells | Cell-based viability | |
| CI-976 (PD 128042) | ACAT | 73 nM | Not specified | Enzyme Assay |
| CP-113,818 | ACAT | 17 - 75 nM | Liver and Intestinal Microsomes | Microsomal Assay |
| Pyripyropene A | ACAT2 | 25 µM | Recombinant Human ACAT2 | Enzyme Assay |
| ACAT1 | 179 µM | Recombinant Human ACAT1 | Enzyme Assay |
Experimental Protocols
Accurate and reproducible in vitro validation of ACAT inhibition relies on well-defined experimental protocols. Below are detailed methodologies for two common assays used to assess the efficacy of ACAT inhibitors.
Microsomal ACAT Activity Assay
This assay measures the enzymatic activity of ACAT in isolated microsomal fractions, which are rich in this endoplasmic reticulum-resident enzyme. The activity is determined by quantifying the formation of radiolabeled cholesteryl esters from radiolabeled fatty acyl-CoA.
Materials:
-
Liver or cell line of interest
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Microsome isolation buffers and reagents
-
Bovine Serum Albumin (BSA)
-
[¹⁴C]oleoyl-CoA (or other radiolabeled fatty acyl-CoA)
-
Unlabeled cholesterol
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
ACAT inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Scintillation cocktail and counter
Procedure:
-
Microsome Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet nuclei and cellular debris. Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomes. Resuspend the microsomal pellet in an appropriate buffer.
-
Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method (e.g., BCA or Bradford assay).
-
Assay Reaction: a. In a microcentrifuge tube, add a specific amount of microsomal protein (e.g., 50-100 µg). b. Add the ACAT inhibitor at various concentrations. Include a vehicle control (e.g., DMSO). c. Add unlabeled cholesterol and BSA. d. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes). e. Initiate the reaction by adding [¹⁴C]oleoyl-CoA. f. Incubate the reaction at 37°C for a defined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture. Vortex thoroughly and centrifuge to separate the phases.
-
TLC Separation: Carefully spot the lipid-containing lower organic phase onto a TLC plate. Develop the plate in the appropriate solvent system to separate cholesteryl esters from other lipids.
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor). Scrape the area corresponding to the cholesteryl ester band into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of cholesteryl ester formed per unit of protein and time. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based ACAT Inhibition Assay using [³H]Oleate Incorporation
This assay measures the ability of a compound to inhibit ACAT activity within intact cells. It involves labeling the cellular fatty acid pool with a radioactive precursor and quantifying its incorporation into cholesteryl esters.
Materials:
-
Cell line of interest (e.g., macrophages like RAW 264.7 or PC-3 prostate cancer cells)
-
Cell culture medium and supplements
-
[³H]oleic acid complexed to fatty acid-free BSA
-
ACAT inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Lipid extraction solvents (chloroform:methanol)
-
TLC plates and developing solvent
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Plate the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the ACAT inhibitor (and a vehicle control) in serum-containing or serum-free medium for a specified period (e.g., 1-2 hours).
-
Radiolabeling: Add [³H]oleic acid-BSA complex to the medium and incubate for a further period (e.g., 2-6 hours) to allow for its uptake and incorporation into cellular lipids.
-
Cell Lysis and Lipid Extraction: a. Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel. b. Lyse the cells using a suitable lysis buffer. c. Transfer the cell lysate to a glass tube and perform a lipid extraction using the chloroform:methanol method.
-
TLC and Quantification: a. Separate the extracted lipids by TLC as described in the microsomal assay protocol. b. Scrape the cholesteryl ester bands and quantify the radioactivity by scintillation counting.
-
Protein Normalization: Use an aliquot of the cell lysate to determine the total protein content for normalization of the radioactivity data.
-
Data Analysis: Calculate the amount of [³H]oleate incorporated into cholesteryl esters per mg of cell protein. Determine the IC50 value of the inhibitor as described previously.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Cholesterol Esterification Pathway and Inhibition by this compound.
Caption: General Workflow for In Vitro ACAT Inhibition Assays.
Illuminating the Action of Sandoz 58-035: A Comparative Guide to Biochemical Assays for ACAT Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biochemical assays to confirm the activity of Sandoz 58-035, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). We present detailed experimental protocols, comparative data with alternative inhibitors, and visual workflows to facilitate your research in this critical area of lipid metabolism.
This compound is a well-established competitive inhibitor of ACAT (also known as sterol O-acyltransferase or SOAT), an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters.[1] This process is a key step in cellular cholesterol homeostasis, and its dysregulation is implicated in various diseases, including atherosclerosis and certain cancers. This compound effectively blocks this process, leading to a reduction in the accumulation of cholesteryl esters within cells.[2] This guide will delve into the biochemical methods used to quantify this inhibitory activity and compare its performance with other known ACAT inhibitors.
Comparative Performance of ACAT Inhibitors
The efficacy of ACAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the available IC50 data for this compound and a selection of alternative ACAT inhibitors against the two main isoforms of the enzyme, ACAT1 and ACAT2. It is important to note that IC50 values can vary depending on the specific assay conditions, cell type, and substrate used.
| Inhibitor | Target(s) | IC50 (ACAT1) | IC50 (ACAT2) | Key Characteristics |
| This compound | ACAT1/ACAT2 | Not consistently reported with isoform specificity, but known as a potent dual inhibitor.[3][4] | Not consistently reported with isoform specificity, but known as a potent dual inhibitor.[3][4] | A widely used, classic ACAT inhibitor.[5] |
| Avasimibe (CI-1011) | ACAT1/ACAT2 | 24 µM[1][6] | 9.2 µM[1][6] | Orally bioavailable and has been investigated in clinical trials.[6] |
| CI-976 | ACAT | 0.073 µM (overall ACAT)[7] | Not specified | A potent ACAT inhibitor.[8] |
| Pyripyropene A | ACAT2 selective | - | 0.07 µM[9] | A selective inhibitor of the ACAT2 isoform.[9] |
| Nevanimibe (PD-132301) | ACAT1 selective | EC50: 9 nM[10] | EC50: 368 nM[10] | A selective inhibitor of the ACAT1 isoform.[10] |
| Pactimibe (CS-505) | ACAT1/ACAT2 | 4.9 µM[10] | 3.0 µM[10] | A dual inhibitor of ACAT1 and ACAT2.[11] |
Signaling Pathway of ACAT Inhibition
The primary mechanism of action for this compound and other related inhibitors is the direct competitive inhibition of the ACAT enzyme. This intervention disrupts the normal cellular pathway of cholesterol esterification.
Experimental Protocols
To quantitatively assess the inhibitory activity of compounds like this compound, several robust biochemical assays can be employed. Below are detailed protocols for two common methods.
Microsomal ACAT Activity Assay using [¹⁴C]Oleoyl-CoA
This assay directly measures the enzymatic activity of ACAT in microsomal fractions by quantifying the incorporation of radiolabeled oleoyl-CoA into cholesteryl esters.
Materials:
-
Microsomal protein fraction (from cells or tissue)
-
[¹⁴C]Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate buffer (pH 7.4)
-
Cholesterol
-
This compound or other inhibitors
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Solvent system (e.g., petroleum ether/diethyl ether/acetic acid)
-
Scintillation counter and scintillation fluid
Protocol:
-
Microsome Preparation: Isolate microsomes from cultured cells or tissue homogenates using standard differential centrifugation methods. Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., Bradford or BCA).
-
Substrate Preparation: Prepare a stock solution of [¹⁴C]oleoyl-CoA in a suitable solvent. Prepare a solution of cholesterol complexed with BSA in potassium phosphate buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal protein (typically 20-100 µg), potassium phosphate buffer, and the cholesterol-BSA complex.
-
Inhibitor Addition: Add this compound or other test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Start the enzymatic reaction by adding [¹⁴C]oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes). The reaction should be within the linear range.
-
Stop Reaction: Terminate the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol 2:1).
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
TLC Separation: Spot the extracted lipids onto a silica gel TLC plate. Develop the plate using an appropriate solvent system to separate cholesteryl esters from other lipids.
-
Quantification: Visualize the lipid spots (e.g., using iodine vapor). Scrape the spots corresponding to cholesteryl esters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of cholesteryl ester formed and determine the percent inhibition for each inhibitor concentration. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Whole-Cell Cholesterol Esterification Assay using Fluorescent Cholesterol Analogs
This method assesses ACAT activity in intact cells by monitoring the esterification of a fluorescently labeled cholesterol analog, such as NBD-cholesterol or BODIPY-cholesterol.
Materials:
-
Cultured cells (e.g., macrophages, CHO cells)
-
NBD-cholesterol or BODIPY-cholesterol
-
Cell culture medium
-
This compound or other inhibitors
-
Fluorescence microscope or plate reader
-
Lysis buffer (for plate reader-based assay)
-
TLC equipment (for separation of esterified and free fluorescent cholesterol)
Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate for plate reader, glass-bottom dish for microscopy).
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or other test compounds in serum-free medium for a specified time (e.g., 1-2 hours).
-
Labeling: Add the fluorescent cholesterol analog (e.g., NBD-cholesterol at 1-5 µg/mL) to the medium and incubate for a further period (e.g., 2-4 hours).
-
Washing: Wash the cells with PBS to remove excess fluorescent probe.
-
Detection:
-
Microscopy: Visualize the cells using a fluorescence microscope. The esterified fluorescent cholesterol will accumulate in lipid droplets, which can be quantified by image analysis.
-
Plate Reader: Lyse the cells and measure the total fluorescence in a plate reader. To distinguish between free and esterified cholesterol, lipids can be extracted and separated by TLC, followed by fluorescence measurement of the respective spots.
-
-
Data Analysis: Quantify the fluorescence intensity corresponding to the esterified cholesterol. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Logical Comparison of ACAT Inhibitors
The choice of an ACAT inhibitor for a particular study depends on the specific research question. The following diagram illustrates a logical framework for selecting an appropriate inhibitor based on the desired properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Rimonabant is a dual inhibitor of acyl CoA:cholesterol acyltransferases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. CI 976 | Acyl-CoA:Cholesterol Acyltransferase | Tocris Bioscience [tocris.com]
- 8. Comparison of CI-976, an ACAT inhibitor, and selected lipid-lowering agents for antiatherosclerotic activity in iliac-femoral and thoracic aortic lesions. A biochemical, morphological, and morphometric evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
Sandoz 58-035 vs. Avasimibe: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent ACAT inhibitors, Sandoz 58-035 and avasimibe, in the context of cancer research. This document synthesizes experimental data on their performance, details relevant experimental methodologies, and visualizes their mechanisms of action.
Introduction
Altered cholesterol metabolism is an emerging hallmark of various cancers. Tumor cells often exhibit increased uptake and esterification of cholesterol, which contributes to cell proliferation, membrane integrity, and signaling pathway activation. Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a key enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. The inhibition of ACAT has therefore become a promising therapeutic strategy in oncology. This guide focuses on two well-studied ACAT inhibitors, this compound and avasimibe, providing a comparative analysis of their anti-cancer effects based on published preclinical data.
Mechanism of Action
Both this compound and avasimibe are competitive inhibitors of ACAT, primarily targeting ACAT1, which is ubiquitously expressed and often upregulated in cancer cells. By blocking ACAT1, these compounds prevent the conversion of free cholesterol to cholesteryl esters. This leads to two key downstream effects that contribute to their anti-cancer activity:
-
Increased Intracellular Free Cholesterol: The accumulation of unesterified cholesterol can induce endoplasmic reticulum (ER) stress and apoptosis.
-
Depletion of Cholesteryl Esters: Reduced levels of stored cholesteryl esters limit the availability of cholesterol required for the rapid proliferation of cancer cells and the formation of lipid rafts, which are important signaling platforms.
This disruption of cholesterol homeostasis impacts several oncogenic signaling pathways, most notably the PI3K/AKT/SREBP-1 and Wnt/β-catenin pathways.
Comparative Performance Data
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and avasimibe in various cancer models.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | PC-3 | Prostate Cancer | 17.2 | [1] |
| Avasimibe | PC-3 | Prostate Cancer | 7.3 | [1] |
| LNCaP-HP | Prostate Cancer | 9.6 | [1] | |
| U251 | Glioblastoma | 20.29 | [2] | |
| U87 | Glioblastoma | 28.27 | [2] | |
| Caco-2 | Colorectal Cancer | 3.93 - 13.71 | [3] |
Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Model (PC-3 cells)
| Compound | Dosage | Administration Route | Tumor Growth Inhibition | Citation |
| This compound | 15 mg/kg/day | Intraperitoneal | Significant reduction in tumor growth and weight | [1] |
| Avasimibe | 15 mg/kg/day | Intraperitoneal | ~2-fold inhibition of tumor growth, significant reduction in tumor weight | [1] |
Signaling Pathways
The anti-cancer effects of this compound and avasimibe are mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
PI3K/AKT/SREBP-1 Pathway
In many cancers, the PI3K/AKT pathway is hyperactivated, often due to the loss of the tumor suppressor PTEN. This activation promotes the maturation and nuclear translocation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of lipid biosynthesis. By inhibiting ACAT, this compound and avasimibe cause an accumulation of free cholesterol, which in turn suppresses the processing and activation of SREBP-1, thereby reducing the expression of lipogenic genes and inhibiting cancer cell growth.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for cancer cell proliferation, migration, and metastasis. The secretion and activity of Wnt proteins are dependent on their post-translational modification, including acylation with fatty acids. By inhibiting ACAT, this compound and avasimibe reduce the availability of fatty acids derived from the hydrolysis of cholesteryl esters. This impairs the acylation and subsequent secretion of Wnt proteins, leading to the downregulation of the Wnt/β-catenin signaling cascade.[4][5][6]
References
- 1. Cholesteryl Ester Accumulation Induced by PTEN Loss and PI3K/AKT Activation Underlies Human Prostate Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cholesterol Esterification Inhibition Suppresses Prostate Cancer Metastasis by Impairing the Wnt/β-catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Sandoz 58-035 and CI-976 for Atherosclerosis Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for advancing the understanding and treatment of atherosclerosis. This guide provides an objective comparison of two widely studied acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, Sandoz 58-035 and CI-976, summarizing their performance with supporting experimental data to inform your research decisions.
At the heart of atherosclerotic plaque development lies the accumulation of cholesteryl esters within macrophages, transforming them into foam cells. Acyl-CoA:cholesterol acyltransferase (ACAT) is a key enzyme in this process, catalyzing the esterification of intracellular free cholesterol. Inhibition of ACAT has therefore been a major therapeutic target. This guide delves into the characteristics and experimental data of two prominent ACAT inhibitors, this compound and CI-976.
Quantitative Performance Comparison
To facilitate a clear comparison of the efficacy of this compound and CI-976, the following tables summarize key quantitative data from various in vitro and in vivo studies.
| In Vitro Potency | This compound | CI-976 | Reference |
| ACAT IC50 | ~0.4 µM (in Raw 264.7 macrophages) | 73 nM (0.073 µM) | [1][2][3][4] |
| Inhibition of Cholesterol Esterification | >98% (in hormonally stimulated cells) | - | [5] |
| 95% (in arterial smooth muscle cells) | - | [6] | |
| 59% reduction (in HepG2 cells) | - | [7] |
| In Vivo Efficacy (Rabbit Models) | This compound | CI-976 | Reference |
| Dose | Not specified in retrieved results | 5 mg/kg/day | [8][9] |
| Effect on Plasma Cholesterol | No significant reduction | No significant reduction | [8][10] |
| Reduction in Foam Cell Area | - | 27-29% (in iliac-femoral artery) | [8] |
| Reduction in Cholesteryl Ester Enrichment | - | 46% (in thoracic aorta) | [8] |
| Effects on Lipoprotein Metabolism | This compound | CI-976 | Reference |
| ApoB Secretion (HepG2 cells) | Increased | Decreased VLDL and LDL apoB production in pigs | [11][12] |
| No change | - | [12][13] | |
| Decreased | - | [7] | |
| VLDL Cholesterol | - | Decreased (in rabbits) | [4] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both this compound and CI-976 is the inhibition of the ACAT enzyme. This intervention directly impacts the cholesterol esterification pathway, which is a critical step in the formation of foam cells from macrophages.
The following diagram illustrates a typical experimental workflow for evaluating the effect of ACAT inhibitors on macrophage foam cell formation in vitro.
Experimental Protocols
In Vitro Macrophage Foam Cell Formation Assay
This protocol provides a general framework for assessing the impact of ACAT inhibitors on the formation of foam cells from macrophages.
1. Cell Culture:
-
Murine macrophage cell lines (e.g., J774 or Raw 264.7) or primary human monocyte-derived macrophages are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere.
2. Induction of Foam Cell Formation:
-
To induce foam cell formation, the culture medium is replaced with a medium containing acetylated low-density lipoprotein (acLDL) or oxidized LDL (oxLDL) at a concentration of approximately 50 µg/mL.[14]
-
Cells are incubated with the modified LDL for 24 to 48 hours.[10]
3. Treatment with ACAT Inhibitors:
-
This compound or CI-976 is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired concentrations (e.g., 1 to 10 µg/mL for this compound; 2 µg/mL for CI-976) along with the modified LDL.[10]
-
Control wells receive the vehicle alone.
4. Analysis of Foam Cell Formation:
-
Oil Red O Staining: After incubation, cells are fixed with formalin and stained with Oil Red O solution to visualize neutral lipid droplets within the cells. The extent of staining provides a qualitative measure of foam cell formation.[14]
-
Cholesterol Quantification: Cellular lipids are extracted, and the levels of total cholesterol and cholesteryl esters are quantified using enzymatic assays or high-performance liquid chromatography (HPLC) to determine the effect of the inhibitors on cholesterol accumulation and esterification.
In Vivo Rabbit Atherosclerosis Model
This protocol outlines a common in vivo model used to evaluate the anti-atherosclerotic effects of compounds like CI-976.
1. Animal Model:
-
New Zealand White rabbits are typically used for this model.[8]
2. Induction of Atherosclerosis:
-
Rabbits are fed a hypercholesterolemic diet (e.g., containing 0.5% to 2% cholesterol) for a specified period (e.g., 8 to 14 weeks) to induce atherosclerosis.[8][15][16]
-
In some models, endothelial denudation of a specific artery (e.g., iliac-femoral artery) is performed to induce lesion formation at a defined site.[8]
3. Drug Administration:
-
CI-976 is administered to the rabbits, often mixed with the hypercholesterolemic diet, at a specific dose (e.g., 5 mg/kg body weight per day).[8]
-
A control group of rabbits receives the hypercholesterolemic diet without the drug.
4. Assessment of Atherosclerosis:
-
At the end of the study period, the animals are euthanized, and their aortas and other relevant arteries are collected.
-
Gross Lesion Area Analysis: The arteries are stained with a lipid-staining dye (e.g., Sudan IV) to visualize atherosclerotic lesions, and the percentage of the arterial surface area covered by lesions is quantified.
-
Histological and Morphometric Analysis: Cross-sections of the arteries are prepared and stained (e.g., with hematoxylin and eosin) to examine the cellular composition and morphology of the plaques. Morphometric analysis is used to measure parameters such as lesion thickness and the area occupied by foam cells.
-
Biochemical Analysis: The lipid content (total cholesterol and cholesteryl esters) of the arterial tissue is extracted and quantified to determine the effect of the treatment on lipid accumulation in the vessel wall.[8]
Concluding Remarks
Both this compound and CI-976 are potent inhibitors of the ACAT enzyme and have been instrumental in elucidating the role of cholesterol esterification in atherosclerosis. Based on the available data, CI-976 exhibits a lower IC50 value, suggesting higher in vitro potency compared to this compound. In vivo studies with CI-976 in rabbit models have demonstrated its ability to reduce foam cell formation and cholesteryl ester accumulation in atherosclerotic lesions, even without significantly lowering plasma cholesterol levels.[8] The effects of this compound on lipoprotein metabolism, particularly apoB secretion, appear to be more complex and may vary depending on the experimental conditions.[7][11][12][13]
The choice between these two compounds will depend on the specific research question, the experimental model being used, and the desired concentration range for ACAT inhibition. This guide provides a foundation of comparative data to aid researchers in making an informed decision for their atherosclerosis studies.
References
- 1. AM-251 and SR144528 are acyl CoA:cholesterol acyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CI 976 | Acyl-CoA:Cholesterol Acyltransferase | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Regulation of apoB secretion from HepG2 cells: evidence for a critical role for cholesteryl ester synthesis in the response to a fatty acid challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of CI-976, an ACAT inhibitor, and selected lipid-lowering agents for antiatherosclerotic activity in iliac-femoral and thoracic aortic lesions. A biochemical, morphological, and morphometric evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Decreased intracellular degradation and increased secretion of apo B-100 in Hep G2 cells after inhibition of cholesteryl ester synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Temporal and quantitative analysis of atherosclerotic lesions in diet-induced hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the Right ACAT Inhibitor for Your Experiment: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor is crucial for investigating cholesterol metabolism and its role in various diseases. This guide provides a comprehensive comparison of commercially available ACAT inhibitors, supported by experimental data and detailed protocols to aid in your experimental design.
ACAT is a key intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. In mammals, two isoforms of this enzyme exist, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, adrenal glands, and sebaceous glands. In contrast, ACAT2 is predominantly found in the intestines and liver. This differential expression makes the selective inhibition of these isoforms a critical consideration for targeted therapeutic strategies and mechanistic studies. While some inhibitors target both isoforms, others exhibit selectivity for either ACAT1 or ACAT2.
Comparative Performance of ACAT Inhibitors
The selection of an ACAT inhibitor should be guided by its potency and selectivity for the target isoform. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values of several common ACAT inhibitors against both ACAT1 and ACAT2, allowing for a direct comparison of their performance.
| Inhibitor | Type | ACAT1 IC50 (µM) | ACAT2 IC50 (µM) | Selectivity |
| Avasimibe (CI-1011) | Dual Inhibitor | 24[1][2][3] | 9.2[1][2][3] | ~2.6-fold for ACAT2 |
| Pactimibe (CS-505) | Dual Inhibitor | 4.9[3][4] | 3.0[3][4] | ~1.6-fold for ACAT2 |
| K-604 | ACAT1 Selective | 0.45[3][5][6] | 102.85[5][6] | ~229-fold for ACAT1 |
| Pyripyropene A | ACAT2 Selective | >70[7] | 0.07[7][8][9] | >1000-fold for ACAT2 |
| CI-976 (PD 128042) | Non-selective | 0.073[10][11] | - | Not specified |
| F-1394 | Potent Inhibitor | 0.071 (in Caco-2 cells)[12] | - | Not specified |
| Nevanimibe (PD-132301) | ACAT1 Selective | 0.009 | 0.368 | ~41-fold for ACAT1 |
Note: IC50 values can vary depending on the assay conditions and cell types used.
Signaling Pathway of ACAT Inhibition
ACAT enzymes play a central role in cellular cholesterol homeostasis. The diagram below illustrates the catalytic action of ACAT1 and ACAT2 and the mechanism of their inhibition.
Experimental Workflow for Selecting an ACAT Inhibitor
A systematic approach is necessary to identify the most suitable ACAT inhibitor for a specific research question. The following workflow outlines the key steps, from initial inhibitor selection to data analysis.
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. Below are detailed methodologies for key experiments used to assess ACAT inhibitor performance.
Fluorescence-Based ACAT Activity Assay Using NBD-Cholesterol
This assay provides a sensitive and high-throughput method to measure ACAT activity in living cells.
Materials:
-
Cells expressing ACAT1 or ACAT2 (e.g., transfected CHO or HepG2 cells)[13]
-
96-well black, clear-bottom plates
-
NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)
-
Serum-free cell culture medium
-
ACAT inhibitor stock solutions (in DMSO)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)[13]
-
Positive control inhibitor (e.g., a known potent ACAT inhibitor)
-
Vehicle control (DMSO)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
The following day, replace the growth medium with serum-free medium.
-
Prepare serial dilutions of the test ACAT inhibitors in serum-free medium. Also, prepare wells with a positive control inhibitor and a vehicle control.
-
Add the diluted inhibitors to the respective wells and incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
Prepare a working solution of NBD-cholesterol in serum-free medium (e.g., 1-20 µg/mL).[14]
-
Add the NBD-cholesterol solution to all wells.
-
Incubate the plate for a defined period (e.g., 6-24 hours) at 37°C in a CO2 incubator.[15]
-
After incubation, wash the cells with PBS to remove excess NBD-cholesterol.
-
Add Assay Buffer to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no cells or cells treated with a potent inhibitor to block all activity) from all readings. Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radiometric Cholesterol Esterification Assay Using [3H]-Oleic Acid
This classic method directly measures the incorporation of a radiolabeled fatty acid into cholesteryl esters.
Materials:
-
Cultured cells (e.g., macrophages, fibroblasts)
-
[3H]-oleic acid
-
Low-density lipoprotein (LDL)
-
Lipoprotein-deficient serum (LPDS)
-
ACAT inhibitor stock solutions (in DMSO)
-
Hexane/Isopropanol (3:2, v/v) extraction solvent
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Iodine vapor or other visualization agent
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Culture cells to near confluency. To upregulate LDL receptors, pre-incubate cells in medium containing LPDS for 24-48 hours.
-
Incubate the cells with various concentrations of the ACAT inhibitor in the presence of LDL (to provide a cholesterol source) for a specified time.
-
Add [3H]-oleic acid to the medium and incubate for 2-4 hours to allow for esterification.
-
Wash the cells with cold PBS and harvest them by scraping.
-
Extract the cellular lipids by adding the hexane/isopropanol solvent, followed by vortexing and centrifugation to separate the lipid-containing organic phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform/methanol) and spot it onto a TLC plate.
-
Develop the TLC plate in the developing solvent to separate the different lipid species (cholesteryl esters will migrate faster than free fatty acids and other polar lipids).
-
Visualize the lipid spots (e.g., in an iodine chamber).
-
Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the ACAT activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cell-Free ACAT Activity Assay Using Microsomes and Cholesterol Oxidase
This in vitro assay uses isolated microsomes as a source of ACAT enzymes and a coupled enzymatic reaction to measure cholesterol consumption.
Materials:
-
Microsomes isolated from cells or tissues expressing ACAT
-
Oleoyl-CoA
-
Cholesterol
-
Cholesterol oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or a similar H2O2-detecting substrate)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
ACAT inhibitor stock solutions (in DMSO)
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cholesterol, and the ACAT inhibitor at various concentrations.
-
Add the microsomal preparation to the reaction mixture and pre-incubate for a short period.
-
Initiate the ACAT reaction by adding oleoyl-CoA. Incubate at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the ACAT reaction (e.g., by heating or adding a specific solvent).
-
To measure the remaining free cholesterol, add cholesterol oxidase, HRP, and Amplex Red to each well. The cholesterol oxidase will convert the remaining cholesterol to cholest-4-en-3-one and hydrogen peroxide (H2O2).
-
The HRP will then catalyze the reaction between H2O2 and Amplex Red to produce the fluorescent product, resorufin.
-
Incubate for 15-30 minutes at 37°C.
-
Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) or absorbance.
-
Data Analysis: The signal is inversely proportional to ACAT activity (higher ACAT activity leads to less remaining cholesterol and thus a lower signal). Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. A standard curve with known cholesterol concentrations should be run in parallel for quantification.[16]
By carefully considering the selectivity and potency data presented and utilizing these detailed experimental protocols, researchers can confidently select the most appropriate ACAT inhibitor to achieve their specific experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selectivity of pyripyropene derivatives in inhibition toward acyl-CoA:cholesterol acyltransferase 2 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. [Effect of F-1394, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), on esterification of cholesterol and basolateral secretion of cholesteryl ester in Caco-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
Sandoz 58-035: A Comparative Analysis of its Specificity for ACAT-1 versus ACAT-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Sandoz 58-035 against the two isoforms of Acyl-CoA: Cholesterol Acyltransferase, ACAT-1 and ACAT-2. The information presented is supported by experimental data and detailed methodologies to assist researchers in their evaluation of this compound for studies related to cholesterol metabolism and associated diseases.
Introduction to ACAT-1 and ACAT-2
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids. In mammals, two isoforms of this enzyme, ACAT-1 and ACAT-2 (also known as SOAT1 and SOAT2), have been identified, each with distinct tissue distributions and physiological roles.
-
ACAT-1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and kidneys. It is primarily involved in maintaining intracellular cholesterol homeostasis by converting excess free cholesterol into cholesteryl esters for storage in lipid droplets.[1] This function is particularly relevant in the context of atherosclerosis, where macrophage foam cell formation is a key pathological event.[1][2]
-
ACAT-2 expression is predominantly restricted to the liver and intestine.[1] Its main functions are related to the absorption of dietary cholesterol in the intestines and the assembly and secretion of apolipoprotein B-containing lipoproteins (e.g., VLDL and chylomicrons) in the liver and enterocytes.[2][3][4][5]
Given their distinct roles, the selective inhibition of ACAT-1 or ACAT-2 has been a significant focus in the development of therapeutic agents for conditions such as atherosclerosis, hyperlipidemia, and certain cancers.
This compound: A Dual Inhibitor of ACAT-1 and ACAT-2
This compound is a widely utilized ACAT inhibitor in preclinical research. Based on available literature, it is characterized as a potent, dual inhibitor of both ACAT-1 and ACAT-2, indicating a lack of significant isoform specificity.[6] While some studies may utilize this compound in contexts focusing on ACAT-1-mediated processes, this is often due to the ubiquitous expression of ACAT-1 in the cell types being studied rather than inherent selectivity of the compound.
Quantitative Inhibitory Data
| Inhibitor | Target(s) | IC50 Value | Cell/System Type | Reference |
| This compound | ACAT (microsomal) | 0.4 ± 0.2 μM | Mouse Liver Microsomes | [3] |
| K-604 | ACAT-1 selective | - | - | [4] |
| Pyripyropene A (PPPA) | ACAT-2 selective | 0.07 µM | - | [4][7] |
Note: The IC50 value for this compound represents the inhibition of total microsomal ACAT activity and is not isoform-specific.
Signaling Pathways and Cellular Functions
The distinct roles of ACAT-1 and ACAT-2 are reflected in their involvement in different cellular pathways.
Figure 1. Simplified signaling pathway of ACAT-1 in macrophages.
Figure 2. Simplified signaling pathway of ACAT-2 in hepatocytes/enterocytes.
Experimental Protocols
The following provides a general methodology for determining the in vitro inhibitory activity of compounds against ACAT enzymes, based on commonly cited experimental approaches.
Microsomal ACAT Activity Assay
This assay measures the enzymatic activity of ACAT in microsomal preparations from cells or tissues.
Materials:
-
Cells or tissue expressing ACAT-1 and/or ACAT-2
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing protease inhibitors)
-
[1-14C]oleoyl-CoA (radiolabeled substrate)
-
Bovine Serum Albumin (BSA)
-
Unlabeled oleoyl-CoA
-
Cholesterol
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
This compound or other test inhibitors
-
Solvent for inhibitor (e.g., DMSO)
-
Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Scintillation cocktail and counter
Procedure:
-
Microsome Preparation:
-
Homogenize cells or tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in reaction buffer and determine the protein concentration.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the microsomal preparation, reaction buffer, and a solution of cholesterol (solubilized with a detergent or cyclodextrin).
-
Add this compound or other inhibitors at various concentrations (or solvent control).
-
Pre-incubate the mixture for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding [1-14C]oleoyl-CoA (mixed with unlabeled oleoyl-CoA to achieve the desired specific activity and final concentration).
-
Incubate the reaction for a specific time at 37°C, ensuring the reaction is in the linear range.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding the lipid extraction solvent mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate cholesteryl esters from other lipids.
-
Visualize the lipid spots (e.g., with iodine vapor).
-
Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of cholesteryl ester formed based on the radioactivity incorporated.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 3. General experimental workflow for a microsomal ACAT activity assay.
Conclusion
This compound is a potent inhibitor of ACAT activity. The available evidence suggests that it acts as a dual inhibitor, targeting both ACAT-1 and ACAT-2 without significant isoform selectivity. Researchers employing this compound should consider its non-selective profile in the interpretation of their results, particularly in systems where both isoforms are expressed. For studies requiring isoform-specific inhibition, the use of selective inhibitors such as K-604 for ACAT-1 or Pyripyropene A for ACAT-2 should be considered. The provided experimental protocol offers a foundational method for assessing the inhibitory activity of this compound and other compounds against ACAT enzymes.
References
- 1. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol esterification by ACAT2 is essential for efficient intestinal cholesterol absorption: evidence from thoracic lymph duct cannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ACAT2 expression of human leukocytes is responsible for the excretion of lipoproteins containing cholesteryl/steryl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACAT2 may be a novel predictive biomarker and therapeutic target in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
Sandoz 58-035: A Comparative Guide for ACAT Inhibition Positive Control
In the landscape of atherosclerosis and hypercholesterolemia research, the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) presents a key therapeutic target. Sandoz 58-035 has long been established as a reliable positive control in ACAT inhibition assays due to its potent and competitive mechanism of action.[1][2] This guide provides a comprehensive comparison of this compound with other ACAT inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate controls and compounds for their studies.
Performance Comparison of ACAT Inhibitors
This compound effectively inhibits hormonally stimulated cholesterol esterification by over 98%.[1][2][3] Its utility as a benchmark is evident when compared against other compounds targeting the same enzyme. The following table summarizes the inhibitory performance of this compound and its alternatives based on available data.
| Compound | Target(s) | IC50 Value | Cell Type / Assay Condition | Reference |
| This compound | ACAT | 0.4 ± 0.2 μM | Mouse liver microsomes | [4] |
| Avasimibe | ACAT | - | Used in clinical trials | [5] |
| K-604 | ACAT1 | - | U251-MG cells | [6] |
| CP-113,818 | ACAT | - | Mouse peritoneal macrophages | [7] |
| Pyripyropene A (PPPA) | ACAT2 | - | Selective ACAT2 inhibitor | [8] |
| AM-251 | ACAT | 3.8 ± 1.3 μM | Mouse liver microsomes | [4] |
| SR144528 | ACAT | 3.6 ± 1.1 μM | Mouse liver microsomes | [4] |
| F-1394 | ACAT | - | Used in ApoE-/- mice | [5] |
Experimental Methodologies
Accurate and reproducible assessment of ACAT inhibition is crucial. Below are detailed protocols for common in vitro and cell-based ACAT activity assays.
In Vitro ACAT Activity Assay using Microsomes
This assay measures the enzymatic activity of ACAT in isolated microsomes by quantifying the formation of radiolabeled cholesteryl esters.
Materials:
-
Isolated liver microsomes
-
[14C]oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Free cholesterol in β-cyclodextrin
-
ACAT inhibitor (e.g., this compound) dissolved in DMSO
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Chloroform/methanol (2:1)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing microsomal protein, BSA, and free cholesterol in β-cyclodextrin.
-
Add the ACAT inhibitor at various concentrations. An equivalent volume of DMSO should be used as a vehicle control.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[9]
-
Initiate the enzymatic reaction by adding [14C]oleoyl-CoA.
-
Incubate at 37°C for a predetermined linear reaction time (e.g., 5-20 minutes).[4][10]
-
Stop the reaction by adding chloroform/methanol (2:1).[9]
-
Separate the lipid phases by centrifugation.
-
Spot the organic phase onto a TLC plate and develop the plate to separate cholesteryl esters from other lipids.
-
Scrape the band corresponding to cholesteryl esters into a scintillation vial.[9]
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Cell-Based ACAT Inhibition Assay
This assay determines the effect of inhibitors on cholesterol esterification within intact cells.
Materials:
-
Cultured cells (e.g., macrophages, HepG2)
-
[3H]oleic acid or a fluorescently labeled sterol (e.g., NBD22-steryl ester)
-
Cell culture medium
-
ACAT inhibitor (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
TLC plates or fluorescence plate reader
Protocol:
-
Plate cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of the ACAT inhibitor or vehicle control for a specified period (e.g., 1-2 hours).[11]
-
Add [3H]oleic acid or the fluorescently labeled sterol to the medium and incubate for a pulse period (e.g., 30 minutes to 4 hours).[3][11]
-
Wash the cells with cold PBS to remove unincorporated label.
-
Lyse the cells and extract the lipids using an appropriate solvent system.
-
If using [3H]oleic acid, separate the lipids by TLC as described in the in vitro assay, and quantify the radioactivity in the cholesteryl ester band.
-
If using a fluorescently labeled sterol, measure the fluorescence intensity using a fluorescence plate reader.[12]
-
Determine the percentage of inhibition relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Understanding the broader biological context of ACAT is essential for interpreting inhibition data. ACAT plays a crucial role in cellular cholesterol homeostasis and has been implicated in various signaling pathways, particularly in the context of cancer.
Caption: ACAT's role in cholesterol esterification and a cancer-related signaling pathway.
The diagram above illustrates the central role of ACAT in converting free cholesterol, often derived from LDL uptake, into cholesteryl esters for storage in lipid droplets.[13] this compound acts as a direct inhibitor of this process. Furthermore, in certain cancer models, ACAT1 has been shown to promote proliferation and metastasis through the AKT/GSK3β/c-Myc signaling pathway.[14]
Caption: A typical experimental workflow for assessing ACAT inhibition in a cell-based assay.
This workflow provides a step-by-step guide for researchers performing cell-based ACAT inhibition assays, highlighting the inclusion of both positive (this compound) and vehicle controls for robust data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. AM-251 and SR144528 are acyl CoA:cholesterol acyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ACAT1 promotes proliferation and metastasis of bladder cancer via AKT/GSK3β/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls in Sandoz 58-035 Experiments
For researchers in cellular biology and drug development, establishing robust experimental design is paramount to generating reliable and interpretable data. When investigating the effects of the potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, Sandoz 58-035, the use of appropriate negative controls is critical to distinguish specific on-target effects from experimental artifacts. This guide provides a comprehensive comparison of recommended negative controls for this compound experiments, complete with experimental protocols and data presentation to aid in the design of rigorous studies.
This compound is a widely utilized competitive inhibitor of ACAT (also known as sterol O-acyltransferase, SOAT), an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] By inhibiting this process, this compound leads to an accumulation of free cholesterol within the cell, impacting a variety of cellular processes including lipid metabolism, membrane dynamics, and signaling pathways. To ensure that observed experimental outcomes are a direct result of ACAT inhibition by this compound, and not due to off-target effects or the experimental conditions themselves, a carefully selected negative control is essential.
Comparison of Negative Control Strategies
The ideal negative control for a small molecule inhibitor is a structurally similar but biologically inactive analog. However, a commercially available, validated inactive analog of this compound is not readily documented in scientific literature. Therefore, researchers must rely on other well-established negative control strategies. The most common and highly recommended negative control is the vehicle in which this compound is dissolved, typically dimethyl sulfoxide (DMSO).[3][4] Additionally, employing compounds with distinct mechanisms of action that may induce similar downstream cellular phenotypes can serve as valuable negative controls to probe the specificity of the observed effects.
| Negative Control | Principle | Advantages | Disadvantages | Typical Concentration |
| Vehicle Control (e.g., DMSO) | Controls for any effects of the solvent used to dissolve this compound. | Simple, essential for all experiments. Isolates the effect of the compound from the vehicle. | Does not control for off-target effects of the this compound molecule itself. | Equivalent volume to that used for this compound treatment. |
| Compound with a Different Mechanism of Action | A compound that induces a similar downstream effect (e.g., cytotoxicity, ER stress) through a pathway independent of ACAT inhibition. | Helps to confirm that the observed phenotype is specific to ACAT inhibition and not a general cellular stress response. | Requires careful selection and validation of the alternative compound. May not control for all potential off-target effects of this compound. | Dependent on the specific compound and desired effect. |
Experimental Protocols
To effectively utilize these negative controls, it is crucial to incorporate them into well-defined experimental protocols. Below are detailed methodologies for key experiments involving this compound.
ACAT Activity Assay
This assay directly measures the enzymatic activity of ACAT and is the most direct way to confirm the inhibitory effect of this compound and the lack of effect of the negative control.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., macrophages, hepatocytes) and allow them to adhere. Treat cells with this compound (e.g., 1-10 µM), an equivalent volume of vehicle (DMSO) as a negative control, and potentially other ACAT inhibitors (e.g., Avasimibe) as positive controls for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer to prepare cell extracts.
-
Enzymatic Reaction: Incubate the cell lysate with a reaction mixture containing a radiolabeled substrate, such as [¹⁴C]oleoyl-CoA, and a source of cholesterol.
-
Lipid Extraction: Stop the reaction and extract the lipids using a solvent mixture (e.g., chloroform:methanol).
-
Thin-Layer Chromatography (TLC): Separate the extracted lipids by TLC to isolate the cholesteryl ester fraction.
-
Quantification: Scrape the cholesteryl ester bands from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Express ACAT activity as the amount of radiolabeled cholesteryl ester formed per unit of protein per unit of time. Compare the activity in this compound-treated cells to the vehicle-treated negative control.
Cholesterol Efflux Assay
This assay measures the ability of cells to transport cholesterol to extracellular acceptors, a process that can be influenced by ACAT inhibition.
Protocol:
-
Cell Labeling: Incubate cells with a radiolabeled cholesterol source (e.g., [³H]cholesterol) for 24 hours to allow for cholesterol loading.
-
Treatment: Treat the labeled cells with this compound, vehicle control, and any other relevant compounds in serum-free media for a defined period (e.g., 18-24 hours).
-
Efflux Period: Replace the treatment media with fresh serum-free media containing a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL). Incubate for a specific efflux period (e.g., 4-8 hours).
-
Sample Collection: Collect the media and lyse the cells.
-
Quantification: Measure the radioactivity in both the media and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as (radioactivity in media / (radioactivity in media + radioactivity in cell lysate)) x 100. Compare the efflux in this compound-treated cells to the vehicle-treated negative control.
Data Presentation
Summarizing quantitative data in a clear and structured format is essential for comparison and interpretation.
Table 1: Effect of this compound and Negative Control on ACAT Activity
| Treatment | Concentration | ACAT Activity (% of Vehicle Control) | Standard Deviation |
| Vehicle (DMSO) | - | 100 | ± 5.2 |
| This compound | 1 µM | 45.3 | ± 3.1 |
| This compound | 5 µM | 12.7 | ± 1.8 |
| This compound | 10 µM | 5.1 | ± 0.9 |
Table 2: Comparison of Cholesterol Efflux in the Presence of this compound and Controls
| Treatment | Concentration | Cholesterol Efflux (%) | Standard Deviation |
| Vehicle (DMSO) | - | 15.2 | ± 1.5 |
| This compound | 5 µM | 25.8 | ± 2.1 |
| Other ACAT Inhibitor (e.g., Avasimibe) | 5 µM | 24.9 | ± 1.9 |
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound studies.
Downstream Signaling and Off-Target Considerations
Inhibition of ACAT by this compound leads to an accumulation of free cholesterol, which can trigger downstream signaling events such as the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[4] This can ultimately lead to apoptosis. When interpreting results, it is crucial to consider whether the observed effects are a primary consequence of ACAT inhibition or a secondary response to cellular stress. Using a negative control compound that induces ER stress through an ACAT-independent mechanism can help to dissect these pathways.
Caption: Downstream signaling cascade of ACAT inhibition.
By implementing these rigorous negative control strategies, researchers can confidently attribute their findings to the specific action of this compound on ACAT, thereby enhancing the validity and impact of their research in the fields of lipid biology and drug discovery.
References
Sandoz 58-035: A Comparative Analysis of its Cross-reactivity with Other Enzymes
For Researchers, Scientists, and Drug Development Professionals
Sandoz 58-035, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), has been a valuable tool in studying cholesterol metabolism and related diseases. This guide provides an objective comparison of this compound's enzymatic inhibition profile, presenting supporting experimental data to delineate its selectivity.
High Selectivity for ACAT/SOAT
This compound demonstrates marked selectivity for ACAT/SOAT, the enzyme responsible for the intracellular esterification of cholesterol to form cholesteryl esters. This inhibitory action is competitive and has been shown to be highly effective in various cell types, including hepatoma cells, arterial smooth muscle cells, and macrophages.
Experimental evidence indicates that this compound effectively inhibits ACAT/SOAT activity at sub-micromolar to low micromolar concentrations. In microsomal fractions from mouse liver, the IC50 value for this compound has been reported to be approximately 0.4 µM.[1] In the human prostate cancer cell line PC-3, the IC50 for cell viability reduction, which is linked to ACAT inhibition, was determined to be 17.2 μM.[2]
Crucially, studies have highlighted the compound's specificity. One key study demonstrated that while this compound completely inhibited acyl-CoA:cholesterol acyltransferase, the activities of acyl-CoA:retinol acyltransferase and enzymes involved in triglyceride synthesis remained at 75-100% of control values. This indicates a high degree of selectivity and suggests that this compound does not broadly interfere with other acyltransferases. Further research has also indicated that it does not affect the metabolism of triglycerides in the gut.
Quantitative Comparison of Inhibitory Activity
To provide a clear overview of this compound's performance against its primary target and its limited interaction with other enzymes, the following table summarizes the available quantitative data.
| Enzyme | Inhibitor | System | IC50 / % Inhibition | Reference |
| Acyl-CoA:cholesterol acyltransferase (ACAT/SOAT) | This compound | Mouse Liver Microsomes | 0.4 ± 0.2 μM | [1] |
| Acyl-CoA:cholesterol acyltransferase (ACAT/SOAT) | This compound | PC-3 Cells (viability) | 17.2 μM | [2] |
| Acyl-CoA:cholesterol acyltransferase (ACAT/SOAT) | This compound | Arterial Smooth Muscle Cells | >95% inhibition at >100 ng/ml | |
| Acyl-CoA:retinol acyltransferase | This compound | Rat Hepatoma (Fu5AH) Cells | No inhibition | |
| Triglyceride Synthesis Enzymes | This compound | Rat Hepatoma (Fu5AH) Cells | No inhibition | |
| Phospholipid Synthesis Enzymes | This compound | Rat Hepatoma (Fu5AH) Cells | No inhibition |
Note: Some historical data is presented as percentage inhibition at a given concentration due to the reporting standards at the time of publication.
Experimental Protocols
The following is a representative methodology for an in vitro ACAT inhibition assay, based on commonly cited experimental designs.
Objective: To determine the in vitro inhibitory effect of this compound on ACAT activity in a microsomal preparation.
Materials:
-
Liver microsomes (e.g., from rat or mouse)
-
This compound
-
[¹⁴C]Oleoyl-CoA (radiolabeled substrate)
-
Unlabeled oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Phosphate buffer (pH 7.4)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
-
Solvents for lipid extraction and TLC development (e.g., hexane, diethyl ether, acetic acid)
Procedure:
-
Microsome Preparation: Isolate liver microsomes from the chosen animal model using standard differential centrifugation techniques. Determine the protein concentration of the microsomal suspension.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the assay.
-
Assay Reaction: In a microcentrifuge tube, combine the microsomal preparation, phosphate buffer, and BSA. Add the various concentrations of this compound or vehicle control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, [¹⁴C]Oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction proceeds within the linear range.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex thoroughly to extract the lipids into the organic phase. Centrifuge to separate the phases.
-
Lipid Separation: Carefully collect the lower organic phase containing the lipids. Evaporate the solvent under a stream of nitrogen. Resuspend the lipid extract in a small volume of a suitable solvent.
-
Thin-Layer Chromatography (TLC): Spot the lipid extract onto a TLC plate alongside standards for cholesteryl esters and free fatty acids. Develop the TLC plate using a solvent system that effectively separates these lipid classes.
-
Quantification: Visualize the spots (e.g., using iodine vapor). Scrape the spots corresponding to the cholesteryl esters into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of cholesteryl [¹⁴C]oleate formed in each reaction. Determine the percentage of inhibition at each this compound concentration relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Role of ACAT/SOAT in Cellular Cholesterol Homeostasis
The following diagrams illustrate the central role of ACAT/SOAT in cellular cholesterol metabolism and the experimental workflow for assessing its inhibition.
References
Navigating Cholesterol Esterification: A Comparative Guide to Sandoz 58-035 Alternatives
For researchers, scientists, and drug development professionals, the inhibition of cholesterol esterification is a critical target in various therapeutic areas, from cardiovascular disease to oncology. Sandoz 58-035 has been a notable compound in this field, but a range of alternatives now offer diverse potencies and specificities. This guide provides an objective comparison of this compound and its key alternatives, supported by experimental data and detailed protocols to inform your research and development endeavors.
Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is the central enzyme responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets. Dysregulation of this process is implicated in the progression of atherosclerosis and the survival of cancer cells. This guide focuses on prominent ACAT inhibitors, including avasimibe and pactimibe, and presents a comparative analysis of their performance against this compound.
Comparative Efficacy of ACAT Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of enzyme inhibitors. The following table summarizes the available IC50 data for this compound and its alternatives. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.
| Inhibitor | Target | IC50 Value (µM) | Cell Line/System | Reference |
| This compound | ACAT | 17.2 | PC-3 cells | [1] |
| Avasimibe | ACAT | 7.3 | PC-3 cells | [1] |
| ACAT | 3.3 | Not Specified | [1] | |
| Pactimibe | ACAT1 | 4.9 | Not Specified | |
| ACAT2 | 3.0 | Not Specified | ||
| F12511 | ACAT1 | 0.039 | Human ACAT1 expressing cells | |
| ACAT2 | 0.11 | Human ACAT2 expressing cells | ||
| Nevanimibe (ATR-101) | ACAT1 | 0.23 | Not Specified | |
| ACAT2 | 0.71 | Not Specified |
Note: The direct comparison between this compound and Avasimibe in PC-3 cells suggests that Avasimibe is more potent in this specific cell line.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific advancement. Below are detailed methodologies for key experiments cited in the evaluation of ACAT inhibitors.
In Vitro ACAT Inhibition Assay using Radiolabeled Substrate
This assay measures the enzymatic activity of ACAT by quantifying the incorporation of a radiolabeled fatty acyl-CoA into cholesteryl esters.
Materials:
-
Microsomes isolated from cultured cells or tissues
-
[1-14C]oleoyl-CoA (specific activity ~50 mCi/mmol)
-
Bovine serum albumin (BSA), fatty acid-free
-
Cholesterol
-
ACAT inhibitor stock solutions (in DMSO)
-
Assay buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA
-
Reaction termination solution: Chloroform/methanol (2:1, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel G)
-
Developing solvent: Hexane/diethyl ether/acetic acid (80:20:1, v/v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare microsomal fractions from the desired cell line or tissue homogenate by differential centrifugation.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
-
Prepare a stock solution of the cholesterol substrate by dissolving it in a small amount of acetone and then adding it to the assay buffer containing BSA to a final concentration of 1 mg/ml BSA and 200 µM cholesterol.
-
In a microcentrifuge tube, add the following in order:
-
Assay buffer
-
ACAT inhibitor at various concentrations (or DMSO for control)
-
Microsomal protein (typically 20-50 µg)
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding [1-14C]oleoyl-CoA to a final concentration of 10 µM.
-
Incubate the reaction mixture at 37°C for 10-30 minutes with gentle agitation.
-
Stop the reaction by adding 1.5 ml of the chloroform/methanol solution.
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully collect the lower organic phase and evaporate it to dryness under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol (2:1) and spot it onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front is near the top.
-
Visualize the cholesteryl ester bands (e.g., using iodine vapor or by comparison with a standard) and scrape the corresponding silica gel into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Understanding the broader biological context of ACAT inhibition is crucial for predicting its effects and identifying potential off-target impacts.
Caption: ACAT signaling pathway and points of inhibition.
The diagram above illustrates the central role of ACAT in converting free cholesterol and fatty acyl-CoA into cholesteryl esters, which are subsequently stored in lipid droplets. This process is a key contributor to foam cell formation in atherosclerosis. Upstream, the expression of ACAT is regulated by transcription factors such as the Sterol Regulatory Element-Binding Protein (SREBP). Downstream, the availability of free cholesterol, influenced by ACAT activity, can impact other cellular processes like steroidogenesis. ACAT inhibitors like this compound, avasimibe, and pactimibe directly block the enzymatic activity of ACAT.
Caption: Workflow for in vitro ACAT inhibition assay.
This workflow diagram outlines the key steps involved in determining the IC50 value of an ACAT inhibitor using a radioactivity-based assay. The process begins with the preparation of the necessary biological and chemical reagents, followed by the enzymatic reaction in the presence of the inhibitor, and concludes with the quantification of the product to assess the level of inhibition.
Conclusion
The landscape of ACAT inhibitors is evolving, with compounds like avasimibe and pactimibe emerging as significant alternatives to this compound. The choice of inhibitor will depend on the specific research question, the required potency, and the biological system under investigation. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the pursuit of modulating cholesterol esterification for therapeutic benefit. As research progresses, a deeper understanding of the nuanced roles of ACAT isoforms and the development of isoform-specific inhibitors will likely pave the way for more targeted and effective treatments.
References
Safety Operating Guide
Proper Disposal and Handling of Sandoz 58-035: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of Sandoz 58-035. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure a safe laboratory environment and compliance with regulatory standards.
This compound, a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), requires careful management in a laboratory setting. While not classified as a hazardous substance by all suppliers, adherence to standard chemical safety protocols is crucial. The following procedures outline the necessary steps for safe handling, spill management, and disposal.
Section 1: Disposal Protocol
Disposal of this compound and its contaminated materials must be conducted in a manner that minimizes environmental impact and adheres to local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Segregation: Isolate this compound waste from other chemical waste streams. This includes unused product, contaminated consumables (e.g., gloves, pipette tips), and empty containers.
-
Containerization: Place all this compound waste into a clearly labeled, sealed, and suitable container. The container should be robust and prevent leakage.
-
Labeling: The waste container must be labeled as "this compound Waste" and include the relevant CAS number (78934-83-5).
-
Licensed Disposal: Arrange for the collection and disposal of the waste by a licensed and approved chemical waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as general waste.[1]
-
Unused Product: Unused this compound should be disposed of as a chemical product, following the same procedure outlined above.[1]
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures are critical to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Handled with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). | To protect eyes from dust particles. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | To prevent inhalation of the powdered compound. |
| Body Protection | Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | To provide overall protection from contamination. |
Handling Guidelines:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Section 3: Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Spill Response:
-
Evacuate: Clear the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For powdered spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[1] Avoid generating dust. For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, diatomite) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.
-
Waste Disposal: Dispose of all contaminated materials as outlined in the Disposal Protocol.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.
-
After Skin Contact: Wash the affected area with soap and plenty of water.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Section 4: Quantitative Data on this compound Activity
The following table summarizes the dose-dependent effect of this compound on lowering total and esterified cholesterol mass in human monocyte-derived macrophages (HMMs) after a 48-hour incubation with acetylated low-density lipoprotein (acLDL).
| This compound Concentration (µg/mL) | Total Cholesterol (µg/mg cell protein) | Esterified Cholesterol (µg/mg cell protein) |
| 0 | 112.7 ± 4 | Not Reported |
| 2 | 81.8 ± 4 | Not Reported |
| 5 | 69.3 ± 4 | Not Reported |
Section 5: Experimental Protocol - Cholesterol Efflux Assay
This section details a representative experimental protocol for assessing the effect of this compound on cholesterol efflux from macrophages.
Objective: To measure the movement of cholesterol from cultured macrophages to an acceptor in the presence of this compound.
Materials:
-
Human monocyte-derived macrophages (HMMs)
-
RPMI medium
-
[1,2-³H]cholesteryl oleate-labeled acetylated low-density lipoprotein (acLDL)
-
This compound
-
Bovine serum albumin (BSA)
-
Chloroform/methanol solution
-
Hexane
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HMMs in RPMI medium.
-
Labeling: Incubate the HMMs with [1,2-³H]cholesteryl oleate-labeled acLDL (500 µg protein/mL) in the presence or absence of this compound (5 µg/mL) for 24 or 48 hours. This allows for the cellular uptake and hydrolysis of the labeled cholesteryl ester to labeled unesterified cholesterol.
-
Efflux Medium: After the labeling period, wash the cells and add fresh RPMI medium containing a suitable cholesterol acceptor (e.g., high-density lipoproteins or apolipoprotein A-I).
-
Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) to allow for the efflux of the labeled cholesterol.
-
Sample Collection: At the end of the incubation, collect the medium.
-
Lipid Extraction: Extract the lipids from the collected medium using a chloroform/methanol solution.
-
Separation: Dry the extracted lipids under nitrogen and redissolve them in hexane.
-
Quantification: Measure the amount of radiolabeled cholesterol in the medium using a scintillation counter.
-
Cell Lysis: Lyse the cells and measure the total cell-associated radioactivity and protein content.
-
Calculation: Express cholesterol efflux as the percentage of total radioactivity (medium + cells) that is present in the medium.
Section 6: Visualization of this compound Mechanism of Action
The following diagrams illustrate the mechanism of action of this compound and a simplified experimental workflow.
Caption: Mechanism of this compound as an ACAT inhibitor.
Caption: Simplified workflow for a cholesterol efflux experiment.
References
Essential Safety and Operational Guide for Handling Sandoz 58-035
For researchers, scientists, and drug development professionals utilizing Sandoz 58-035, this guide provides immediate safety, handling, and disposal protocols to ensure a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are critical when handling this compound to minimize exposure. The substance is generally not classified as hazardous, but it is recommended to handle it with care, as with all laboratory chemicals.[1][2]
| Control Type | Specification | Rationale |
| Engineering Controls | Use in a well-ventilated area with appropriate exhaust ventilation.[1][3] | To minimize inhalation of dust or aerosols. |
| Provide an accessible safety shower and eye wash station.[1] | For immediate decontamination in case of accidental contact. | |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact with dust particles. |
| Hand Protection | Compatible chemical-resistant gloves. | To avoid skin contact. Gloves should be inspected before use and disposed of properly after handling.[3] |
| Respiratory Protection | For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[3][4] | To prevent inhalation of fine particles, especially when handling the powder form. |
| Skin and Body Protection | Laboratory coat. | To protect personal clothing and skin from contamination. |
Occupational Exposure Limits: This product contains no substances with established occupational exposure limit values.[1]
Handling and Storage Procedures
Handling:
-
Wash hands thoroughly after handling.
Storage:
-
Recommended storage temperatures:
Spill and Disposal Plan
Accidental Release:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Protect: Wear full personal protective equipment, including respiratory protection.[1]
-
Clean-up:
-
For powder: Sweep up and shovel. Avoid generating dust.
-
For solutions: Absorb with a liquid-binding material (e.g., diatomite, universal binders).[1]
-
-
Decontaminate: Scrub surfaces and equipment with alcohol.[1]
-
Collect: Place contaminated material into a suitable, closed container for disposal.[3]
Disposal:
-
Dispose of contaminated waste material in accordance with local, state, and federal regulations.
-
Do not let the product enter drains.[3]
Caption: Workflow for the safe handling, spill response, and disposal of this compound.
Experimental Protocol: Induction of Endoplasmic Reticulum Stress in Macrophages
This compound is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), which leads to an accumulation of free cholesterol in the endoplasmic reticulum (ER), a known trigger for the Unfolded Protein Response (UPR).[7] The following is a representative protocol for inducing ER stress in macrophages.
Objective: To induce ER stress in murine peritoneal macrophages using this compound in combination with acetylated low-density lipoprotein (AcLDL).
Materials:
-
This compound (Sigma-Aldrich)
-
Acetylated LDL (AcLDL)
-
Primary murine peritoneal macrophages
-
Appropriate cell culture media and reagents
-
Annexin V staining kit for apoptosis detection
Procedure:
-
Cell Culture: Culture primary macrophages from wild-type or relevant mouse models in appropriate media.
-
Treatment: Treat the macrophages with AcLDL (100 μg/mL) and this compound (10 μg/mL).
-
Incubation: Incubate the cells for the desired time points (e.g., 8 hours for analysis of gene expression, or longer for apoptosis assays).
-
Analysis:
-
Apoptosis: To determine the rate of apoptosis, stain the cells with Annexin V and analyze by flow cytometry.
-
Gene Expression: For analysis of UPR markers (e.g., SERCA2 mRNA), isolate total RNA and perform real-time quantitative PCR.
-
Signaling Pathway
This compound inhibits the ACAT enzyme, which is responsible for esterifying free cholesterol into cholesteryl esters for storage in lipid droplets. This inhibition leads to an increase in the concentration of free cholesterol within the endoplasmic reticulum membrane. This accumulation of free cholesterol disrupts ER homeostasis and induces the Unfolded Protein Response (UPR). The UPR is a cellular stress response that is activated by the accumulation of unfolded or misfolded proteins in the ER lumen. It involves three main signaling branches: PERK, IRE1, and ATF6, which work to restore ER function or, if the stress is too severe, trigger apoptosis.
Caption: Logical diagram of how this compound induces the Unfolded Protein Response.
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 5. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A comprehensive analysis of the role of native and modified HDL in ER stress in primary macrophages [frontiersin.org]
- 7. diabetesjournals.org [diabetesjournals.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
